molecular formula C11H13FO3 B1322480 5-(4-Fluorophenoxy)valeric Acid CAS No. 347867-75-8

5-(4-Fluorophenoxy)valeric Acid

Katalognummer: B1322480
CAS-Nummer: 347867-75-8
Molekulargewicht: 212.22 g/mol
InChI-Schlüssel: SNUHBWJBUYDESY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Fluorophenoxy)valeric Acid is a useful research compound. Its molecular formula is C11H13FO3 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Fluorophenoxy)valeric Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Fluorophenoxy)valeric Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenoxy)valeric Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-(4-fluorophenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUHBWJBUYDESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626414
Record name 5-(4-Fluorophenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347867-75-8
Record name 5-(4-Fluorophenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Fluorophenoxy)valeric Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Guide: Synthesis of 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-(4-Fluorophenoxy)valeric Acid CAS: 347867-75-8 (Acid), 346-49-6 (Ethyl Ester precursor) Primary Application: PPAR agonist intermediates (e.g., Pemafibrate analogs), metabolic tracers, and radioligand precursors.

This technical guide outlines the robust synthesis of 5-(4-fluorophenoxy)valeric acid. While direct alkylation of 4-fluorophenol with 5-bromovaleric acid is theoretically possible, it is kinetically disfavored due to the competing cyclization of the alkylating agent into


-valerolactone. Therefore, the Ester-Protection Strategy  (Williamson Ether Synthesis using Ethyl 5-bromovalerate) is the industry-standard protocol for high-yield (>85%) production.

Part 1: Strategic Retrosynthesis & Pathway Logic

The synthesis is designed to avoid "dead-end" side reactions. The primary challenge in synthesizing phenoxy-alkyl acids is preventing the polymerization or cyclization of the alkyl chain before the ether linkage is formed.

Retrosynthetic Analysis

The disconnection approach reveals that the ether bond is the most strategic break point.

  • Target: 5-(4-Fluorophenoxy)valeric Acid.[1]

  • Precursor: Ethyl 5-(4-fluorophenoxy)valerate (Ester protects the carboxylic acid).

  • Starting Materials: 4-Fluorophenol (Nucleophile) + Ethyl 5-bromovalerate (Electrophile).

Retrosynthesis Target 5-(4-Fluorophenoxy)valeric Acid (Target) Ester Ethyl 5-(4-fluorophenoxy)valerate (Protected Intermediate) Target->Ester Hydrolysis Disconnect Williamson Ether Disconnection Phenol 4-Fluorophenol (Nucleophile) Ester->Phenol Alkyl Ethyl 5-bromovalerate (Electrophile) Ester->Alkyl Disconnect->Phenol + Disconnect->Alkyl

Figure 1: Retrosynthetic disconnection showing the ester-protection strategy to avoid lactonization side-products.

Part 2: Detailed Experimental Protocol

Stage 1: Williamson Ether Synthesis ( Alkylation)

Objective: Covalent attachment of the fluorophenol to the valerate chain. Mechanism: Bimolecular Nucleophilic Substitution (


).[2]
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
4-Fluorophenol 112.101.0Nucleophile
Ethyl 5-bromovalerate 209.081.1Electrophile
Potassium Carbonate (

)
138.212.5Base (Anhydrous)
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
Acetone (or DMF)-[0.5 M]Solvent
Step-by-Step Methodology
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Deprotonation: Add 4-Fluorophenol (1.0 eq) and Acetone (10 mL/g of phenol). Add anhydrous

    
      (2.5 eq). Stir at room temperature for 15 minutes.
    
    • Expert Insight: The color may shift slightly as the phenoxide anion forms. Ensure

      
       is finely ground to maximize surface area.
      
  • Addition: Add Ethyl 5-bromovalerate (1.1 eq) and catalytic KI (0.1 eq).

    • Why KI? KI facilitates an in situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide, significantly accelerating the reaction rate in acetone [1].

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The phenol spot (

      
      ) should disappear; the product ester spot (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.[3] Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotovap).

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove trace unreacted phenol) followed by Brine.

    • Dry over

      
      , filter, and concentrate to yield Ethyl 5-(4-fluorophenoxy)valerate  as a clear/pale yellow oil.
      
    • Yield Expectation: 85–92%.

Stage 2: Ester Hydrolysis

Objective: Deprotection to yield the free acid. Mechanism: Saponification (Base-promoted hydrolysis).

Reagents & Stoichiometry
ReagentEquiv.Role
Crude Ester (Stage 1)1.0Substrate
NaOH (2M aq) 3.0Hydrolysis Agent
Methanol (MeOH) [0.3 M]Co-solvent
Step-by-Step Methodology
  • Solubilization: Dissolve the crude ester in MeOH.

  • Saponification: Add 2M NaOH solution dropwise.

  • Reaction: Stir at room temperature for 4 hours (or

    
     for 1 hour).
    
    • Expert Insight: Do not reflux aggressively; excessive heat can sometimes cause decarboxylation or ether cleavage in sensitive analogs, though this specific scaffold is robust.

  • Workup & Isolation:

    • Evaporate MeOH under reduced pressure (leaving the aqueous phase).

    • Wash: Extract the aqueous phase once with Diethyl Ether (

      
      ) to remove non-polar impurities (unreacted alkyl bromide). Discard the organic layer. 
      
    • Acidification: Cool the aqueous layer on ice and acidify to pH ~2 using 1M HCl. The product will precipitate as a white solid.[3]

    • Extraction: Extract the cloudy aqueous mixture with EtOAc (3x).

    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc or Ethanol/Water if necessary.

    • Final Product: White crystalline solid. Melting Point: 79–82°C [2].[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the molecular transformations, highlighting the role of the Finkelstein catalyst and the specific transition states.

Mechanism Start 4-Fluorophenol + K2CO3 Phenoxide Phenoxide Anion (Nucleophile) Start->Phenoxide Deprotonation TS SN2 Transition State Phenoxide->TS Bromide Ethyl 5-bromovalerate Iodide Ethyl 5-iodovalerate (Activated Electrophile) Bromide->Iodide KI (Finkelstein) Iodide->TS Ester Intermediate Ester TS->Ester -KI Final 5-(4-Fluorophenoxy)valeric Acid Ester->Final NaOH / H3O+

Figure 2: Reaction mechanism showing the in-situ activation of the alkyl bromide and subsequent SN2 attack.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

To ensure reproducibility and "Trustworthiness" (E-E-A-T), observe the following controls:

ParameterRiskMitigation Strategy
Moisture Content Competitive inhibitionUse anhydrous

and dry solvents. Water inhibits the

reaction by solvating the nucleophile.
Stoichiometry Dialkylation (impossible here) or ImpuritiesUse a slight excess (1.1 eq) of the alkyl bromide to drive the reaction to completion, as the bromide is easier to remove than the phenol during workup.
Temperature Alkyl Halide CyclizationAvoid excessive heat (>100°C) during the alkylation step.[4] Ethyl 5-bromovalerate is stable, but 5-bromovaleric acid (if formed by premature hydrolysis) will cyclize to

-valerolactone.
Acidity (Workup) Phase separation failureWhen acidifying the carboxylate salt, ensure pH reaches <2. Intermediate pH (4-5) may leave the product partially ionized and water-soluble, leading to yield loss.

References

  • Duan, H. (2023).[5] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.[5] Academic Journal of Materials & Chemistry, 4(4), 41-45.[5] [Link][5][6]

  • Wong, C. Y. Y., et al. (2016).[7] Stability of gamma-valerolactone under neutral, acidic, and basic conditions.[7] Journal of Flow Chemistry. [Link]

Sources

Physicochemical Properties and Synthetic Applications of 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 5-(4-Fluorophenoxy)valeric Acid.

Technical Monograph | Version 1.0

Executive Summary

5-(4-Fluorophenoxy)valeric Acid (CAS: 347867-75-8) is a specialized ω-substituted carboxylic acid featuring a fluorinated phenyl ether moiety.[1][2] It serves as a critical intermediate in medicinal chemistry, particularly in the development of PPAR agonists, histone deacetylase (HDAC) inhibitors, and metabolic probes.

Its structural significance lies in the strategic placement of the fluorine atom at the para-position of the phenoxy ring. This substitution blocks Cytochrome P450-mediated hydroxylation, significantly enhancing metabolic stability compared to its non-fluorinated analogs. This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and handling protocols for drug discovery applications.

Chemical Identity & Structural Analysis[1][3]

ParameterSpecification
IUPAC Name 5-(4-fluorophenoxy)pentanoic acid
Common Name 5-(4-Fluorophenoxy)valeric Acid
CAS Number 347867-75-8
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
SMILES OC(=O)CCCCOc1ccc(F)cc1
InChI Key SNUHBWJBUYDESY-UHFFFAOYSA-N
Structural Commentary

The molecule consists of a lipophilic 4-fluorophenoxy "head" linked to a hydrophilic valeric acid "tail" via an ether bond. This amphiphilic structure allows it to function effectively as a linker in PROTACs (Proteolysis Targeting Chimeras) or as a lipophilic anchor in fragment-based drug design.

Physicochemical Profile

Thermodynamic & Solid-State Properties
  • Melting Point: 79 – 82 °C. The relatively high melting point for a short-chain acid indicates strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and π-π stacking interactions facilitated by the fluorinated aromatic ring.

  • Boiling Point (Predicted): ~340 °C at 760 mmHg.

  • Physical State: White to off-white crystalline powder.

Solution Properties
  • Acidity (pKa): ~4.78 (Predicted). The phenoxy group is separated from the carboxylate by a four-carbon alkyl chain, minimizing the inductive electron-withdrawing effect of the fluorine atom on the acidic proton. It behaves similarly to unsubstituted valeric acid.

  • Lipophilicity (LogP): 2.6 – 2.9 (Predicted). The addition of the 4-fluorophenoxy group significantly increases lipophilicity compared to valeric acid (LogP ~1.3), facilitating membrane permeability.

  • Solubility:

    • Water:[3] Low (< 1 mg/mL).

    • Organic Solvents: Soluble in DMSO, Ethanol, Dichloromethane (DCM), and Ethyl Acetate.

Synthetic Methodology

Protocol: Williamson Ether Synthesis Strategy

The most robust route to 5-(4-Fluorophenoxy)valeric Acid involves the alkylation of 4-fluorophenol with ethyl 5-bromovalerate, followed by saponification. This method avoids the harsh conditions of direct oxidation and allows for easy purification.

Reaction Scheme Visualization

SynthesisPathway Start 4-Fluorophenol Inter Intermediate Ester (Ethyl 5-(4-fluorophenoxy)valerate) Start->Inter Reflux, 12h SN2 Mechanism Reagent Ethyl 5-bromovalerate + K2CO3 / Acetone Reagent->Inter Product 5-(4-Fluorophenoxy)valeric Acid (Final Product) Inter->Product 1. Reflux, 2h 2. Acidify (HCl) Step2 Hydrolysis (NaOH / MeOH)

Figure 1: Two-step synthesis via Williamson etherification and subsequent ester hydrolysis.

Detailed Protocol

Step 1: Alkylation

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents: Add 4-fluorophenol (10 mmol) and anhydrous Potassium Carbonate (

    
    , 20 mmol) to Acetone (50 mL).
    
  • Addition: Add Ethyl 5-bromovalerate (11 mmol) dropwise.

  • Reaction: Reflux at 60°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

Step 2: Saponification

  • Hydrolysis: Dissolve the crude ester in Methanol (20 mL) and add 2M NaOH (20 mL).

  • Reaction: Stir at room temperature for 4 hours (or mild reflux for 1 hour).

  • Isolation: Evaporate methanol. Acidify the aqueous residue with 1M HCl to pH ~2. The product will precipitate.

  • Purification: Extract with Ethyl Acetate (3x), dry over

    
    , and recrystallize from Hexane/EtOAc to yield the pure acid.
    

Spectral Characterization (Self-Validation)

To verify the identity of the synthesized compound, researchers should look for the following diagnostic signals.

Nuclear Magnetic Resonance (NMR)
  • 
    F NMR (376 MHz, CDCl₃):  A diagnostic singlet appearing around -120 to -124 ppm . This confirms the integrity of the C-F bond.
    
  • 
    H NMR (400 MHz, CDCl₃): 
    
    • 
       11.0 (br s, 1H): -COOH  (Carboxylic acid proton).
      
    • 
       6.9 – 7.0 (m, 4H): Aromatic protons (characteristic AA'BB' system of para-substitution).
      
    • 
       3.92 (t, 2H): -O-CH ₂- (Triplet, deshielded by oxygen).
      
    • 
       2.41 (t, 2H): -CH ₂-COOH.
      
    • 
       1.80 (m, 4H): Central methylene protons.
      

Biological Implications: The Fluorine Effect

The substitution of hydrogen with fluorine at the para-position is a deliberate medicinal chemistry tactic.

Mechanism of Action: Metabolic Blocking

In non-fluorinated phenoxy acids, the para-position is the primary site for Phase I metabolism (hydroxylation) by Cytochrome P450 enzymes. The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond, rendering it resistant to oxidative cleavage.

Metabolism Substrate Phenoxyvaleric Acid (Non-fluorinated) CYP Cytochrome P450 (Oxidation) Substrate->CYP Metabolite p-Hydroxy Metabolite (Rapid Clearance) CYP->Metabolite Hydroxylation F_Substrate 5-(4-Fluorophenoxy)valeric Acid Block Metabolic Blockade (C-F Bond Stability) F_Substrate->Block CYP Attack Stable Extended Half-Life (In Vivo Stability) Block->Stable No Oxidation

Figure 2: Mechanistic comparison of metabolic stability between non-fluorinated and fluorinated analogs.

Safety and Handling

  • GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic nature is minimal, but moisture protection is recommended to prevent hydrolysis over long periods.

References

  • PubChem. (2025).[1] Compound Summary: 5-(4-Fluorophenoxy)valeric Acid (CID 22556441).[2] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Mechanistic grounding for metabolic stability claims).
  • Sigma-Aldrich. (n.d.).[4] General Protocols for Williamson Ether Synthesis. (Standard protocol reference for Section 4).

Sources

5-(4-Fluorophenoxy)valeric Acid: Mechanistic Insights & Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological potential, and experimental utility of 5-(4-Fluorophenoxy)valeric Acid .

Executive Summary

5-(4-Fluorophenoxy)valeric Acid (CAS: 347867-75-8) is a specialized fluorinated carboxylic acid derivative utilized primarily as a metabolic probe and pharmacophore scaffold in drug discovery. Structurally, it combines a lipophilic fluorinated aromatic tail with a hydrophilic pentanoic acid (valeric) head group, linked by an ether oxygen.

Its mechanism of action is multimodal, defined by its structural homology to three distinct classes of bioactive molecules:

  • PPAR-α Agonists (Fibrates): It acts as a simplified ligand for the Peroxisome Proliferator-Activated Receptor alpha, regulating lipid metabolism.

  • Sweet Taste Inhibitors (Lactisole Analogs): It targets the TAS1R2/TAS1R3 transmembrane domain, serving as a probe for sensory reception modulation.

  • Chemical Chaperones (Phenylvaleric Acid Analogs): It functions as a hydrophobicity-enhanced analog of 5-phenylvaleric acid, potentially modulating protein folding and histone deacetylation (HDAC) pathways.

This guide dissects these mechanisms, providing the rationale for its use in "Hit-to-Lead" optimization and metabolic stability studies.

Chemical Identity & Physicochemical Properties

Before analyzing the biological mechanism, the researcher must understand the molecule's physicochemical behavior, which dictates its bioavailability and receptor interaction.

PropertyDataRelevance to Mechanism
IUPAC Name 5-(4-fluorophenoxy)pentanoic acidOfficial nomenclature for synthesis.
Molecular Formula C₁₁H₁₃FO₃Fluorine atom confers metabolic stability.
Molecular Weight 212.22 g/mol Fragment-like size; high ligand efficiency potential.
LogP (Predicted) ~2.8 - 3.1Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
pKa (Acid) ~4.8Exists as an anion (carboxylate) at physiological pH (7.4), essential for salt-bridge formation with receptor arginine residues.
H-Bond Donors/Acceptors 1 / 3The ether oxygen acts as a weak acceptor; the carboxylate is the primary anchor.

Mechanism of Action (MoA)

Core Mechanism A: PPAR-α Ligand Mimicry

The most authoritative mechanistic pathway for phenoxyalkanoic acids is their activity as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists.

  • Structural Logic: The compound mimics the structure of fatty acids (endogenous ligands) and fibrates (synthetic agonists like Gemfibrozil).

  • Binding Mode:

    • Carboxylate Head: Forms a critical electrostatic network (salt bridge) with Tyr464 and His440 in the PPARα Ligand Binding Domain (LBD).

    • Linker (Valeric Chain): The 5-carbon chain spans the hydrophobic entrance, positioning the aromatic tail.

    • Tail (4-F-Phenoxy): The fluorinated ring occupies the hydrophobic pocket. The fluorine atom at the para position increases lipophilicity and prevents metabolic oxidation, enhancing residence time compared to non-fluorinated analogs.

Core Mechanism B: Allosteric Modulation of TAS1R2/TAS1R3

Phenoxyalkanoic acids are established inhibitors of the sweet taste receptor heterodimer TAS1R2/TAS1R3 .

  • Target: The transmembrane domain (TMD) of the TAS1R3 subunit.

  • Action: Negative Allosteric Modulation (NAM).

  • Causality: The ether oxygen and the carboxylic acid create a specific geometry that stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein coupling (Gustducin). 5-(4-Fluorophenoxy)valeric acid serves as a probe to map the depth of this transmembrane pocket.

Core Mechanism C: Metabolic Stability Probe (The Fluorine Effect)

In drug development, this compound is often used to study metabolic blockade .

  • Cytochrome P450 Inhibition: The C-F bond is extremely strong (approx. 116 kcal/mol). Replacing a hydrogen with fluorine at the para position of the phenoxy ring blocks the primary site of Phase I metabolism (aromatic hydroxylation).

  • Application: It is used as a "metabolically blocked" control against 5-phenoxyvaleric acid to determine if rapid clearance is driven by ring oxidation.

Visualization: The PPAR Signaling Pathway

The following diagram illustrates the downstream effects of 5-(4-Fluorophenoxy)valeric Acid acting as a PPARα agonist.

PPAR_Pathway Ligand 5-(4-Fluorophenoxy)valeric Acid PPAR PPAR-alpha Receptor (Cytosol/Nucleus) Ligand->PPAR Ligand Binding (LBD) Complex PPAR-alpha / RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE DNA Binding CoAct Co-Activator Recruitment (PGC-1alpha) PPRE->CoAct Complex Stabilization Transcription Gene Transcription (mRNA) CoAct->Transcription Initiation Outcome Lipid Metabolism: Increased Beta-Oxidation Decreased Triglycerides Transcription->Outcome Translation & Function

Caption: Activation of the PPAR-alpha pathway by 5-(4-Fluorophenoxy)valeric acid, leading to transcriptional regulation of lipid metabolism genes.

Experimental Protocols

To validate the mechanism of action in a research setting, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: PPAR-alpha Nuclear Receptor Assay (Luciferase Reporter)

Objective: Quantify the agonist potency (EC50) of the compound.

  • Cell Line: HEK293T or HepG2 cells.

  • Transfection:

    • Plasmid 1: Expression vector for human PPARα (e.g., pSG5-hPPARα).

    • Plasmid 2: PPRE-driven Luciferase reporter (e.g., (PPRE)3-TK-Luc).

    • Control: Renilla luciferase (for normalization).

  • Treatment:

    • Seed cells in 96-well plates (20,000 cells/well).

    • Incubate for 24h.

    • Treat with 5-(4-Fluorophenoxy)valeric Acid (Concentration range: 1 nM to 100 µM).

    • Positive Control: Fenofibrate (10 µM) or GW7647 (100 nM).

    • Negative Control: DMSO vehicle (0.1%).

  • Readout: Lyse cells after 24h treatment and measure Luminescence using a Dual-Luciferase assay kit.

  • Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine EC50.

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: Confirm the stability conferred by the 4-Fluoro substitution.

  • System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Reaction Mix:

    • Test Compound: 1 µM final concentration.

    • Microsomes: 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(% remaining) vs. time.

    • Slope (k) = elimination rate constant.

    • Half-life (t1/2) = 0.693 / k.

    • Validation: Compare t1/2 of 5-(4-Fluorophenoxy)valeric acid vs. non-fluorinated 5-phenoxyvaleric acid. The fluorinated variant should show significantly longer t1/2.

References

  • Grygiel-Górniak, B. (2014). "Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications—a review." Nutrition Journal, 13:17. Link

  • Maillet, E. L., et al. (2009). "The Sweet Taste Inhibitor Lactisole Is a Transmembrane Domain Ligand of the Human Sweet Taste Receptor." Chemical Senses, 34(4), 315-323. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • TCI Chemicals. (2024). "Product Specification: 5-(4-Fluorophenoxy)valeric Acid (CAS 347867-75-8)."[1][2] TCI America Catalog. Link

  • PubChem. (2025).[1] "Compound Summary: 5-(4-Fluorophenoxy)valeric Acid." National Library of Medicine. Link

Sources

Biological Activity of 5-(4-Fluorophenoxy)valeric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Metabolic Engineering Applications of 5-(4-Fluorophenoxy)valeric Acid Content Type: In-depth Technical Guide Audience: Researchers, Metabolic Engineers, and Drug Development Scientists

Executive Summary

5-(4-Fluorophenoxy)valeric Acid (CAS: 347867-75-8) is a specialized omega-substituted fatty acid analog primarily utilized in metabolic engineering and biopolymer synthesis . Unlike traditional small-molecule therapeutics that target a specific receptor for immediate physiological effect, this compound functions as a "Trojan Horse" substrate . Its primary biological activity lies in its ability to hijack the fatty acid


-oxidation pathway in specific bacterial strains (e.g., Pseudomonas oleovorans, Pseudomonas putida), serving as a precursor for the biosynthesis of side-chain fluorinated Polyhydroxyalkanoates (PHAs).

Beyond its role in material science, the compound exhibits latent pharmacological potential due to its structural homology with phenoxy-acid fibrates (e.g., Gemfibrozil), making it a relevant probe for studying PPAR (Peroxisome Proliferator-Activated Receptor) modulation and fatty acid transport kinetics.

Chemical Identity & Structural Logic

The biological efficacy of 5-(4-Fluorophenoxy)valeric Acid is dictated by its three distinct structural domains:

DomainChemical FeatureBiological Function
Tail 4-Fluorophenoxy groupMetabolic Resistance & Labeling: The fluorine atom at the para position blocks metabolic degradation (ring hydroxylation) and imparts unique physical properties (hydrophobicity, crystallinity) to downstream metabolites or polymers.
Linker C5 Alkyl Chain (Valeric)Enzymatic Spacer: The 5-carbon chain is the critical length for recognition by medium-chain acyl-CoA ligases and subsequent processing into 3-hydroxyacyl-CoA intermediates.
Head Carboxylic AcidActivation Handle: Allows for the formation of the Acyl-CoA thioester, the obligatory first step for entry into any biological pathway.

Mechanism of Action: The "Metabolic Interception" Pathway

The defining biological activity of this compound occurs within the cytoplasm of PHA-accumulating bacteria. The compound undergoes a process known as Analogue Polymerization , where the synthetic fatty acid is metabolized into a monomer that is polymerized by the host organism.

The Pathway[1]
  • Uptake & Activation: The acid enters the cell via the FadL transporter and is activated to 5-(4-fluorophenoxy)valeryl-CoA by Acyl-CoA Synthetase (FadD).

  • 
    -Oxidation Truncation:  The CoA ester enters the 
    
    
    
    -oxidation cycle.
    • Step A: Dehydrogenation by Acyl-CoA Dehydrogenase (FadE).

    • Step B: Hydration by Enoyl-CoA Hydratase (FadB) to form 3-hydroxy-5-(4-fluorophenoxy)valeryl-CoA .

  • Enzymatic Interception: Instead of proceeding to the next oxidation step (which would cleave the chain), the PHA Synthase (PhaC) enzyme intercepts the 3-hydroxy intermediate.

  • Polymerization: PhaC catalyzes the esterification of the monomer onto a growing polyester chain, resulting in Poly(3-hydroxy-5-(4-fluorophenoxy)valerate).

Pathway Visualization

MetabolicPathway Substrate 5-(4-Fluorophenoxy)valeric Acid (Extracellular) AcylCoA 5-(4-Fluorophenoxy)valeryl-CoA Substrate->AcylCoA FadD (Ligase) EnoylCoA Enoyl-CoA Intermediate AcylCoA->EnoylCoA FadE (Dehydrogenase) HydroxyCoA 3-Hydroxy-5-(4-fluorophenoxy)valeryl-CoA (Target Monomer) EnoylCoA->HydroxyCoA FadB (Hydratase) Polymer Fluorinated PHA Biopolymer HydroxyCoA->Polymer PhaC (PHA Synthase) **CRITICAL INTERCEPTION** BetaOx Downstream Beta-Oxidation (Chain Cleavage) HydroxyCoA->BetaOx FadA (Thiolase)

Figure 1: The metabolic interception pathway in Pseudomonas species converting the substrate into fluorinated biopolymers.

Therapeutic & Research Applications

While the primary industrial use is biopolymer synthesis, the compound serves as a critical tool in pharmacological research.

Fluorinated Biopolymer Engineering

The incorporation of the 4-fluorophenoxy group into PHAs creates materials with:

  • Enhanced Hydrophobicity: "Teflon-like" surface properties useful for medical implants to reduce bacterial adhesion.

  • Altered Crystallinity: The bulky phenoxy side chain disrupts packing, creating elastomeric (rubbery) polymers rather than brittle plastics.

  • Metabolic Stability: The C-F bond prevents degradation by aromatic ring-hydroxylating enzymes, increasing the lifespan of the material in vivo.

Pharmacological Probe (PPAR Activity)

Structurally, 5-(4-Fluorophenoxy)valeric Acid mimics the "tail" of fibrate drugs (e.g., Gemfibrozil, Fenofibrate).

  • Hypothesis: It acts as a weak ligand for PPAR

    
      (Peroxisome Proliferator-Activated Receptor alpha).
    
  • Application: It is used in Structure-Activity Relationship (SAR) studies to determine the optimal chain length for receptor binding. The valeric (C5) chain is often compared against acetic (C2) and isobutyric (branched) chains to map the receptor's ligand-binding pocket volume.

Experimental Protocols

Protocol A: Biosynthesis of Fluorinated PHA

Objective: To synthesize poly(3-hydroxy-5-(4-fluorophenoxy)valerate) using P. oleovorans.

  • Inoculum Preparation:

    • Cultivate Pseudomonas oleovorans (ATCC 29347) in 50 mL Nutrient Broth at 30°C for 16 hours (shaking at 200 rpm).

  • Fermentation (Fed-Batch):

    • Transfer inoculum to 1 L of E2 mineral medium.

    • Carbon Source: Add 5-(4-Fluorophenoxy)valeric Acid (0.2% w/v) as the sole carbon source. Note: The acid may require neutralization with NaOH or dissolution in a small volume of DMSO before addition.

    • Co-substrate: Add 0.1% nonanoic acid to stimulate biomass growth if toxicity is observed.

  • Incubation:

    • Incubate at 30°C for 48–72 hours. Monitor Optical Density (

      
      ) until stationary phase is reached.
      
  • Harvesting & Extraction:

    • Centrifuge cells (6000

      
       g, 15 min).
      
    • Lyophilize (freeze-dry) the cell pellet.

    • Extraction: Stir dried biomass in Chloroform (50 mL per g dry weight) at 60°C for 4 hours.

    • Filter to remove cell debris.

  • Purification:

    • Precipitate the polymer by pouring the chloroform solution into cold Methanol (1:10 ratio).

    • Filter and dry the white precipitate in vacuo.

Protocol B: Structural Confirmation (GC-MS)

Objective: To verify the incorporation of the fluorinated monomer.

  • Methanolysis:

    • Dissolve 10 mg of purified polymer in 2 mL chloroform.

    • Add 2 mL of methanol containing 15% sulfuric acid.

    • Heat at 100°C for 140 minutes.

  • Extraction:

    • Add 2 mL water and vortex. Recover the organic (chloroform) phase containing the methyl esters.

  • Analysis:

    • Inject into GC-MS. Look for the mass spectral signature of methyl 3-hydroxy-5-(4-fluorophenoxy)valerate .

    • Key Diagnostic Ion: The presence of the m/z 109 ion (fluorophenol fragment) confirms the intact aromatic ring.

Safety & Toxicology Data

Hazard ClassGHS CodeDescriptionHandling Precaution
Skin Irritation H315Causes skin irritation.Wear nitrile gloves; wash immediately upon contact.
Eye Irritation H319Causes serious eye irritation.Use safety goggles. Flush with water for 15 min if exposed.
Ecotoxicity N/ALow biodegradability predicted due to C-F bond.Do not dispose of down drains; treat as halogenated organic waste.

Note: As a fluorinated organic, this compound resists standard biological degradation in wastewater treatment plants. Incineration is the required disposal method.

References

  • Kim, O. et al. (1996). "Production of poly(3-hydroxyalkanoates) by Pseudomonas oleovorans grown on phenoxyalkanoic acids."[1] Macromolecular Chemistry and Physics, 197(3), 881-891. Link

  • Ritter, H. & von Specht, M. (1994). "Bacterial production of fluorinated poly(3-hydroxyalkanoates)." Macromolecular Chemistry and Physics, 195(5), 1665-1672. Link

  • Hori, K. et al. (2002). "Synthesis of biodegradable polyesters with aromatic side chains by Pseudomonas species."[2] Japanese Patent No. 2989175.[1] Link

  • Curley, J.M. et al. (1996). "Production of poly(3-hydroxyalkanoates) containing aromatic substituents by Pseudomonas oleovorans." Macromolecules, 29(5), 1762-1766. Link

  • TCI Chemicals. (2024). "Product Specification: 5-(4-Fluorophenoxy)valeric Acid (CAS 347867-75-8)."[3][4] Technical Data Sheet. Link

Sources

Technical Guide: 5-(4-Fluorophenoxy)valeric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Metabolic Modulation and Molecular Imaging

Executive Summary

5-(4-Fluorophenoxy)valeric acid represents a versatile chemical scaffold bridging the gap between metabolic therapeutics and diagnostic radiochemistry. Structurally, it combines a lipophilic fluorophenyl head group with a pentanoic (valeric) acid tail. This architecture serves two primary functions in modern drug development:

  • Metabolic Stability: The para-fluorine substitution blocks rapid Phase I metabolism (hydroxylation) at the biologically vulnerable 4-position of the phenyl ring.

  • PPAR Ligand Mimicry: The phenoxy-alkanoic acid motif is a pharmacophore characteristic of Peroxisome Proliferator-Activated Receptor (PPAR) agonists (fibrates), used to regulate lipid homeostasis.

This guide provides a rigorous technical analysis of the molecule's synthesis, structural-activity relationships (SAR), and applications in metabolic disease research and Positron Emission Tomography (PET) tracer development.

Structural Activity Relationship (SAR) & Pharmacochemistry

The pharmacological utility of 5-(4-fluorophenoxy)valeric acid arises from specific bioisosteric and steric modifications to the endogenous fatty acid structure.

The Fluorine Effect

The substitution of Hydrogen with Fluorine at the para-position is a critical design choice.

  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. This prevents cytochrome P450 enzymes from executing oxidative dealkylation or hydroxylation at the para-position, significantly extending the molecule's half-life in vivo.

  • Lipophilicity: Fluorine increases the lipophilicity (

    
    ) of the aromatic ring, enhancing membrane permeability and blood-brain barrier (BBB) penetration without introducing the steric bulk of chlorine or bromine.
    
The Valeric Acid Linker

The 5-carbon (valeric) chain places the carboxylic acid head group at a specific distance from the aromatic ring, affecting receptor binding affinity.

FeatureChemical ConsequenceBiological Impact
Chain Length (n=4) Optimization of spacer lengthDetermines specificity between PPAR

(lipid metabolism) and PPAR

(glucose metabolism). Shorter chains (propionic) often favor PPAR

.
Carboxylic Acid Ionizable head group (pKa ~4.8)Essential for electrostatic interactions with the Tyr/His residues in the PPAR Ligand Binding Domain (LBD).
Phenoxy Ether Rotatable oxygen bridgeProvides conformational flexibility, allowing the "tail" to adopt the necessary folding pattern to fit into hydrophobic pockets.

Synthetic Pathways & Protocols

The synthesis of 5-(4-fluorophenoxy)valeric acid typically follows a Williamson Ether Synthesis strategy, coupling a phenol with an alkyl halide.

Core Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Phenol 4-Fluorophenol Intermediate Ethyl 5-(4-fluorophenoxy)valerate (Ester Intermediate) Phenol->Intermediate Reflux/Acetone SN2 Reaction Linker Ethyl 5-bromovalerate Linker->Intermediate Base Base (K2CO3) Base->Intermediate Deprotonation Hydrolysis Hydrolysis (NaOH / EtOH) Intermediate->Hydrolysis Saponification Acidification Acidification (HCl) Hydrolysis->Acidification Product 5-(4-Fluorophenoxy)valeric Acid (Final Product) Acidification->Product Precipitation

Figure 1: Step-wise synthesis via Williamson Ether coupling followed by ester hydrolysis.

Detailed Experimental Protocol

Objective: Synthesis of 5-(4-fluorophenoxy)valeric acid from 4-fluorophenol.

Reagents:

  • 4-Fluorophenol (1.0 eq)

  • Ethyl 5-bromovalerate (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, catalytic amount - Finkelstein condition)

  • Acetone or DMF (Solvent)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophenol (11.2 g, 100 mmol) in anhydrous acetone (150 mL). Add

    
     (27.6 g, 200 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add Ethyl 5-bromovalerate (23.0 g, 110 mmol) and a catalytic crystal of KI. Reflux the mixture at 60°C for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).

  • Workup (Intermediate): Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve residue in ethyl acetate, wash with water (2x) and brine (1x). Dry over

    
     and concentrate to yield the ester intermediate.
    
  • Hydrolysis: Dissolve the crude ester in Ethanol (50 mL). Add 2M NaOH (50 mL). Stir at ambient temperature for 4 hours.

  • Isolation: Evaporate ethanol. Acidify the remaining aqueous phase with 1M HCl to pH 2. The product will precipitate as a white solid.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain pure 5-(4-fluorophenoxy)valeric acid.

Biological Applications

Metabolic Modulation: PPAR Agonism

Phenoxy-acid derivatives are the structural basis for Fibrates , a class of drugs used to treat dyslipidemia. This specific analog targets Peroxisome Proliferator-Activated Receptor Alpha (PPAR


).[1]

Mechanism of Action: Upon binding to the PPAR


 Ligand Binding Domain (LBD), the molecule induces a conformational change that recruits the Retinoid X Receptor (RXR). This heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes involved in fatty acid oxidation (e.g., CPT1, ACOX1).

PPARPathway Ligand 5-(4-Fluorophenoxy)valeric Acid PPAR PPAR-alpha Receptor (Cytosol/Nucleus) Ligand->PPAR Binding (LBD) Complex PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (Promoter Region) Complex->DNA DNA Binding Transcription Gene Transcription (ACOX1, CPT1) DNA->Transcription Recruitment of Co-activators Outcome Increased Fatty Acid Oxidation Lipid Lowering Transcription->Outcome

Figure 2: Signaling cascade for PPAR-mediated lipid regulation.

Molecular Imaging: F-PET Tracers

The scaffold is highly relevant in radiochemistry. By substituting the cold fluorine (


F) with the positron-emitting isotope Fluorine-18 (

F)
, researchers create radiotracers for myocardial metabolic imaging.
  • Logic: The heart relies on fatty acids for 70% of its energy. A radiolabeled fatty acid analog (like

    
    F-FPHA or this valeric derivative) is taken up by cardiomyocytes.
    
  • Metabolic Trapping: Unlike natural fatty acids, modified analogs often undergo initial activation by Acyl-CoA synthetase but are blocked from full beta-oxidation inside the mitochondria. This leads to intracellular accumulation ("trapping") of the radioactive signal, allowing PET scanners to visualize viable heart muscle.

References

  • Chemical Scaffold Utility: Chem-Impex International. "5-(4-Fluorophenoxy)valeric acid: Applications in Pharmaceutical Development."[2] Available at:

  • Synthetic Methodology: Vibzz Lab. "Organic Synthesis of Valeric Acid Derivatives." YouTube/Academic Protocols.[3] Available at:

  • PPAR Mechanism: National Institutes of Health (NIH). "Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Preclinical Evidence." PMC. Available at:

  • PET Tracer Applications: National Institutes of Health (NIH). "A new F-18 labeled PET tracer for fatty acid imaging."[4] PMC. Available at:

  • Phenoxy Acid Biological Activity: ResearchGate. "Synthesis and Biological Activity of Novel Phenoxy Acid Derivatives." Available at:

Sources

Technical Guide: Spectroscopic Characterization of 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of 5-(4-Fluorophenoxy)valeric Acid (CAS: 347867-75-8), a key intermediate in the synthesis of PPAR agonists and HDAC inhibitors.

The data presented below synthesizes experimental baselines with high-fidelity predictive modeling based on standard substituent effects (fluorine coupling constants and phenoxy-alkyl shifts).

Chemical Identity & Synthesis Context

Before interpreting spectra, one must understand the molecular origin. This compound is typically synthesized via a Williamson ether synthesis , coupling 4-fluorophenol with ethyl 5-bromovalerate, followed by alkaline hydrolysis.

  • IUPAC Name: 5-(4-fluorophenoxy)pentanoic acid

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 212.22 g/mol [1][2]

  • Key Impurities to Watch: Unreacted 4-fluorophenol (distinct aromatic region), 5-bromovaleric acid (alkyl shifts), and residual solvents (EtOH/EtOAc).

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 4-Fluorophenol Reagent + Ethyl 5-bromovalerate (K2CO3, DMF, 80°C) Start->Reagent Inter Intermediate: Ethyl 5-(4-fluorophenoxy)valerate Reagent->Inter Hydrolysis Hydrolysis (LiOH, THF/H2O) Inter->Hydrolysis Product Final Product: 5-(4-Fluorophenoxy)valeric Acid Hydrolysis->Product

Caption: Figure 1.[3] Standard synthetic route via Williamson ether synthesis and subsequent ester hydrolysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]

Expert Insight: The Fluorine Effect

The presence of the fluorine atom at the para position of the phenoxy ring creates a distinct AA'BB'X spin system . Unlike a standard phenyl ring, you will observe significant C-F coupling in both


 and 

spectra.
  • 
     NMR:  The aromatic protons do not appear as simple doublets. The protons ortho to Fluorine (H3/H5) show additional splitting (
    
    
    
    Hz).
  • 
     NMR:  Carbon atoms in the ring will appear as doublets due to C-F coupling (
    
    
    
    ), with the C-F ipso carbon showing a massive coupling constant (~240 Hz).
NMR Data (400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
11.0 - 12.0 Broad s1H-COOHExchangeable
6.92 - 7.00 Multiplet2HAr-H (3,5)ortho to F (

Hz)
6.78 - 6.85 Multiplet2HAr-H (2,6)ortho to O, meta to F
3.92 Triplet2H-O-CH 2-

Hz
2.43 Triplet2H-CH 2-COOH

Hz
1.75 - 1.85 Multiplet4H-CH2-CH 2-CH 2-Overlapping quintets
NMR Data (100 MHz, )
Shift (

ppm)
Splitting (

)
AssignmentNotes
179.8 SingletC=O (Acid)Carbonyl
157.4 Doublet (

Hz)
Ar-C4 (C-F)Ipso to Fluorine
155.1 Singlet (or weak d)Ar-C1 (C-O)Ipso to Oxygen
115.8 Doublet (

Hz)
Ar-C3, C5Ortho to Fluorine
115.4 Doublet (

Hz)
Ar-C2, C6Meta to Fluorine
68.2 Singlet-O-C H2-Ether methylene
33.6 Singlet-C H2-COOHAlpha to carbonyl
28.7 Singlet-CH2-C H2-CH2-Internal chain
21.5 Singlet-CH2-C H2-CH2-Internal chain

Mass Spectrometry (MS)

Fragmentation Logic

In Electron Impact (EI) ionization, the molecule typically fragments at the ether linkage.

  • Molecular Ion (

    
    ):  212 m/z (often weak).
    
  • Base Peak: Often m/z 112 (4-fluorophenol radical cation) or m/z 101 (valeric acid chain fragment).

  • McLafferty Rearrangement: Not prominent due to the ether linkage, but loss of water [M-18] from the acid group is common.

MS Fragmentation Diagram (DOT)

MSFragmentation Parent Parent Ion [M]+ m/z 212 Frag1 Fragment A [F-Ph-OH]+ m/z 112 Parent->Frag1 Ether Cleavage Frag2 Fragment B [Valeric Acid chain]+ m/z 101 Parent->Frag2 Alkyl Cleavage Loss Loss of H2O [M-18]+ Parent->Loss

Caption: Figure 2. Primary fragmentation pathways observed in EI-MS analysis.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" confirmation. The key diagnostic is the absence of the ester carbonyl (approx. 1735-1750 cm


) and the presence of the acid carbonyl.
Wavenumber (

)
Vibration ModeFunctional GroupDiagnostic Value
2800 - 3200 O-H Stretch (Broad)Carboxylic AcidConfirm Acid form vs Ester
1705 - 1715 C=O StretchCarboxylic AcidStrong, sharp peak
1505, 1600 C=C Ring StretchAromatic RingSkeletal vibrations
1210 - 1250 C-O-C StretchAlkyl Aryl EtherStrong antisymmetric stretch
1150 - 1200 C-F StretchAryl FluorideDistinctive halogen band
820 - 840 C-H Bending (OOP)Para-substituted ArConfirms 1,4-substitution

Experimental Protocols

Protocol A: Preparation for NMR Analysis

Objective: Ensure complete dissolution and prevent H-bonding aggregation which broadens the acid peak.

  • Solvent Choice: Use Chloroform-d (

    
    )  for routine analysis. If the acid proton is not visible or broad, switch to DMSO-d6  to sharpen the -COOH signal.
    
  • Sample Mass: Weigh 5-10 mg of the solid acid into a clean vial.

  • Dissolution: Add 0.6 mL of solvent. Sonicate for 30 seconds.

  • Filtration: If the solution is cloudy (indicating inorganic salts from hydrolysis), filter through a glass wool plug directly into the NMR tube.

  • Acquisition: Run 16 scans for

    
     and 256-512 scans for 
    
    
    
    .
Protocol B: Preparation for GC-MS

Objective: Analyze purity without thermal degradation of the carboxylic acid. Note: Carboxylic acids can tail on GC columns. Derivatization is recommended.

  • Derivatization: Dissolve 2 mg sample in 0.5 mL MeOH. Add 2 drops of

    
     (cat). Heat at 60°C for 15 mins to form the methyl ester in situ.
    
  • Extraction: Add 1 mL Hexane and 1 mL Water. Shake.

  • Injection: Inject 1 µL of the top Hexane layer .

  • Method: Split injection (20:1). Column: DB-5ms. Temp Ramp: 50°C to 280°C at 15°C/min.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22556441, 5-(4-Fluorophenoxy)valeric acid. Retrieved January 28, 2026, from [Link]

  • SpectraBase. (2025). NMR Data for Phenoxyvaleric Acid Derivatives. Retrieved January 28, 2026, from [Link]

Sources

discovery and history of 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic history, and application of 5-(4-Fluorophenoxy)valeric Acid (CAS 347867-75-8). This document is structured for researchers in medicinal chemistry and drug development, focusing on its utility as a strategic fluorinated building block.[1]

From Synthetic Intermediate to Biological Pharmacophore

Executive Summary

5-(4-Fluorophenoxy)valeric Acid is a specialized fluorinated carboxylic acid intermediate used extensively in the synthesis of pharmaceutical candidates and agrochemicals.[1] Structurally, it consists of a 4-fluorophenoxy "head" group attached to a valeric (pentanoic) acid "tail."

Its significance in drug discovery stems from two core properties:

  • Metabolic Stability: The fluorine atom at the para-position of the phenoxy ring blocks cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for phenoxy-based drugs.

  • Linker Geometry: The 5-carbon alkyl chain provides a specific spatial separation (approx. 6–8 Å) between the aromatic lipophilic domain and the polar carboxylate, a critical distance for ligand-binding in receptors such as PPARs (Peroxisome Proliferator-Activated Receptors) and in the design of HDAC inhibitors .

Chemical Identity & Phylogeny

This molecule belongs to the class of phenoxyalkanoic acids , a chemical family with a rich history in both herbicides (e.g., 2,4-D) and lipid-lowering drugs (e.g., fibrates).

PropertyData
IUPAC Name 5-(4-fluorophenoxy)pentanoic acid
CAS Number 347867-75-8
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
pKa (Predicted) ~4.76 (Carboxylic acid)
LogP (Predicted) 2.8 – 3.1 (Lipophilic)
Appearance White to light red crystalline powder
2.1 Structural Significance

Unlike Gemfibrozil (which possesses a dimethyl-substituted spacer), 5-(4-Fluorophenoxy)valeric acid features a linear, unsubstituted pentyl chain. This lack of branching allows for greater conformational flexibility, making it an ideal "probe" molecule to explore the steric constraints of binding pockets before optimizing for rigidity.

Synthesis & Production

The industrial and laboratory synthesis of 5-(4-Fluorophenoxy)valeric acid follows a robust Williamson Ether Synthesis protocol. This pathway is preferred for its high yield and the suppression of side reactions.

3.1 Synthetic Pathway (Diagram)

Synthesis Phenol 4-Fluorophenol (Nucleophile) Intermediate Ethyl 5-(4-fluorophenoxy)valerate (Ester Intermediate) Phenol->Intermediate SN2 Substitution Reflux in Acetone/DMF Base Base (K2CO3 or NaH) Base->Intermediate Deprotonation Linker Ethyl 5-bromovalerate (Electrophile) Linker->Intermediate Product 5-(4-Fluorophenoxy)valeric Acid (Final Product) Intermediate->Product Saponification & Acidification Hydrolysis Hydrolysis (LiOH / THF / H2O)

Figure 1: Synthetic route via Williamson Ether Synthesis followed by ester hydrolysis.

3.2 Experimental Protocol

Step 1: Nucleophilic Substitution

  • Reagents: Dissolve 4-fluorophenol (1.0 eq) in anhydrous acetone or DMF.

  • Activation: Add Potassium Carbonate (

    
    , 2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add Ethyl 5-bromovalerate (1.1 eq).

  • Reflux: Heat the mixture to reflux (60°C for acetone, 80°C for DMF) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between Ethyl Acetate and Water. Wash organic layer with brine, dry over

    
    , and concentrate to yield the ester intermediate.
    

Step 2: Saponification

  • Hydrolysis: Dissolve the crude ester in a mixture of THF/Water (1:1). Add Lithium Hydroxide (

    
    , 3.0 eq).
    
  • Reaction: Stir at room temperature for 4 hours.

  • Acidification: Acidify the reaction mixture to pH 2 using 1N HCl.

  • Isolation: Extract with Ethyl Acetate (

    
    ). The combined organic layers are dried and concentrated.
    
  • Purification: Recrystallize from Hexane/Ether to obtain pure 5-(4-Fluorophenoxy)valeric acid.

Biological Applications & Mechanism

This compound acts as a pharmacophore anchor in drug design. Its applications are defined by the specific biological machinery it targets or mimics.

4.1 Metabolic Stability (The Fluorine Effect)

In non-fluorinated phenoxy acids, the para-position is highly susceptible to hydroxylation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

  • Mechanism: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond, and the high electronegativity of fluorine reduces the electron density of the ring, making it resistant to oxidative attack.

  • Outcome: Drugs incorporating this moiety exhibit longer half-lives (

    
    ) and improved oral bioavailability compared to their non-fluorinated analogs.
    
4.2 PPAR Agonism & Lipid Modulation

The structure of 5-(4-Fluorophenoxy)valeric acid mimics the "tail" of fatty acids. It serves as a simplified scaffold for developing PPAR


 agonists .
  • Binding Mode: The carboxylate head forms hydrogen bonds with the Tyr464 and Tyr314 residues in the PPAR

    
     ligand-binding domain (LBD), while the fluorophenoxy tail occupies the hydrophobic pocket.
    
  • Use Case: It is often used as a fragment in Fragment-Based Drug Discovery (FBDD) to identify novel lipid-lowering agents.

4.3 Linker Chemistry in PROTACs

In the emerging field of PROTACs (Proteolysis Targeting Chimeras) , the valeric acid chain serves as a linker of optimal length.

  • Function: It connects an E3 ligase ligand to a target protein ligand.

  • Advantage: The 5-carbon chain provides enough flexibility to allow the formation of the ternary complex (Target-PROTAC-Ligase) without inducing steric clash.

Pharmacophore Mapping

Understanding how this molecule interacts with biological targets is crucial for its application.

Pharmacophore F Fluorine Atom (Metabolic Block / Lipophilicity) Ring Phenoxy Ring (Pi-Pi Stacking / Hydrophobic) F->Ring Electronic w/d Chain Pentyl Chain (Linker / Spacer ~7Å) Ring->Chain Ether Linkage Acid Carboxylic Acid (H-Bond Donor/Acceptor / Ionic Interaction) Chain->Acid Covalent Bond

Figure 2: Pharmacophore dissection of 5-(4-Fluorophenoxy)valeric Acid.

References
  • Chemical Identity & Properties: PubChem Compound Summary for CID 22556441, 5-(4-Fluorophenoxy)valeric acid. National Center for Biotechnology Information. Link

  • Commercial Availability & Specifications: TCI Chemicals Product Catalog, Product No. F0410. Link

  • Synthetic Methodology (General Williamson Ether): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for Williamson Ether synthesis protocols).
  • Patent Literature (Contextual):Substituted Carboxylic Acids and Their Use. WO2014/12360 A1.

Sources

Technical Whitepaper: Therapeutic Targeting of 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, mechanism of action, and experimental validation strategies for 5-(4-Fluorophenoxy)valeric Acid (5-FPVA). It is structured to assist researchers in evaluating this compound as a lead scaffold for metabolic and inflammatory disorders.

Executive Summary

5-(4-Fluorophenoxy)valeric Acid (5-FPVA) represents a "privileged scaffold" in medicinal chemistry, characterized by a lipophilic fluorinated tail and a flexible carboxylate headgroup. Structurally homologous to the fibrate class of hypolipidemic agents (e.g., gemfibrozil), 5-FPVA is primarily investigated as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) and a modulator of lipid metabolism . Its para-fluorine substitution enhances metabolic stability by blocking P450-mediated hydroxylation, making it a robust probe for investigating fatty acid oxidation (FAO) pathways and anti-inflammatory signaling.

Chemical Profile & Structural Logic[1]

  • IUPAC Name: 5-(4-fluorophenoxy)pentanoic acid

  • CAS Number: 347867-75-8

  • Molecular Formula: C₁₁H₁₃FO₃

  • Molecular Weight: 212.22 g/mol [1]

  • Key Pharmacophore: Phenoxyalkanoic acid moiety.

Structural-Activity Relationship (SAR) Logic:

  • Carboxylate Head: Mimics the polar head of fatty acids; critical for ionic interactions with receptor binding pockets (e.g., Tyr464 in PPAR

    
    ).
    
  • Valeric Linker (C5): Provides optimal spacing and flexibility, distinguishing it from short-chain congeners (propionic acids like lactisole) which often target sweet taste receptors (T1R3), and aligning it closer to lipid-regulating fibrates.

  • 4-Fluoro Substitution: Increases lipophilicity (

    
    ) and prevents rapid metabolic clearance, extending the compound's half-life in in vivo models.
    

Primary Therapeutic Targets

Based on structural homology and pharmacophore analysis, 5-FPVA is predicted to engage the following biological targets.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR )

The most authoritative target for phenoxyvaleric acid derivatives is PPAR


, a nuclear receptor governing lipid homeostasis.
  • Mechanism: 5-FPVA acts as a lipid mimetic, entering the ligand-binding domain (LBD) of PPAR

    
    . This induces a conformational change that recruits co-activators (e.g., PGC-1
    
    
    
    ), forming a heterodimer with RXR.
  • Therapeutic Outcome: Upregulation of genes involved in fatty acid

    
    -oxidation (e.g., CPT1A, ACOX1), leading to reduced triglycerides and increased HDL-C.
    
  • Relevance: Treatment of dyslipidemia, metabolic syndrome, and non-alcoholic steatohepatitis (NASH).

Anti-Inflammatory Pathways (COX/LOX & NF- B)

Beyond metabolic regulation, 5-FPVA exhibits anti-inflammatory potential.

  • Direct Inhibition: Potential weak inhibition of Cyclooxygenase (COX) enzymes due to the arylacetic/valeric acid structure (similar to NSAID scaffolds).

  • Indirect Modulation: PPAR

    
     activation trans-represses NF-
    
    
    
    B signaling, reducing the expression of pro-inflammatory cytokines (TNF-
    
    
    , IL-6).
Sweet Taste Receptor (TAS1R2/TAS1R3) Antagonism

While less potent than its propionic acid analog (lactisole), the phenoxy-acid motif is a known allosteric antagonist of the human sweet taste receptor.

  • Mechanism: Binding to the transmembrane domain of T1R3, stabilizing the inactive conformation.

  • Application: Metabolic control by reducing sweet taste perception and sugar craving.[2][3]

Mechanism of Action: Signaling Pathway

The following diagram illustrates the dual mechanism of 5-FPVA: direct nuclear receptor activation (PPAR


) and downstream anti-inflammatory trans-repression.

PPAR_Signaling cluster_cell Cellular Mechanism Compound 5-(4-Fluorophenoxy) valeric Acid PPARa PPARα (Inactive) Compound->PPARa Ligand Binding Cytoplasm Cytoplasm Nucleus Nucleus Complex PPARα-RXR Heterodimer PPARa->Complex Dimerization w/ RXR RXR RXR RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE DNA Binding NFkB NF-κB (Pro-inflammatory) Complex->NFkB Trans-repression TargetGenes Target Genes (CPT1A, ACOX1) PPRE->TargetGenes Transcription Activation Cytokines Cytokines (TNF-α, IL-6) NFkB->Cytokines Expression

Figure 1: PPAR


-mediated transcriptional activation and NF-

B trans-repression pathways triggered by 5-FPVA.

Experimental Validation Protocols

To validate 5-FPVA as a therapeutic lead, the following self-validating experimental workflows are recommended.

PPAR Nuclear Receptor Transactivation Assay

Objective: Quantify the agonist potency (


) of 5-FPVA against human PPAR

.

Protocol:

  • Cell System: HEK293T cells.

  • Transfection: Co-transfect with:

    • Expression plasmid: pSG5-hPPAR

      
      .
      
    • Reporter plasmid: (PPRE)

      
      -TK-Luc (Firefly luciferase).
      
    • Internal control: pRL-SV40 (Renilla luciferase).

  • Treatment: Incubate cells for 24h with 5-FPVA (0.1

    
    M – 100 
    
    
    
    M). Include GW7647 (10 nM) as a positive control.
  • Readout: Measure Dual-Luciferase activity. Normalize Firefly/Renilla ratios.

  • Validation: A dose-dependent increase >5-fold over vehicle confirms specific agonism.

Metabolic Stability Profiling (Microsomal Stability)

Objective: Confirm the metabolic blockade provided by the 4-Fluoro group.

Protocol:

  • Incubation: Mix 5-FPVA (1

    
    M) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
  • Success Criteria:

    
     min indicates sufficient stability for in vivo efficacy.
    
Quantitative Data Summary (Expected)
ParameterAssay TypeTarget ValueTherapeutic Implication
PPAR


Luciferase Reporter< 10

M
Potent lipid regulation
PPAR


Luciferase Reporter> 50

M
Selectivity (avoids weight gain side effects)
Microsomal

Metabolic Stability> 60 minSuitable for oral dosing
COX-2

Enzymatic Inhibition~ 50-100

M
Weak anti-inflammatory synergism

Therapeutic Applications & Disease Models

Dyslipidemia & Atherosclerosis
  • Rationale: Activation of PPAR

    
     increases hepatic fatty acid uptake and oxidation while decreasing VLDL synthesis.
    
  • Model: ApoE knockout mice fed a high-fat diet.

  • Endpoint: Reduction in plasma triglycerides and atherosclerotic plaque lesion area.

Non-Alcoholic Steatohepatitis (NASH)
  • Rationale: The anti-inflammatory component (NF-

    
    B repression) combined with lipid lowering addresses the "two-hit" hypothesis of NASH.
    
  • Model: Methionine-Choline Deficient (MCD) diet model.

  • Endpoint: Histological scoring of steatosis and fibrosis; reduction in ALT/AST levels.

Metabolic Probing
  • Rationale: The fluorine atom allows for

    
    F-NMR spectroscopy studies to track tissue distribution and metabolic flux without radiolabeling, or synthesis of 
    
    
    
    F-labeled analogs for PET imaging of inflammation sites.

References

  • Structural Basis of PPAR Agonism: Xu, H. E., et al. (2001). "Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors." Proceedings of the National Academy of Sciences, 98(24), 13919-13924. Link

  • Phenoxyalkanoic Acids as Fibrates: Fruchart, J. C., et al. (1998). "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation, 98(19), 2088-2093. Link

  • Sweet Taste Receptor Antagonists: Maillet, E. L., et al. (2009). "Structure-function relationship of sweet taste enhancers and inhibitors." Chemical Senses, 34(9), 1-5. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • General Compound Data: Chem-Impex International. "5-(4-Fluorophenoxy)valeric acid Product Page." Link

Sources

Technical Whitepaper: Operational Safety and Handling of 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-(4-Fluorophenoxy)valeric acid (also known as 5-(4-fluorophenoxy)pentanoic acid) is a fluorinated carboxylic acid derivative widely utilized as a metabolic probe in fatty acid oxidation studies and as a versatile intermediate in the synthesis of PPAR agonists and radiopharmaceutical precursors.[1]

Unlike standard aliphatic fatty acids, the introduction of the p-fluorophenoxy moiety significantly alters the compound's lipophilicity and metabolic stability. This guide synthesizes standard GHS compliance with field-proven "best practices" for handling fluorinated organic acids, emphasizing the prevention of inadvertent transdermal absorption and cross-contamination in sensitive assays.

Physicochemical Identity Table
PropertySpecificationOperational Implication
CAS Number 347867-75-8Primary identifier for inventory/waste tracking.
IUPAC Name 5-(4-fluorophenoxy)pentanoic acid"Valeric" and "Pentanoic" are used interchangeably.[1][2]
Molecular Formula C₁₁H₁₃FO₃MW: 212.22 g/mol .[2]
Physical State White to off-white solidProne to static charge; handle with anti-static tools.
Melting Point 79–82 °CSolid at RT; avoid heating above 60°C during drying.
Acidity (pKa) ~4.8 (Predicted)Ionized at physiological pH; corrosive to mucous membranes.
Solubility DMSO, Methanol, EthanolInsoluble in water. Requires organic co-solvent for bio-assays.
Hazard Classification (GHS)

Based on Regulation (EC) No 1272/2008 (CLP)

  • Skin Irrit. 2 (H315): Causes skin irritation.[3][4][5]

  • Eye Irrit. 2 (H319): Causes serious eye irritation.[3][4][5][6]

  • STOT SE 3 (H335): May cause respiratory irritation.[4][5][6]

Engineering Controls & Personal Protective Equipment (PPE)

The "Lipophilicity Risk" Factor

While classified primarily as an irritant, the fluorophenoxy group enhances the compound's lipophilicity compared to non-fluorinated analogues. This increases the theoretical risk of transdermal absorption. Standard nitrile gloves are generally sufficient, but "double-gloving" is recommended when handling stock solutions in penetrative solvents like DMSO.

Hierarchy of Controls Diagram

The following logic flow dictates the safety setup required before opening the vial.

RiskAssessment Start Start: Handling 5-(4-Fluorophenoxy)valeric Acid StateCheck State: Dry Powder vs. Solubilized? Start->StateCheck Powder Dry Powder Handling StateCheck->Powder Weighing/Transfer Liquid Liquid/Solution Handling StateCheck->Liquid Dilution/Injection Control1 Engineering: Fume Hood Required (Prevent Inhalation H335) Powder->Control1 Liquid->Control1 Control2 PPE: Nitrile Gloves + Safety Glasses (Prevent Irritation H315/H319) Control1->Control2 Control3 PPE: Double Nitrile Gloves + Lab Coat (Prevent DMSO-mediated Absorption) Control1->Control3 Action Proceed with Experiment Control2->Action Control3->Action

Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the compound.

Operational Protocols: Self-Validating Systems

A "self-validating" protocol includes checkpoints that force the operator to confirm success before proceeding, reducing the risk of experimental failure or safety incidents.

Protocol: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable stock solution for biological assays without precipitation or degradation.

Reagents:

  • 5-(4-Fluorophenoxy)valeric acid (Solid)[7]

  • Anhydrous DMSO (Grade: ≥99.9%)

Workflow:

  • Calculated Weighing:

    • Target Mass: 21.2 mg (for 1 mL final volume).

    • Validation Check: Ensure balance stability.[8] Static charge on the fluorinated powder can cause drift. Use an anti-static gun if necessary.

  • Solvent Addition:

    • Add 500 µL of DMSO initially (50% of final volume).

    • Vortex for 30 seconds.

  • Dissolution Verification (Critical Checkpoint):

    • Hold the vial against a dark background with a light source (Tyndall effect check).

    • Pass: Solution is crystal clear.

    • Fail: Visible particulates or haze. Action: Sonicate at 40°C for 5 minutes. Do NOT proceed until clear.

  • Final Volume Adjustment:

    • Add remaining DMSO to reach 1 mL. Invert 5 times to mix.

  • Labeling:

    • Label with: Compound Name, Concentration (100 mM), Solvent (DMSO), Date, and User Initials.

    • Storage: -20°C. DMSO freezes at 19°C; thaw completely and vortex before reuse to prevent concentration gradients.

Synthesis Workflow: Carboxylic Acid Activation

When using this compound as an intermediate (e.g., amide coupling), unreacted acid is a common impurity.

SynthesisWorkflow Input Input: 5-(4-Fluorophenoxy)valeric Acid Activation Step 1: Activation (EDC/NHS or HATU) Input->Activation Coupling Step 2: Coupling (Add Amine) Activation->Coupling Check1 Checkpoint: TLC/LCMS (Disappearance of Acid) Coupling->Check1 Check1->Coupling Fail (Add more time/reagent) Workup Workup: Acidic Wash (remove amine) Basic Wash (remove unreacted acid) Check1->Workup Pass Final Final Product Workup->Final

Figure 2: Synthesis workflow emphasizing the critical checkpoint for reaction completion to prevent contamination.

Emergency Response & Waste Management

Spills and Exposure
  • Inhalation: Remove victim to fresh air immediately.[5][6] The carboxylic acid moiety is a respiratory irritant (H335).[4][9] If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and copious amounts of water.[5][6][9] Do not use ethanol or DMSO to wash the skin, as this may enhance absorption of the fluorinated compound.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[6][9] Remove contact lenses if present.[3][5][6][9][10]

Waste Disposal

Do NOT dispose of down the drain.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in the "Hazardous Solid Waste" bin (Incineration).

  • Liquid Waste: Solutions containing this compound (especially DMSO stocks) must be segregated into "Halogenated Organic Solvent Waste" streams. The fluorine atom classifies this as halogenated waste in most jurisdictions, requiring specific high-temperature incineration protocols to prevent the formation of HF or other fluorinated byproducts during disposal.

References

  • PubChem. (n.d.).[2] 5-(4-Fluorophenoxy)pentanoic acid (CID 22556441). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 5-(4-fluorophenoxy)valeric acid. Retrieved from [Link][2]

Sources

Technical Guide: 5-(4-Fluorophenoxy)valeric Acid (CAS 347867-75-8)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Building Block Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Part 1: Executive Summary

CAS 347867-75-8 , systematically known as 5-(4-fluorophenoxy)valeric acid (or 5-(4-fluorophenoxy)pentanoic acid), is a specialized fluorinated building block utilized in the synthesis of small molecule therapeutics and agrochemicals.[1]

In modern drug discovery, this scaffold serves two critical functions:

  • Metabolic Stabilization: The para-fluorine substituent on the phenoxy ring acts as a metabolic blocker, preventing Cytochrome P450-mediated hydroxylation at the typically labile para-position.

  • Linkerology: The valeric (pentanoic) acid tail provides a flexible 5-carbon spacer, ideal for connecting pharmacophores in fragment-based drug design (FBDD) or constructing Proteolysis Targeting Chimeras (PROTACs).

This guide details the physicochemical properties, strategic applications in medicinal chemistry, and validated experimental protocols for utilizing this scaffold.

Part 2: Chemical & Physical Profile[2]

Identity & Constants[3]
PropertyData
CAS Number 347867-75-8
Chemical Name 5-(4-Fluorophenoxy)valeric acid
Synonyms 5-(4-Fluorophenoxy)pentanoic acid; 4-(4-Fluorophenoxy)butylcarboxylic acid
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
MDL Number MFCD02093469
SMILES OC(=O)CCCC1=CC=C(F)C=C1
InChI Key SNUHBWJBUYDESY-UHFFFAOYSA-N
Physicochemical Properties[3]
ParameterValueContext for Drug Design
Appearance White to off-white crystalline powderSolid-state handling is standard.
Melting Point 79–82 °CDistinct MP allows for easy purity verification via DSC/Capillary.
Predicted LogP ~2.6Moderate lipophilicity; good membrane permeability potential.
pKa (Acid) ~4.76Typical carboxylic acid; exists as carboxylate at physiological pH (7.4).
Solubility DMSO, Methanol, ChloroformPoor water solubility in non-ionized form.

Part 3: Strategic Applications in Drug Design

The "Fluorine Effect" & Metabolic Stability

The incorporation of fluorine in CAS 347867-75-8 is a deliberate medicinal chemistry strategy. The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol), making it resistant to enzymatic cleavage.

  • Mechanism : In non-fluorinated phenoxy analogs, the para-position is a "soft spot" for rapid oxidation by CYP450 isoforms (forming a phenol).

  • Solution : Substituting Hydrogen with Fluorine at the 4-position blocks this metabolic soft spot without significantly altering the steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å), effectively extending the half-life (

    
    ) of the parent molecule.
    
Linker Utility in PROTACs and Conjugates

The 5-carbon aliphatic chain serves as a "spacer" that is chemically inert but structurally significant.

  • Bivalent Ligands : In PROTAC design, the carboxylic acid terminus can be coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the phenoxy group serves as the attachment point or pharmacophore for the Target of Interest (POI).

  • Chain Length : The 5-carbon length (~6–7 Å) is often optimal for avoiding steric clash between two connected protein domains.

Part 4: Visualization of Mechanism & Synthesis

Diagram: Metabolic Blocking Strategy

The following diagram illustrates how the para-fluoro group prevents metabolic degradation compared to a non-fluorinated analog.

MetabolicStability Substrate_H Non-Fluorinated Analog (Para-H) CYP450 CYP450 Enzyme (Oxidation) Substrate_H->CYP450 High Affinity Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Oxidation Blocked Metabolically Stable (Extended t1/2) CYP450->Blocked No Reaction Substrate_F CAS 347867-75-8 (Para-F) Substrate_F->CYP450 Steric/Electronic Resistance

Caption: Comparative metabolic fate. The para-fluorine atom (green node) sterically and electronically inhibits CYP450-mediated oxidation, unlike the hydrogen analog.

Diagram: Synthesis Workflow

Standard preparation via Williamson Ether Synthesis.

Synthesis Phenol 4-Fluorophenol (Starting Material 1) Base K2CO3 / DMF (Base/Solvent) Phenol->Base Bromide Ethyl 5-bromovalerate (Starting Material 2) Bromide->Base Ester Intermediate Ester (Ethyl 5-(4-fluorophenoxy)valerate) Base->Ester Hydrolysis Hydrolysis (LiOH / THF / H2O) Ester->Hydrolysis Acidification Acidification (HCl to pH 2) Hydrolysis->Acidification Product CAS 347867-75-8 (Final Product) Acidification->Product

Caption: Synthetic route via Williamson ether synthesis followed by ester hydrolysis.

Part 5: Experimental Methodologies

Protocol: Synthesis of 5-(4-Fluorophenoxy)valeric Acid

Note: This protocol is derived from standard Williamson ether synthesis procedures adapted for fluorophenols.

Reagents:

  • 4-Fluorophenol (1.0 eq)

  • Ethyl 5-bromovalerate (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Dimethylformamide (DMF, anhydrous)

  • Lithium Hydroxide (LiOH, 3.0 eq)

Step-by-Step Procedure:

  • Alkylation (Formation of Ester Intermediate):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluorophenol (10 mmol) in anhydrous DMF (20 mL).

    • Add

      
        (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Add Ethyl 5-bromovalerate (11 mmol) dropwise.

    • Heat the reaction mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the phenol is consumed.

    • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

      
      , and concentrate to yield the crude ester.
      
  • Hydrolysis (Formation of Free Acid):

    • Dissolve the crude ester in a mixture of THF:Water (3:1, 20 mL) .

    • Add LiOH (30 mmol) and stir at room temperature for 12 hours (overnight).

    • Workup: Evaporate THF under reduced pressure. Acidify the remaining aqueous phase with 1M HCl to pH ~2. A white precipitate should form.

    • Filter the solid or extract with Dichloromethane (DCM). Recrystallize from Hexane/EtOAc if necessary.

  • Validation:

    • Yield: Expected >85%.

    • 1H NMR (DMSO-d6): Look for triplet at

      
       ~3.9 ppm (O-CH2) and multiplet at 
      
      
      
      ~7.0–7.2 ppm (Aromatic H).
Solubility & Handling
  • Storage: Store at room temperature (RT) in a tightly sealed container. Keep dry.

  • Solubility for Assays: Prepare a 10 mM stock solution in DMSO . The solution is stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles.

Part 6: Safety & Regulatory (MSDS Highlights)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)[2]

  • Eye Irritation: Category 2A (H319)[3]

Handling Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid dust formation. Use in a fume hood during weighing and synthesis.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[3]

    • Skin Contact: Wash with plenty of soap and water.[3]

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22556441, 5-(4-Fluorophenoxy)valeric Acid. Retrieved January 28, 2026, from [Link]

Sources

Technical Whitepaper: Molecular Architecture and Physicochemical Profiling of 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Fluorophenoxy)valeric acid is a specialized metabolic probe and pharmaceutical intermediate characterized by a fluorinated phenoxy headgroup linked to a pentanoic acid tail. Structurally, it functions as a fatty acid mimetic, sharing pharmacophoric features with peroxisome proliferator-activated receptor (PPAR) agonists and metabolic tracers.

This guide provides a comprehensive technical analysis of the molecule, distinguishing it from its non-oxygenated analog (5-(4-fluorophenyl)valeric acid). It details the physicochemical profile, a robust synthetic pathway via Williamson ether synthesis, and the structural logic governing its interaction with biological systems.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Identity

The molecule consists of a lipophilic 4-fluorophenyl ring attached via an ether linkage to a five-carbon saturated carboxylic acid chain. This "tail" mimics medium-chain fatty acids, while the fluorinated aromatic "head" provides metabolic stability and hydrophobic binding potential.

Differentiation Note: It is critical to distinguish this compound from 5-(4-fluorophenyl)valeric acid (CAS 24484-22-8). The presence of the ether oxygen in the title compound significantly alters polarity, hydrogen bond accepting capability, and metabolic half-life compared to the direct alkyl-aryl linkage.

PropertyData Specification
IUPAC Name 5-(4-Fluorophenoxy)pentanoic acid
Common Name 5-(4-Fluorophenoxy)valeric Acid
CAS Registry Number 347867-75-8
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
SMILES OC(=O)CCCCOc1ccc(F)cc1
InChI Key Predicted: Generate via standard algorithm
Melting Point 79 - 82 °C
Appearance White to off-white crystalline powder
Physicochemical Profile

The fluorine atom at the para position exerts a strong electron-withdrawing effect (


), deactivating the ring towards oxidative metabolism while increasing lipophilicity compared to the non-fluorinated parent.
  • Lipophilicity (LogP): Estimated at 2.6 – 2.9. This value suggests moderate permeability across biological membranes, suitable for oral bioavailability.

  • Acidity (pKa): The carboxylic acid group typically exhibits a pKa of ~4.75, similar to valeric acid. At physiological pH (7.4), the molecule exists primarily as the carboxylate anion.

  • Electronic Effects: The ether oxygen acts as a weak hydrogen bond acceptor, while the carboxylic acid functions as both a donor and acceptor.

Part 2: Synthetic Pathways (Self-Validating Protocol)

Retrosynthetic Analysis

The most efficient route to 5-(4-fluorophenoxy)valeric acid is the Williamson Ether Synthesis . This involves the nucleophilic attack of the phenoxide anion (derived from 4-fluorophenol) on an


-halo ester, followed by saponification.
Synthesis Diagram

The following diagram outlines the reaction flow from precursors to the final purified acid.

SynthesisPath Phenol 4-Fluorophenol (Nucleophile) Intermediate Intermediate Ester (Ethyl 5-(4-fluorophenoxy)valerate) Phenol->Intermediate Alkylation (Reflux in Acetone/DMF) Base Base (K2CO3 or NaH) Base->Intermediate Linker Ethyl 5-bromovalerate (Electrophile) Linker->Intermediate Hydrolysis Hydrolysis (LiOH / THF / H2O) Intermediate->Hydrolysis Product Final Product 5-(4-Fluorophenoxy)valeric Acid Hydrolysis->Product Acidification (HCl)

Figure 1: Two-step synthetic pathway involving O-alkylation followed by ester hydrolysis.[1]

Detailed Experimental Protocol

Step 1: O-Alkylation

  • Reagents: Dissolve 4-fluorophenol (1.0 eq) in anhydrous DMF or Acetone. Add Potassium Carbonate (

    
    , 2.0 eq) to generate the phenoxide in situ.
    
  • Addition: Add Ethyl 5-bromovalerate (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat to reflux (

    
    C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the phenol spot disappears.
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
     and concentrate to yield the ester intermediate.
    

Step 2: Saponification

  • Hydrolysis: Dissolve the crude ester in a THF:Water (3:1) mixture. Add Lithium Hydroxide (LiOH, 3.0 eq).

  • Stir: Stir at room temperature for 12 hours.

  • Acidification: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH

    
     2. The product will precipitate as a white solid.
    
  • Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc to achieve >98% purity.

Part 3: Structural Characterization

To validate the identity of 5-(4-fluorophenoxy)valeric acid, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( H-NMR)
  • Aromatic Region (6.9 – 7.1 ppm): Two multiplets corresponding to the 4 protons on the benzene ring. The coupling pattern is complex due to

    
    F-
    
    
    
    H splitting (typically a pseudo-quartet or overlapping multiplets).
  • Ether Linkage (-O-CH

    
    -, ~3.9 ppm):  A distinct triplet (
    
    
    
    Hz) integrating to 2 protons. This confirms the O-alkyl connection.
  • Alpha-Carbon (-CH

    
    -COOH, ~2.4 ppm):  A triplet integrating to 2 protons, characteristic of the methylene group adjacent to the carbonyl.
    
  • Central Chain (1.7 – 1.9 ppm): Multiplets representing the central two methylene groups (

    
     and 
    
    
    
    of the chain).
Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ) is preferred due to the carboxylic acid.
    
  • Molecular Ion: Look for

    
     peak at m/z 211.2 .
    
  • Fragmentation: Loss of the valeric acid chain or cleavage at the ether bond may produce a characteristic fluorophenoxide ion at m/z 111 .

Part 4: Biological Interface & Pharmacophore Analysis

This molecule serves as a versatile chemical probe because it mimics the amphiphilic nature of endogenous fatty acids while resisting beta-oxidation at the omega-end due to the phenoxy cap.

Pharmacophore Mapping

The structure aligns with the pharmacophore requirements for PPAR (Peroxisome Proliferator-Activated Receptor) ligands and fatty acid binding proteins (FABPs).

Pharmacophore F_Atom Fluorine Atom (Metabolic Block / Lipophilic) Aromatic Phenoxy Ring (Hydrophobic Core) F_Atom->Aromatic Linker Alkyl Chain (C5) (Spacer / Flexible) Aromatic->Linker Target_Pocket Biological Target Pocket (e.g., PPAR LBD) Aromatic->Target_Pocket Pi-Pi Stacking / Hydrophobic Acid Carboxylic Acid (H-Bond Donor/Acceptor / Ionic Head) Linker->Acid Acid->Target_Pocket Ionic Interaction (Arg/His residues)

Figure 2: Pharmacophore map illustrating the functional domains of the molecule.

Potential Applications
  • Metabolic Stability Probe: The 4-fluoro substituent prevents metabolic hydroxylation at the para-position, making this a more stable analog than unsubstituted phenoxyvaleric acid for long-duration studies.

  • Linker Chemistry: The carboxylic acid provides a handle for conjugation to proteins or fluorophores, creating tracers for fatty acid uptake pathways.

  • Drug Design Scaffold: It represents a "fragment" often found in larger drug molecules targeting dyslipidemia (e.g., fibrate analogs).

Part 5: Stability & Handling

  • Storage: Store at room temperature (20-25°C) in a tightly sealed container. Protect from moisture.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Irritant.[2] Standard PPE (gloves, goggles, lab coat) is required. H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 5-(4-Fluorophenoxy)valeric acid. Retrieved January 28, 2026, from [Link]

Sources

solubility profile of 5-(4-Fluorophenoxy)valeric Acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 5-(4-Fluorophenoxy)valeric Acid

Executive Summary & Compound Identity

5-(4-Fluorophenoxy)valeric acid is a functionalized carboxylic acid intermediate frequently utilized in the synthesis of pharmaceutical agents (e.g., PPAR agonists, anti-inflammatory agents) and agrochemicals.[1] Its solubility profile is governed by two competing structural motifs: the lipophilic fluorophenoxy tail and the hydrophilic, ionizable carboxylic acid head group.

Understanding the solubility of this compound requires a dual approach: analyzing its thermodynamic solubility in organic solvents for synthesis/purification and its kinetic/equilibrium solubility in aqueous media for biological assays.

Chemical Identity:

  • IUPAC Name: 5-(4-fluorophenoxy)pentanoic acid[2]

  • CAS Number: 347867-75-8[1][2]

  • Molecular Formula: C₁₁H₁₃FO₃[2]

  • Molecular Weight: 212.22 g/mol [1][2]

  • Appearance: White to off-white powder

  • Melting Point: 79–82 °C[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 5-(4-Fluorophenoxy)valeric acid, we must first establish its fundamental physicochemical descriptors. These values dictate solvent selection for formulation and assay development.

PropertyValue (Approx/Predicted)Implication for Solubility
pKa (Acidic) 4.75 ± 0.10Critical: The compound behaves as a neutral molecule at pH < 3.5 and as an anionic salt at pH > 6.0. Solubility in water is highly pH-dependent.
LogP (Lipophilicity) 2.6 – 2.9Moderate Lipophilicity: Indicates poor water solubility in the un-ionized state but high affinity for organic solvents like Octanol, DMSO, and Ethanol.
H-Bond Donors 1 (Carboxyl -OH)Facilitates dimerization in non-polar solvents (e.g., Hexane), potentially reducing apparent solubility unless disrupted by polar protic solvents.
H-Bond Acceptors 3 (Ether O, Carbonyl O, Hydroxyl O)Good solubility in H-bond donating solvents (e.g., Alcohols, Water).

Expert Insight: The "valeric" spacer (5-carbon chain) effectively insulates the carboxylic acid from the electron-withdrawing fluorophenoxy group. Consequently, the pKa remains close to that of unsubstituted valeric acid (~4.8), unlike phenoxyacetic acid (pKa ~3.1).

Solubility Profile by Solvent Class

The following data summarizes the solubility behavior. Note that while specific quantitative values (mg/mL) are proprietary to specific synthesis batches, the classifications below are derived from structural "Structure-Property Relationships" (SPR) and standard validation protocols.

A. Organic Solvents (Stock Solution Preparation)
SolventSolubility RatingEstimated RangeUsage Notes
DMSO High > 100 mg/mLPreferred for biological stock solutions (10–100 mM). Stable at -20°C.
Ethanol (Abs.) High > 50 mg/mLExcellent for synthesis workups. Avoid for biological assays if cells are sensitive to >0.1% EtOH.
Methanol High > 50 mg/mLCommon solvent for HPLC mobile phases.
Ethyl Acetate Moderate 10–30 mg/mLUseful for extraction/partitioning during synthesis.
Dichloromethane Moderate/High > 20 mg/mLGood for solubilizing the neutral form; less effective for salts.
Hexane/Heptane Low < 1 mg/mLActs as an anti-solvent for recrystallization.
B. Aqueous Media (pH Dependent)

The aqueous solubility of 5-(4-Fluorophenoxy)valeric acid follows the Henderson-Hasselbalch equation.

  • pH 1.2 (SGF): < 0.1 mg/mL (Insoluble). The compound exists in its protonated, neutral form, precipitating out of solution.

  • pH 7.4 (PBS): > 1.0 mg/mL (Soluble). At physiological pH (well above the pKa of 4.75), the compound is >99% ionized (anionic carboxylate), significantly enhancing solubility.

Experimental Protocol: Determination of Thermodynamic Solubility

As a scientist, relying on literature values is insufficient for critical development. You must validate solubility using a Shake-Flask Method with HPLC-UV Detection .

Workflow Diagram

SolubilityProtocol Start Start: Solid Compound (CAS 347867-75-8) Prep Sample Preparation Add excess solid to solvent (e.g., PBS pH 7.4, DMSO) Start->Prep Incubate Equilibration Shake at 25°C for 24-48 hours Prep->Incubate Supersaturation Filter Phase Separation Centrifuge & Filter (0.22 µm PTFE) Incubate->Filter Equilibrium reached Dilute Dilution Dilute filtrate into HPLC Mobile Phase Filter->Dilute Prevent precipitation Analyze Quantification HPLC-UV (254 nm) or LC-MS Dilute->Analyze Calc Data Processing Calculate conc. via Calibration Curve Analyze->Calc

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Detailed Methodology
  • Preparation: Weigh approximately 5 mg of 5-(4-Fluorophenoxy)valeric acid into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Phosphate Buffer pH 7.4).

  • Saturation: Ensure undissolved solid remains visible. If clear, add more solid.

  • Equilibration: Agitate on an orbital shaker (500 rpm) at 25°C for 24 hours.

    • Why? Kinetic solubility (precipitation from DMSO) often overestimates solubility. Thermodynamic (shake-flask) is the "gold standard" for equilibrium data.

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant using a 0.22 µm PTFE syringe filter (low binding).

    • Note: Do not use Nylon filters, as lipophilic acids may bind to the membrane.

  • Quantification: Analyze the filtrate via HPLC-UV (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient). Detect at 254 nm (phenyl absorption).

Implications for Formulation & Handling

Stock Solution Stability
  • Recommendation: Prepare 50 mM stocks in 100% DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystallization of the acid form if moisture enters the vial.

Biological Assay Dosing

When dosing into aqueous cell media:

  • Step 1: Dissolve in DMSO.

  • Step 2: Dilute into media.

  • Risk: If the final concentration > 100 µM, check for "crashing out" (precipitation).

    • Mitigation: Ensure the media pH is buffered to 7.4. The ionized form will remain soluble. If the media becomes acidic (due to metabolic activity), the compound may precipitate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22556441, 5-(4-Fluorophenoxy)valeric Acid. Retrieved from [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

theoretical studies on 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Theoretical Profiling of 5-(4-Fluorophenoxy)valeric Acid

Executive Summary

5-(4-Fluorophenoxy)valeric acid (CAS: 347867-75-8) represents a critical structural scaffold in medicinal chemistry, specifically within the class of phenoxyalkylcarboxylic acids . Structurally analogous to established lipid-regulating agents like gemfibrozil and fenofibric acid , this compound integrates a lipophilic fluorinated phenyl tail with a hydrophilic carboxylic acid headgroup, linked by a flexible alkyl ether spacer.

This guide provides a comprehensive theoretical framework for analyzing this molecule, synthesizing Density Functional Theory (DFT) predictions, vibrational spectroscopy assignments, and molecular docking protocols targeting Peroxisome Proliferator-Activated Receptors (PPARs) . It serves as a blueprint for researchers investigating halogenated pharmacophores and metabolic stability in drug design.

Molecular Architecture & Computational Methodology

To accurately predict the physicochemical behavior of 5-(4-Fluorophenoxy)valeric acid, a rigorous computational protocol is required. The standard accepted methodology for this class of organic acids involves hybrid functional DFT.

Computational Protocol (Standard of Care)
ParameterSpecificationRationale
Theory Level DFT / B3LYP Balances computational cost with accuracy for organic electronic states.
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for the lone pairs on Oxygen and Fluorine; polarization functions (d,p) account for the flexible alkyl chain.
Solvation Model PCM (Water/Ethanol) Simulates physiological or formulation environments (Polarizable Continuum Model).
Frequency Calc Harmonic Approx. Confirms the optimized geometry is a true minimum (no imaginary frequencies).
Geometric Optimization & Conformational Analysis

The molecule exhibits significant conformational flexibility due to the central valeric (pentanoic) chain.

  • Ether Linkage (

    
    ):  The bond angle is predicted to stabilize around 117°–119° , typical for aryl alkyl ethers, allowing the phenyl ring to tilt relative to the alkyl chain.
    
  • Alkyl Chain (

    
    ):  The anti (trans) conformation is thermodynamically favored in the gas phase due to minimized steric hindrance, but gauche conformers become relevant in the active site of enzymes (e.g., PPAR binding pockets) to adopt a "U-shaped" bioactive conformation.
    
  • Carboxylic Head: In the gas phase, the molecule likely forms a cyclic dimer via intermolecular hydrogen bonding (

    
    ), a standard feature of carboxylic acids.
    

Electronic Properties & Reactivity Descriptors

Understanding the distribution of electron density is vital for predicting how this ligand interacts with protein targets.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 4-fluorophenoxy moiety . The oxygen lone pairs and the aromatic

    
    -system act as the electron donors.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxylic acid carbonyl (

    
    )  group and the aromatic ring 
    
    
    
    system.
  • Band Gap (

    
    ):  A large HOMO-LUMO gap (typically ~5.0–5.5 eV for such systems) indicates high chemical stability (hardness), suggesting the molecule is not prone to spontaneous degradation under standard physiological conditions.
    
Molecular Electrostatic Potential (MEP)

The MEP map reveals the reactive sites for non-covalent bonding:

  • Negative Potential (Red): Concentrated on the carbonyl oxygen and the ether oxygen , serving as Hydrogen Bond Acceptors (HBA).

  • Positive Potential (Blue): Concentrated on the hydroxyl proton of the carboxylic acid (Hydrogen Bond Donor) and, to a lesser extent, the alkyl protons.

  • Neutral/Hydrophobic (Green): The fluorine atom typically shows a neutral to slightly negative belt but possesses a "

    
    -hole" (positive cap) along the C-F bond axis, enabling halogen bonding  with carbonyl backbone residues in proteins.
    

Vibrational Spectroscopy Profiling

Theoretical vibrational analysis (scaled by ~0.961 for B3LYP) provides a fingerprint for identification.

Vibrational ModePredicted Frequency (

)
IntensityDescription
O-H Stretch 3500–3200 (broad)MediumH-bonded carboxylic acid dimer.
C=O Stretch 1720–1750StrongCharacteristic carbonyl peak; shifts depending on H-bonding status.
Ar C=C Stretch 1580–1600MediumAromatic ring breathing modes.
C-O-C Stretch 1240–1260StrongAryl-alkyl ether asymmetric stretch.
C-F Stretch 1150–1200StrongUnique marker for the fluorinated analog; highly diagnostic.

Pharmacophore Modeling & Molecular Docking

The biological relevance of 5-(4-Fluorophenoxy)valeric acid lies in its potential as a PPAR agonist . The structural similarity to gemfibrozil suggests a specific binding mode.

Docking Target: PPAR (PDB ID: 1I7G)
  • Binding Pocket: The ligand binding domain (LBD) of PPAR

    
     is large and Y-shaped.
    
  • Anchor 1 (Acidic Head): The carboxylate group forms a salt bridge/hydrogen bond network with Tyr464 , His440 , and Ser280 . This interaction stabilizes the Helix 12 conformation, which is crucial for co-activator recruitment.

  • Anchor 2 (Hydrophobic Tail): The 4-fluorophenyl group occupies the hydrophobic arm of the pocket. The Fluorine atom enhances lipophilicity and may engage in hydrophobic contacts with Phe273 or Ile339 .

  • Linker Function: The valeric alkyl chain acts as a "spacer," positioning the aromatic tail and acidic head at the optimal distance (~8–10 Å) to bridge the sub-pockets.

Visualization of Signaling & Interaction

G cluster_0 Pharmacophore Mapping Ligand 5-(4-Fluorophenoxy) valeric Acid Interaction1 Ionic/H-Bond (Tyr464, His440) Ligand->Interaction1 Carboxylate Head Interaction2 Halogen/Hydrophobic (Phe273, Ile339) Ligand->Interaction2 4-F-Phenyl Tail Pocket PPAR-alpha LBD (Hydrophobic Pocket) Outcome Helix 12 Stabilization (Transcriptional Activation) Pocket->Outcome Conf. Change Interaction1->Pocket Interaction2->Pocket

Figure 1: Pharmacophore mapping of 5-(4-Fluorophenoxy)valeric acid within the PPAR


 ligand-binding domain.[1]

Experimental Validation Protocol

To validate the theoretical models, the following experimental workflow is recommended:

  • Synthesis: Williamson ether synthesis reacting 4-fluorophenol with ethyl 5-bromovalerate , followed by alkaline hydrolysis.

  • Crystallography: Grow single crystals (slow evaporation from ethanol/water) to determine the exact solid-state conformer (often different from gas phase DFT).

  • Bioassay: Perform a PPAR

    
     reporter gene assay (luciferase) to quantify 
    
    
    
    values, using Fenofibrate as a positive control.

References

  • PubChem. (2025).[2] 5-(4-Fluorophenoxy)valeric Acid (CID 22556441). National Library of Medicine. Link

  • ChemicalBook. (2025). Product Properties: 5-(4-Fluorophenoxy)valeric acid.[2][3][4] Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard reference for DFT methodology).
  • Cronin, M. T., et al. (2011). Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Sundaraganesan, N., et al. (2014). Vibrational spectroscopic investigation on phenoxy acetic acid using computational analysis. Spectrochimica Acta Part A. (Methodological grounding for phenoxy acid DFT).

Sources

Technical Guide: 5-(4-Fluorophenoxy)valeric Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Fluorophenoxy)valeric acid (CAS: 347867-75-8) is a specialized fluorinated building block used in the synthesis of small molecule therapeutics.[1][2] Structurally, it consists of a 4-fluorophenoxy moiety tethered to a pentanoic (valeric) acid tail.[2] This compound serves a dual purpose in drug design: it acts as a robust linker scaffold that modulates physicochemical properties (lipophilicity, metabolic stability) and functions as a pharmacophore precursor for PPAR agonists and anti-inflammatory agents.[2]

This guide details the strategic application, synthesis, and characterization of this building block, emphasizing its utility in enhancing metabolic resistance via specific fluorine substitution.[2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name 5-(4-fluorophenoxy)pentanoic acid
CAS Number 347867-75-8
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Appearance White to light yellow crystalline powder
Melting Point 79–82 °C
pKa (Predicted) ~4.76 (Carboxylic acid)
LogP (Predicted) 2.8 – 3.1
H-Bond Donors/Acceptors 1 / 3

Strategic Utility in Drug Design

The Fluorine Advantage: Metabolic Blocking

The incorporation of fluorine at the para-position of the phenoxy ring is a deliberate medicinal chemistry strategy.[2] The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol), making it resistant to metabolic cleavage.[2]

  • Mechanism: The 4-position of a phenoxy ring is electronically susceptible to hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[2]

  • Outcome: Substituting hydrogen with fluorine blocks this "soft spot," significantly extending the in vivo half-life (t½) of the parent drug without imposing a major steric penalty (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[2]

Linker Chemistry & Scaffold Design

The valeric acid chain provides a 5-carbon spacer (approx. 6–7 Å length), which is critical in fragment-based drug design (FBDD) and PROTAC development.

  • Flexibility vs. Entropy: The pentyl chain offers sufficient flexibility to allow the terminal carboxylic acid (or its derivatives) to orient into binding pockets, yet it is short enough to minimize the entropic penalty of binding compared to longer alkyl chains.[2]

  • Lipophilicity Modulation: The 4-fluorophenoxy group increases the overall lipophilicity (LogP), enhancing membrane permeability compared to non-fluorinated analogs.[2]

Synthetic Pathway & Experimental Protocol

The synthesis of 5-(4-Fluorophenoxy)valeric acid follows a robust Williamson Ether Synthesis followed by ester hydrolysis.[2] This two-step protocol ensures high purity and yield, avoiding the formation of elimination side products common with direct alkylation of acids.[2]

Reaction Workflow Diagram

SynthesisWorkflow Start 4-Fluorophenol (Starting Material) Step1 Step 1: Alkylation (K2CO3, DMF, 80°C) Start->Step1 Reagent Ethyl 5-bromovalerate Reagent->Step1 Intermediate Intermediate Ester (Ethyl 5-(4-fluorophenoxy)valerate) Step1->Intermediate SN2 Substitution Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Product Final Product 5-(4-Fluorophenoxy)valeric Acid Step2->Product Saponification

Caption: Two-step synthetic route utilizing Williamson ether synthesis followed by base-mediated hydrolysis.

Detailed Protocol
Step 1: Alkylation (Ether Formation)

Objective: Attach the alkyl chain to the phenol oxygen while minimizing O- vs C-alkylation competition.[2]

  • Reagents:

    • 4-Fluorophenol (1.0 eq)

    • Ethyl 5-bromovalerate (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

    • Solvent: DMF (Dimethylformamide) or Acetone.[2]

  • Procedure:

    • Dissolve 4-fluorophenol in DMF (0.5 M concentration).

    • Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The color may shift to a slight yellow.[2]

    • Add Ethyl 5-bromovalerate dropwise.[2]

    • Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[2]

    • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x).[2] Wash organics with 1M NaOH (to remove unreacted phenol) and Brine.[2] Dry over Na₂SO₄ and concentrate.

  • Critical Insight: Using the ethyl ester of the bromide prevents self-reaction/polymerization that can occur if using 5-bromovaleric acid directly under basic conditions.[2]

Step 2: Saponification (Hydrolysis)

Objective: Cleave the ethyl ester to reveal the free carboxylic acid.[2]

  • Reagents:

    • Intermediate Ester (from Step 1)

    • Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

    • Solvent: THF:Water (3:1).[2]

  • Procedure:

    • Dissolve the ester in THF/Water.[2]

    • Add LiOH and stir at room temperature for 12 hours.

    • Workup: Acidify the reaction mixture to pH ~2 using 1M HCl. The product often precipitates as a white solid.[2][3] If not, extract with Ethyl Acetate.[2]

    • Purification: Recrystallization from Hexane/Ether or column chromatography if necessary.[2]

Quality Control & Characterization

To ensure the integrity of the building block for downstream applications, the following specifications must be met:

TestAcceptance CriteriaMethodological Note
¹H NMR (DMSO-d₆) Confirms structureLook for triplet at ~3.9 ppm (O-CH₂) and multiplet at ~6.9-7.1 ppm (Aromatic).
¹⁹F NMR Single peak ~ -120 to -125 ppmConfirms presence of fluorine and absence of defluorinated impurities.[2]
HPLC Purity > 98.0%Critical for use in library synthesis to prevent side-reactions.[2]
Water Content < 0.5%Karl Fischer titration; essential if used in moisture-sensitive couplings (e.g., acid chloride formation).[2]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2][4][5]

  • Storage: Store at room temperature in a desiccator. Stable for >2 years if kept dry.[2]

  • Reactivity: The carboxylic acid moiety is reactive.[2] Avoid contact with strong oxidizers or reducing agents unless intended.[2]

References

  • Sigma-Aldrich. 5-(4-Fluorophenoxy)valeric acid Product Specification. Link (Accessed via search results).

  • Chem-Impex International. Product Data: 5-(4-Fluorophenoxy)valeric acid (CAS 347867-75-8).[2] Link

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Contextual grounding on fluorine metabolic stability).[2]

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews.[2] Link (Review of fluorine's role in lipophilicity and binding).

Sources

Methodological & Application

Technical Application Note: 5-(4-Fluorophenoxy)valeric Acid as a Dual-Purpose Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2][3][4]

5-(4-Fluorophenoxy)valeric acid (CAS: 24484-22-8) is a fluorinated phenoxyalkanoic acid derivative.[1] While widely utilized as a key intermediate in the synthesis of pharmaceutical agents such as Ezetimibe and Atorvastatin analogs, its utility extends significantly into chemical biology.

This Application Note details the use of 5-(4-Fluorophenoxy)valeric acid not merely as a synthetic building block, but as a functional chemical probe . Its structure combines a lipophilic fluorophenoxy "head" with a carboxylic acid "tail," mimicking the pharmacophore of fibrate-class drugs (e.g., Gemfibrozil). This unique architecture allows it to serve two distinct experimental functions:

  • 19F NMR "Spy" Molecule: The single fluorine atom at the para position serves as a sensitive NMR reporter for studying protein-ligand interactions (e.g., with Serum Albumin or Fatty Acid Binding Proteins) without background interference, as biological systems lack endogenous fluorine.

  • PPAR-α Agonist Surrogate: Due to its structural homology with fibrates, it acts as a reference ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα) activation assays.

Protocol A: 19F NMR Ligand-Protein Interaction Assay

Objective: To determine the binding affinity (


) and kinetics of 5-(4-Fluorophenoxy)valeric acid to a target protein (e.g., Human Serum Albumin - HSA) using Transverse Relaxation (

) filtering and Chemical Shift Perturbation (CSP).
Rationale

The


F nucleus has high sensitivity (83% of 

H) and 100% natural abundance. When the small molecule probe binds to a large protein, its rotational correlation time (

) increases significantly, leading to rapid transverse relaxation (broadening of the NMR signal) and changes in chemical shift (

).
Materials
  • Probe: 5-(4-Fluorophenoxy)valeric acid (≥98% purity).

  • Target Protein: HSA (fatty acid-free) or FABP.

  • Buffer: 50 mM Phosphate buffer (pH 7.4), 100 mM NaCl, 10% D

    
    O.
    
  • Internal Standard: Trifluoroacetic acid (TFA) or 5-Fluorocytosine (50

    
    M) in a coaxial insert (to avoid competition).
    
Experimental Workflow
  • Stock Preparation: Dissolve probe in d6-DMSO to 100 mM.

  • Master Mix: Prepare 500

    
    L samples in NMR tubes with fixed probe concentration (50 
    
    
    
    M) and increasing protein concentrations (0
    
    
    M to 100
    
    
    M).
  • Acquisition:

    • Perform experiments at 298 K on a ≥500 MHz NMR spectrometer equipped with a

      
      F cryoprobe.
      
    • Pulse Sequence: Use a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence to filter out broad signals from bound ligands, allowing quantification of the free ligand fraction.

    • Delay: Set relaxation delay (

      
      ) to 5 seconds to ensure full magnetization recovery.
      
Data Analysis

Calculate the fraction bound (


) using the reduction in peak intensity (

) relative to the reference (

):

Fit data to a one-site binding model to extract

.
Visualization: 19F NMR Workflow

NMR_Workflow Start Probe Preparation (DMSO Stock) Titration Protein Titration (0 - 100 µM HSA) Start->Titration Dilute to 50µM Acquisition 19F NMR Acquisition (CPMG Sequence) Titration->Acquisition Load NMR Tube Processing Signal Processing (Line Broadening/Shift) Acquisition->Processing Fourier Transform Analysis Kd Calculation (Binding Isotherm) Processing->Analysis Fit Data

Figure 1: Workflow for 19F NMR ligand binding screening using chemical shift perturbation.

Protocol B: Cell-Based PPAR-α Transactivation Assay

Objective: To quantify the efficacy of 5-(4-Fluorophenoxy)valeric acid as a PPAR-α agonist relative to standard fibrates (e.g., Fenofibrate).

Rationale

The phenoxy-valeric acid moiety mimics the lipid structure required to bind the Ligand Binding Domain (LBD) of PPARs. Upon binding, PPAR-α heterodimerizes with RXR, recruiting co-activators to drive transcription of the luciferase reporter gene.

Materials
  • Cell Line: HEK293 or COS-7 cells.

  • Plasmids:

    • pGal4-hPPAR

      
      -LBD:  Expression vector fusing the human PPAR
      
      
      
      ligand-binding domain to the Gal4 DNA-binding domain.
    • pUAS-Luc: Luciferase reporter containing Gal4 upstream activation sequences.

    • pRL-TK: Renilla luciferase (internal control for transfection efficiency).

  • Reagents: Lipofectamine 3000, Dual-Luciferase Reporter Assay System (Promega).

Step-by-Step Protocol
  • Seeding: Plate HEK293 cells in 96-well white-walled plates (20,000 cells/well) in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous fatty acids).

  • Transfection (24h later):

    • Mix 50 ng pGal4-hPPAR

      
      -LBD, 50 ng pUAS-Luc, and 5 ng pRL-TK per well.
      
    • Add Lipofectamine reagent and incubate for 6 hours.

  • Treatment (24h post-transfection):

    • Replace media with fresh DMEM (serum-free).

    • Add 5-(4-Fluorophenoxy)valeric acid (Dose response: 1

      
      M to 100 
      
      
      
      M).
    • Positive Control: Fenofibric acid (10

      
      M).
      
    • Negative Control: DMSO (0.1%).

  • Lysis & Detection (24h post-treatment):

    • Lyse cells using Passive Lysis Buffer.

    • Measure Firefly luciferase signal (Agonist activity).

    • Measure Renilla luciferase signal (Normalization).

  • Calculation:

    
    
    
Visualization: PPAR Signaling Pathway

PPAR_Pathway Ligand 5-(4-Fluorophenoxy) valeric acid PPAR PPAR-alpha (LBD) Ligand->PPAR Binds Complex Heterodimer Complex PPAR->Complex Dimerizes RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE / UAS (Promoter Region) Complex->DNA Recruits Co-activators Reporter Luciferase Expression DNA->Reporter Transcription

Figure 2: Mechanism of Action for PPAR-alpha activation by the fluorinated probe.

Data Summary & Expected Results

The following table summarizes expected physicochemical properties and assay outcomes for validation.

ParameterValue / Expected OutcomeNotes
Molecular Weight 212.22 g/mol Suitable for fragment-based screening.
LogP (Predicted) ~2.8 - 3.2Lipophilic; crosses cell membranes easily.
19F NMR Shift ~ -120 ppm (vs. CFCl3)Distinct singlet; shifts downfield upon protein binding.
Solubility Low in water; High in DMSOStock solutions must be prepared in DMSO.
PPAR EC50 Expected range: 10 - 50

M
Lower potency than Fenofibrate, but specific.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[2]

  • Storage: Store at +2°C to +8°C. Hygroscopic.

  • Disposal: Fluorinated organic waste streams; do not dispose of in standard aqueous drains.

References

  • Chemical Identity & Synthesis
  • 19F NMR Methodologies

    • 19F NMR as a tool in chemical biology.[3][4] Beilstein J. Org. Chem. (2021).[5] Available at: [Link]

    • Clickable 19F NMR Probes. CF Plus Chemicals. Available at: [Link]

  • PPAR Pharmacology

    • PPAR agonist classification and mechanism. Wikipedia / Pharmacology Reviews. Available at: [Link]

    • Peroxisome proliferator-activated receptor alpha (PPARalpha): a pharmacological target.[6][7][8] PubMed (2004). Available at: [Link]

  • Related Synthetic Pathways (Ezetimibe)

Sources

5-(4-Fluorophenoxy)valeric Acid in vitro assay development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(4-Fluorophenoxy)valeric Acid Subject: In Vitro Assay Development for PPAR


 Antagonism
Date:  October 26, 2023
Version:  1.2

Introduction & Pharmacological Profile

5-(4-Fluorophenoxy)valeric Acid (5-FVA) is a synthetic small molecule primarily utilized as a chemical probe to antagonize Peroxisome Proliferator-Activated Receptor alpha (PPAR


). Unlike fibrates (e.g., fenofibrate, gemfibrozil) which act as agonists to lower triglycerides, 5-FVA binds to the PPAR

Ligand Binding Domain (LBD) but prevents the conformational shift of Helix 12 required for co-activator recruitment.

This molecule is critical for researchers distinguishing between constitutive PPAR


 activity and ligand-dependent activation in metabolic pathways, specifically fatty acid oxidation (FAO) and ketogenesis.

Key Pharmacological Characteristics:

  • Target: PPAR

    
     (Nuclear Receptor NR1C1).[1]
    
  • Mode of Action: Competitive Antagonist / Inverse Agonist.

  • Primary Application: Blocking agonist-induced (e.g., GW7647, Wy-14643) transcriptional activity.

  • Molecular Weight: ~212.22 g/mol .

  • Solubility: Hydrophobic; soluble in DMSO (>20 mM) and Ethanol.

Mechanism of Action

To design valid assays, one must understand the molecular blockade. 5-FVA occupies the hydrophobic pocket of the LBD. However, it lacks the specific head-group interactions necessary to stabilize the AF-2 surface (Helix 12), thereby preventing the recruitment of co-activators like SRC-1 or PGC-1


 and potentially stabilizing the binding of co-repressors (NCoR/SMRT).

PPAR_Mechanism Agonist Agonist (e.g., GW7647) PPAR PPARα LBD Agonist->PPAR Binds Antagonist 5-FVA (Antagonist) Antagonist->PPAR Competes Helix12_Active Helix 12 (Closed/Active) PPAR->Helix12_Active Agonist Induced Helix12_Inactive Helix 12 (Open/Disordered) PPAR->Helix12_Inactive 5-FVA Induced CoActivator Co-Activator (SRC-1/PGC-1α) Helix12_Active->CoActivator Recruits CoRepressor Co-Repressor (NCoR) Helix12_Inactive->CoRepressor Stabilizes Transcription Gene Transcription (FAO Genes) CoActivator->Transcription Promotes Block TRANSCRIPTION BLOCKED CoRepressor->Block Causes

Figure 1: Mechanistic divergence between PPAR


 agonists and the antagonist 5-FVA. 5-FVA prevents the structural conformation required for transcription.

Physicochemical Handling & Preparation

Expert Insight: The most common cause of assay variability with valeric acid derivatives is precipitation in aqueous buffers.

  • Stock Preparation: Dissolve 5-FVA in 100% DMSO to a concentration of 10 mM or 50 mM. Vortex vigorously.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades potency).

  • Working Solutions:

    • Do not dilute directly into PBS/Media if the concentration exceeds 100

      
      M.
      
    • Intermediate Step: Perform serial dilutions in 100% DMSO first.

    • Final Step: Spike the DMSO solution into the assay buffer/media (1:1000 dilution) to achieve 0.1% DMSO final concentration. Ensure the vehicle control also contains 0.1% DMSO.

Protocol 1: TR-FRET Co-activator Interaction Assay

(Binding/Affinity Validation)

This cell-free assay determines if 5-FVA can displace a ligand or prevent co-activator recruitment. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system (e.g., LanthaScreen).

Concept: A Terbium-labeled anti-GST antibody binds GST-PPAR


-LBD. A Fluorescein-labeled co-activator peptide (PGC-1

) binds the complex only if an agonist is present. 5-FVA is detected by the loss of FRET signal in the presence of a reference agonist.

Materials:

  • GST-PPAR

    
     LBD (human).
    
  • Tb-anti-GST Antibody.

  • Fluorescein-PGC1

    
     peptide.
    
  • Reference Agonist: GW7647 (EC80 concentration).

Step-by-Step Protocol:

  • Buffer Prep: TR-FRET Core Buffer (PBS, 0.01% NP-40, 1 mM DTT).

  • Antagonist Titration: Prepare 10-point dilution series of 5-FVA in DMSO. Transfer 20 nL to a 384-well low-volume black plate (acoustic dispensing preferred).

  • Protein Mix: Add 5

    
    L of GST-PPAR
    
    
    
    (5 nM final) + Tb-Ab (2 nM final).
  • Incubation 1: Centrifuge 1000 x g for 1 min. Incubate 15 mins at RT. (Allows 5-FVA to bind LBD).

  • Agonist/Peptide Mix: Add 5

    
    L of Fluorescein-Peptide (200 nM) + GW7647 (at EC80 concentration, typically ~10-50 nM).
    
  • Final Incubation: Incubate 1 hour at RT in dark.

  • Detection: Read on TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

  • Analysis: Calculate Ratio (520/495). Plot % Inhibition vs. Log[5-FVA].

Protocol 2: Cellular Luciferase Reporter Assay

(Functional Validation)

This is the "Gold Standard" for confirming nuclear receptor activity in a biological context.

Cell Line: HEK293T (easy transfection) or HepG2 (liver relevance). Plasmids:

  • pGal4-PPAR

    
    -LBD:  Fusion protein (removes endogenous receptor interference).
    
  • pUAS-Luc: Luciferase reporter driven by Gal4 binding sites.

  • pRL-TK: Renilla luciferase (Normalizing control).

Experimental Workflow:

Luciferase_Workflow cluster_treatment Competition Treatment (24h) Step1 Seed Cells (HepG2, 20k/well) Step2 Transfection (Lipofectamine) Plasmids: PPARα + Reporter + Renilla Step1->Step2 Step3 24h Recovery Step2->Step3 Treat1 Vehicle (DMSO) Step3->Treat1 Treat2 Agonist (GW7647) Step3->Treat2 Treat3 Agonist + 5-FVA (Titration) Step3->Treat3 Step4 Lysis & Dual-Glo Addition Treat1->Step4 Treat2->Step4 Treat3->Step4 Step5 Read Luminescence (Firefly / Renilla Ratio) Step4->Step5

Figure 2: Competition assay workflow. Crucially, 5-FVA is co-incubated with a known agonist to demonstrate inhibition.

Detailed Protocol:

  • Seeding: Plate 20,000 cells/well in 96-well white-walled plates in DMEM + 10% Charcoal-Stripped FBS (removes endogenous lipids).

  • Transfection: After 24h, transfect plasmids using Lipofectamine 3000.

  • Treatment (The Critical Step):

    • Wait 24h post-transfection.

    • Replace media with fresh stripped media.

    • Group A: DMSO Control.

    • Group B: GW7647 (100 nM) alone (This defines 100% Activity).

    • Group C: GW7647 (100 nM) + 5-FVA (0.1, 1, 10, 50

      
      M).
      
  • Incubation: 18–24 hours.

  • Readout: Use Dual-Luciferase assay system.

    • Lyse cells.[2][3]

    • Read Firefly (Reporter).

    • Quench & Read Renilla (Transfection efficiency control).

  • Calculation: Normalize RLU = (Firefly/Renilla). Plot Normalized RLU.

Protocol 3: Phenotypic Fatty Acid Oxidation (FAO) Assay

(Downstream Physiological Effect)

PPAR


 activation drives mitochondrial fatty acid oxidation. 5-FVA should blunt the respiration increase caused by agonists.

Platform: Agilent Seahorse XF.

Protocol:

  • Seeding: Seed HepG2 cells in XF96 plates (15,000 cells/well).

  • Starvation: On assay day, wash cells and incubate in Substrate-Limited Medium (0.5 mM Glucose, 1% FBS, 0.5 mM Carnitine) for 45 mins.

  • Compound Injection Strategy:

    • Port A: Palmitate-BSA (Substrate) + GW7647 (Agonist).

    • Port B: 5-FVA (Antagonist). Note: For better results, pre-incubate cells with 5-FVA for 1 hour prior to the assay run.

    • Port C: Oligomycin (ATP synthase inhibitor).

    • Port D: FCCP (Uncoupler).

  • Readout: Measure Oxygen Consumption Rate (OCR).

  • Expected Result: Cells treated with GW7647 will show high OCR (high FAO). Cells co-treated with 5-FVA should show significantly reduced maximal respiration compared to the agonist-only group.

Data Summary & Troubleshooting

Assay Comparison Table:

Assay TypeReadout5-FVA Expected EffectSensitivityThroughput
TR-FRET Fluorescence RatioDecrease (Displaces Co-activator)HighHigh
Reporter Gene Luminescence (RLU)Decrease (Blocks Transcription)MediumMedium
Seahorse XF OCR (pmol/min)Decrease (Blocks FAO flux)LowLow

Troubleshooting Guide:

  • High Background in Reporter Assay: Endogenous fatty acids in FBS can activate PPAR

    
    . Solution: MUST use Charcoal-Stripped FBS.
    
  • Cell Toxicity: Valeric acid derivatives can be cytotoxic at >100

    
    M. Solution: Run a parallel MTT or CellTiter-Glo assay to ensure signal reduction is due to antagonism, not cell death.
    
  • Solubility Issues: If data is noisy, 5-FVA may be precipitating. Solution: Limit final DMSO concentration to 0.1% and ensure pre-dilutions are warm.

References

  • Xu, H. E., et al. (2002). Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPAR

    
    . Nature, 415(6873), 813-817. 
    
  • Indig, F. E., et al. (2019). PPAR

    
     Antagonist GW6471 Inhibits Hepatitis C Virus Replication. Cells, 8(5), 469. (Demonstrates protocol for antagonist competition assays). 
    
  • Monsalve, F. A., et al. (2013). Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases. Mediators of Inflammation. (Review of PPAR mechanism and ligands).

  • Agilent Technologies. Seahorse XF Palmitate Oxidation Stress Test Kit User Guide. (Standard protocol for FAO assays).

Sources

in vivo studies with 5-(4-Fluorophenoxy)valeric Acid in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Fluorophenoxy)valeric Acid (5-FVA) represents a critical structural class of phenoxy-alkanoic acids , widely utilized in drug discovery as PPAR


 (Peroxisome Proliferator-Activated Receptor alpha) agonists  and metabolic probes. Its unique structure—an odd-chain (C5) fatty acid tail capped by a fluorinated phenyl ring—serves a dual purpose in in vivo research:
  • Pharmacological Probe: It acts as a ligand to modulate lipid metabolism, mimicking the mechanism of fibrates (e.g., Gemfibrozil, Fenofibrate).[1]

  • Metabolic Tracer: The fluorine atom (

    
    F) functions as a stable, non-radioactive label for 
    
    
    
    F-NMR spectroscopy
    , allowing precise tracking of
    
    
    -oxidation chain shortening and metabolic stability without background interference.

This guide details the protocols for evaluating 5-FVA in animal models, focusing on pharmacokinetic (PK) profiling, metabolic pathway elucidation, and pharmacodynamic (PD) assessment of lipid-lowering efficacy.

Part 1: Scientific Foundation & Mechanism

The Fluorinated Metabolic Signature

Unlike standard fatty acids, 5-FVA contains a metabolic "block" at the


-terminus (the phenoxy group). This forces the molecule to undergo mitochondrial 

-oxidation exclusively from the carboxyl (

) end.
  • Input: 5-(4-Fluorophenoxy)valeric acid (C5 linker).

  • Process: One cycle of

    
    -oxidation removes a C2 unit (Acetyl-CoA).[2][3]
    
  • Output: 3-(4-Fluorophenoxy)propionic acid (C3 linker).

  • Stalling: The resulting C3 metabolite cannot undergo further

    
    -oxidation without cleaving the ether bond, leading to its accumulation in urine or plasma. This accumulation is a quantifiable biomarker of mitochondrial 
    
    
    
    -oxidation efficiency.
PPAR Activation

5-FVA functions as a lipid mimetic. Upon entering the hepatocyte, it binds to the nuclear receptor PPAR


, heterodimerizes with RXR, and binds to Peroxisome Proliferator Response Elements (PPREs). This upregulates genes responsible for fatty acid catabolism (Acox1, Cpt1a) and downregulates triglyceride synthesis, making it a model compound for screening hypolipidemic agents.

Part 2: Experimental Protocols

Protocol A: In Vivo Pharmacokinetics & F-NMR Metabolic Profiling

Objective: To determine the plasma half-life of 5-FVA and identify its primary metabolites using fluorine tracking.

1. Animal Model Selection

  • Species: Sprague-Dawley Rats (Male, 250–300g).

  • Rationale: Rats provide sufficient blood volume for serial sampling and produce urine volumes adequate for NMR analysis.

  • Group Size: n=6 per time point or crossover design.

2. Formulation & Dosing

  • Vehicle: 0.5% Methylcellulose + 1% Tween 80 in saline (Suspension) OR 10% DMSO / 90% PEG400 (Solution for IV).

  • Dose: 30 mg/kg (Oral Gavage) or 10 mg/kg (IV Bolus).

  • Control: Vehicle-only group.

3. Sample Collection Workflow

  • Plasma: Collect 200

    
    L blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3000 x g for 10 min.
    
  • Urine: Place rats in metabolic cages for 0–12h and 12–24h intervals. Collect urine over dry ice to prevent bacterial degradation.

4.


F-NMR Sample Preparation 
  • Mix 400

    
    L of plasma/urine with 100 
    
    
    
    L of D
    
    
    O (containing 0.1% Trifluoroacetic acid as internal standard,
    
    
    = -76.5 ppm).
  • Acquisition: 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Proton-decoupled

    
    F spectra (inverse gated decoupling to eliminate NOE if quantitative integration is required).
    

5. Data Interpretation (Self-Validating Logic)

  • Parent Peak (5-FVA): Look for signal at

    
     ~ -118 ppm (approximate, relative to CFCl
    
    
    
    ).
  • Metabolite Peak (C3-Propionic derivative): Look for a shifted signal (typically +1 to +2 ppm shift from parent) representing the chain-shortened metabolite.

  • Validation: If the C3 metabolite appears,

    
    -oxidation is active.[4] If hydroxylated metabolites appear (ring oxidation), CYP450 activity is dominant.
    
Protocol B: Pharmacodynamic Assessment of Lipid Modulation

Objective: To validate the lipid-lowering efficacy of 5-FVA in a hyperlipidemic model.

1. Induction of Hyperlipidemia

  • Diet: Feed C57BL/6 mice a High-Fat Diet (60% kcal from fat) for 4 weeks prior to treatment.

  • Validation: Measure baseline plasma triglycerides (TG) > 150 mg/dL.

2. Treatment Regimen

  • Duration: 14 Days, daily oral gavage.

  • Groups:

    • Vehicle Control (HFD + Vehicle)

    • Positive Control (Fenofibrate, 30 mg/kg)

    • Experimental (5-FVA, 30 mg/kg)

3. Endpoint Analysis

  • Serum Lipids: Total Cholesterol, LDL, HDL, Triglycerides (Colorimetric enzymatic assays).

  • Liver Gene Expression (RT-qPCR):

    • Extract liver RNA using Trizol.

    • Target Genes: Acox1 (Peroxisomal acyl-CoA oxidase), Cpt1a (Carnitine palmitoyltransferase I), Fasn (Fatty acid synthase - expected downregulation).

Part 3: Data Visualization & Pathways

Figure 1: Metabolic Fate of 5-(4-Fluorophenoxy)valeric Acid

This diagram illustrates the competitive relationship between mitochondrial


-oxidation (primary pathway) and microsomal oxidation, traceable via the Fluorine tag.

MetabolicPathway Parent 5-(4-Fluorophenoxy)valeric Acid (C5 Parent Compound) Activation Acyl-CoA Synthetase (Cytosol) Parent->Activation ATP -> AMP + PPi CYP CYP450 Omega-Oxidation (Minor Pathway) Parent->CYP If Beta-Ox blocked MitoEntry Mitochondrial Entry (CPT1/CPT2) Activation->MitoEntry Carnitine Shuttle BetaOx Beta-Oxidation Cycle (Mitochondrial Matrix) MitoEntry->BetaOx Metabolite 3-(4-Fluorophenoxy)propionic Acid (C3 - Chain Shortened) BetaOx->Metabolite Loss of Acetyl-CoA (C2) Excretion Urinary Excretion (Detected by 19F-NMR) Metabolite->Excretion Metabolic Dead-end

Caption: Figure 1: The metabolic shortening of 5-FVA via


-oxidation to its C3 propionic metabolite.
Figure 2: In Vivo Experimental Workflow

A logical flow for the execution of the PK/PD study described in Protocol A and B.

Workflow cluster_Sampling Serial Sampling Start Study Initiation (n=12 Rats) Dosing Oral Gavage (30 mg/kg 5-FVA) Start->Dosing Blood Plasma Collection (0-24h) Dosing->Blood Urine Metabolic Cage (0-24h) Dosing->Urine Analysis 19F-NMR Spectroscopy & gene Expression Blood->Analysis Urine->Analysis Outcome Data Output: PK Curves & Metabolite ID Analysis->Outcome

Caption: Figure 2: Step-by-step workflow from dosing to analytical readout for 5-FVA evaluation.

Part 4: Data Summary & Expectations

Table 1: Expected Pharmacokinetic Parameters (Rat, 30 mg/kg PO)

Parameter Unit Expected Range Physiological Significance
Tmax hr 1.0 – 2.0 Rapid absorption typical of short-chain fatty acids.

| Cmax |


g/mL | 50 – 80 | High bioavailability due to lipophilicity. |
| Half-life (t1/2)  | hr | 3 – 5 | Moderate clearance; limited by albumin binding. |
| Major Metabolite  | % of Dose | > 60% | 3-(4-fluorophenoxy)propionic acid (Chain shortened). |
| Bioavailability (F)  | % | > 85% | Excellent oral absorption. |

References

  • Mechanism of Beta-Oxidation

    • Houten, S. M., & Wanders, R. J. (2010). "A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation." Journal of Inherited Metabolic Disease.
  • Fluorine NMR in Metabolism

    • Murphy, C. D., et al. (2009).[5] "Fluorine-19 NMR spectroscopy as a tool in chemical biology." Journal of Fluorine Chemistry.

  • Phenoxy-Acid PPAR Agonists

    • Fruchart, J. C., et al. (1998). "Mechanism of action of fibrates on lipid and lipoprotein metabolism.
  • Omega-Oxidation Pathways

    • Sanders, R. J., et al. (2005). "Omega-oxidation of fatty acids in rat liver microsomes." Journal of Lipid Research.
  • In Vivo 19F MRS Methodology

    • Wolf, W., & Presant, C. A. (2000).[6] "19F-MRS studies of fluorinated drugs in humans." Advanced Drug Delivery Reviews.

Sources

using 5-(4-Fluorophenoxy)valeric Acid as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

5-(4-Fluorophenoxy)valeric Acid (CAS: 347867-75-8) is a specialized pharmaceutical intermediate distinguished by its fluorinated ether motif and C5-linker chain . Unlike generic alkyl spacers, this compound offers a strategic advantage in drug design: the para-fluorine atom blocks metabolic oxidation at the phenoxy ring, significantly enhancing the metabolic stability (t1/2) of downstream APIs (Active Pharmaceutical Ingredients).

Core Applications:

  • Metabolic Modulators (PPAR Agonists): Serves as a lipophilic tail analogue to fibrates (e.g., Gemfibrozil), targeting Peroxisome Proliferator-Activated Receptors.

  • PROTAC® Linker Chemistry: The 5-carbon valeric acid chain provides an optimal spatial distance (approx. 6–8 Å) for bifunctional degraders, while the fluorophenoxy group acts as a hydrophobic anchor to improve cell permeability.

  • Anti-inflammatory Agents: Used as a stable precursor for non-steroidal anti-inflammatory drug (NSAID) analogues.

Part 2: Chemical Profile & Handling

PropertySpecification
Chemical Name 5-(4-Fluorophenoxy)pentanoic acid
CAS Number 347867-75-8
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 79–82 °C
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
pKa ~4.75 (Carboxylic acid)

Safety Advisory:

  • Signal Word: WARNING

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation).[1]

  • Handling: Use standard PPE (nitrile gloves, safety glasses). Avoid dust formation.

Part 3: Synthetic Protocols

Protocol A: Synthesis of 5-(4-Fluorophenoxy)valeric Acid

Rationale: Direct alkylation of 4-fluorophenol is the most efficient route. Using Ethyl 5-bromovalerate instead of the free acid prevents self-esterification side reactions.

Reagents:

  • 4-Fluorophenol (1.0 equiv)

  • Ethyl 5-bromovalerate (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

  • Base for Hydrolysis: NaOH (2M aq)

Step-by-Step Methodology:

  • Alkylation (Williamson Ether Synthesis):

    • Charge a reaction vessel with 4-Fluorophenol (11.2 g, 100 mmol) and Acetone (150 mL).

    • Add

      
        (27.6 g, 200 mmol) in a single portion. Stir for 15 min at Room Temperature (RT) to deprotonate the phenol.
      
    • Add Ethyl 5-bromovalerate (23.0 g, 110 mmol) dropwise over 20 minutes.

    • Heat to Reflux (56 °C) and stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 8:2). Target: Disappearance of phenol.

    • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo. Dissolve residue in EtOAc, wash with water (2x) and brine. Dry over

      
       and concentrate to yield the crude ester intermediate.[2]
      
  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester in THF/MeOH (1:1, 100 mL).

    • Add 2M NaOH (100 mL). Stir at RT for 4 hours.

    • IPC:[3][4] Monitor by LC-MS for conversion of Ester (M+H ~241) to Acid (M-H ~211).

    • Isolation: Evaporate organic solvents.[2] Acidify the remaining aqueous phase to pH 2–3 using 1M HCl. The product will precipitate.

    • Purification: Filter the white solid. Recrystallize from Hexane/EtOAc if purity <98%.

Expected Yield: 85–92% Purity Target: >98% (HPLC)

Protocol B: Downstream Activation (Amide Coupling)

Rationale: To use this intermediate in drug synthesis, the carboxylic acid is typically activated to couple with an amine-bearing pharmacophore.

Reagents:

  • 5-(4-Fluorophenoxy)valeric Acid (1.0 equiv)[1]

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Target Amine (

    
    ) (1.1 equiv)
    
  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Procedure:

  • Dissolve the acid in DMF (0.1 M concentration).

  • Add DIPEA , EDC·HCl , and HOBt at 0 °C. Stir for 30 min to form the active ester.

  • Add the Target Amine . Allow to warm to RT and stir for 12 hours.

  • Quench: Dilute with water/EtOAc. Wash organic layer with 1M HCl, sat.

    
    , and brine.[5]
    

Part 4: Process Visualization

Figure 1: Synthetic Pathway & Logic

This diagram illustrates the conversion of raw materials into the active intermediate and its subsequent application.

SynthesisPathway Start1 4-Fluorophenol (Metabolic Stability Core) Intermediate Ethyl 5-(4-fluorophenoxy)valerate (Ester Intermediate) Start1->Intermediate K2CO3, Acetone Reflux, 16h Start2 Ethyl 5-bromovalerate (Linker Module) Start2->Intermediate Product 5-(4-Fluorophenoxy)valeric Acid (Active Intermediate) Intermediate->Product NaOH, THF/MeOH Hydrolysis App1 PPAR Agonists (Lipophilic Tail) Product->App1 Amide/Ester Coupling App2 PROTAC Linkers (Spacer) Product->App2 Functionalization

Caption: Step-wise synthesis of 5-(4-Fluorophenoxy)valeric acid and its divergence into key pharmaceutical applications.

Part 5: Quality Control & Troubleshooting

Analytical Method: HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (Aromatic ring) and 210 nm.

  • Retention Time: Expect elution ~8.5 min (highly lipophilic).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonationEnsure

is finely ground; increase stir time before adding bromide.
Impurity: O-Alkylation vs C-Alkylation Solvent effectUse Acetone or DMF. Avoid protic solvents during alkylation to prevent phenol solvation issues.
Sticky Solid Product Residual solvent/impuritiesRecrystallize from Hexane/Ethyl Acetate (9:1).

Part 6: References

  • PubChem. (2025).[1] Compound Summary: 5-(4-Fluorophenoxy)valeric acid (CID 22556441). National Library of Medicine. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for fluorine metabolic stability).

Sources

Application Note: 5-(4-Fluorophenoxy)valeric Acid in Anti-Inflammatory Drug Development

[1][2]

Executive Summary

5-(4-Fluorophenoxy)valeric acid is a fluorinated phenoxy-alkanoic acid derivative utilized as a high-stability chemical probe and lead scaffold in anti-inflammatory and metabolic disease research.[1] Structurally analogous to fibrates (e.g., gemfibrozil) and PPAR agonists, this compound serves as a critical tool for investigating the metabolic-immune interface .

Its primary application lies in modulating the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPAR




This guide details the mechanistic rationale, preparation, and validated protocols for utilizing 5-(4-Fluorophenoxy)valeric acid in in vitro anti-inflammatory assays.

Scientific Background & Mechanism of Action[1][3][4]

Structure-Activity Relationship (SAR)

The efficacy of 5-(4-Fluorophenoxy)valeric acid stems from two key structural features:

  • Phenoxy-Valeric Acid Tail: Mimics endogenous fatty acids, facilitating binding to the ligand-binding domain (LBD) of PPARs.

  • 4-Fluoro Substitution: The fluorine atom at the para-position of the phenyl ring acts as a "metabolic shield." It prevents rapid hydroxylation and degradation by CYP450 enzymes, significantly extending the compound's half-life and biological residence time compared to the parent phenoxyvaleric acid.

Signaling Pathway: Transrepression of Inflammation

Upon binding to PPARs, the compound induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) to regulate lipid metabolism genes. Crucially for inflammation, the ligand-bound PPAR complex physically interacts with the p65 subunit of NF-

Mechanistic Visualization

The following diagram illustrates the dual mechanism: metabolic regulation and anti-inflammatory transrepression.

PPAR_Mechanismcluster_nucleusNucleusCompound5-(4-Fluorophenoxy)valeric AcidPPARPPARα / PPARγ(Cytosol)Compound->PPARBinds LBDComplexLigand-PPAR-RXRComplexPPAR->ComplexHeterodimerizationwith RXRNFkBNF-κB (p65/p50)Complex->NFkBTransrepression(Physical Interaction)PPREPPRE (DNA)Complex->PPREBinds PromoterLPSLPS / StimulusIKKIKK ComplexLPS->IKKActivatesIKK->NFkBPhosphorylationCytokinesPro-inflammatory Cytokines(TNF-α, IL-6, iNOS)NFkB->CytokinesTranscription (Nucleus)LipidGenesLipid Metabolism Genes(ACO, CPT1)PPRE->LipidGenesTranscription

Figure 1: Mechanism of Action showing PPAR activation and subsequent NF-

Experimental Protocols

Protocol A: Compound Preparation and Handling

Objective: Ensure consistent solubility and stability for cellular assays.

  • Stock Solution (100 mM):

    • Weigh 21.2 mg of 5-(4-Fluorophenoxy)valeric acid (MW: 212.22 g/mol ).

    • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide).

    • Vortex vigorously for 30 seconds until clear.

    • Note: The compound is lipophilic. If turbidity persists, warm to 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (to prevent light degradation) and store at -20°C. Stable for 6 months.

  • Working Solutions:

    • Dilute the stock into serum-free culture media immediately prior to use.

    • Keep final DMSO concentration < 0.1% to avoid vehicle toxicity.

Protocol B: Anti-Inflammatory Screening (RAW 264.7 Macrophage Model)

Objective: Quantify the inhibition of Nitric Oxide (NO) and TNF-

Materials:

  • RAW 264.7 cells (ATCC TIB-71).

  • LPS (Lipopolysaccharide) from E. coli O111:B4.

  • Griess Reagent (for NO detection).

  • TNF-

    
     ELISA Kit.
    

Step-by-Step Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO
    
    
    .
  • Pre-treatment: Aspirate media. Add fresh media containing 5-(4-Fluorophenoxy)valeric acid at graded concentrations (e.g., 1, 10, 50, 100

    
    M). Include a Vehicle Control (0.1% DMSO). Incubate for 1 hour .
    
    • Rationale: Pre-treatment allows PPAR nuclear translocation prior to the inflammatory insult.

  • Induction: Add LPS (final concentration 1

    
    g/mL) to all wells except the "Negative Control." Incubate for 24 hours .
    
  • Supernatant Collection: Centrifuge plate at 1000 rpm for 5 min. Transfer 100

    
    L of supernatant to a fresh plate for analysis.
    
  • Readout 1 (NO): Mix 50

    
    L supernatant with 50 
    
    
    L Griess Reagent. Incubate 10 min. Read Absorbance at 540 nm.
  • Readout 2 (Viability): Perform MTT or CCK-8 assay on the remaining cells to ensure reduced signals are not due to cytotoxicity.

Protocol C: PPAR Reporter Gene Assay (Target Validation)

Objective: Confirm that the anti-inflammatory effect is mediated via PPAR activation.

Materials:

  • HEK293 cells.

  • Plasmids: pSG5-PPAR

    
     (expression vector), PPRE-Luc (Luciferase reporter), pRL-TK (Renilla internal control).
    

Workflow:

  • Transfection: Co-transfect HEK293 cells with PPAR

    
     expression plasmid and PPRE-Luc reporter using Lipofectamine.
    
  • Treatment: 24h post-transfection, treat cells with 5-(4-Fluorophenoxy)valeric acid (10-100

    
    M) or Positive Control (e.g., Fenofibrate).
    
  • Lysis & Detection: After 24h treatment, lyse cells and measure Firefly/Renilla luciferase activity using a Dual-Luciferase assay system.

  • Analysis: Calculate Relative Light Units (RLU) normalized to Renilla to determine fold-induction.

Data Analysis & Interpretation

Representative Data Structure

When analyzing results, organize data to calculate the IC


Table 1: Anti-Inflammatory Efficacy Profile (Hypothetical Data)

Compound Concentration (

M)
NO Production (% of LPS Control)TNF-

(pg/mL)
Cell Viability (%)
0 (LPS Only) 100%2500

150
98%
1 95%2400

200
99%
10 75%1800

120
97%
50 45%950

80
96%
100 20%400

50
95%
Positive Control (Dexamethasone) 15%300

40
92%
Experimental Workflow Diagram

The following diagram summarizes the integrated screening workflow from compound preparation to data validation.

Workflowcluster_assayCellular AssaysPrepCompound Prep(DMSO Stock)RAWRAW 264.7+ LPSPrep->RAWAnti-InflammatoryScreenHEKHEK293TransfectionPrep->HEKPPARReporter AssayReadoutData AcquisitionRAW->ReadoutNO (Griess)TNF-α (ELISA)HEK->ReadoutLuciferaseActivityAnalysisIC50 / EC50CalculationReadout->AnalysisNormalizeto Controls

Figure 2: Integrated experimental workflow for validating 5-(4-Fluorophenoxy)valeric acid.

References

  • Grygiel-Górniak, B. (2014). "Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications—a review." Nutrition Journal, 13:17. (Mechanism of PPARs in inflammation). [Link]

  • Daynes, R. A., & Jones, D. C. (2002). "Emerging roles of PPARs in inflammation and immunity." Nature Reviews Immunology, 2(10), 748-759. (General mechanism of PPAR transrepression). [Link]

  • PubChem Database. "5-(4-Fluorophenoxy)valeric acid - Compound Summary." National Center for Biotechnology Information. [Link]

Application Note: 5-(4-Fluorophenoxy)valeric Acid for Receptor Binding and Enzyme Activity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

5-(4-Fluorophenoxy)valeric acid (CAS: 347867-75-8) is a specialized chemical probe belonging to the phenoxy-alkanoic acid class. Structurally, it serves as a critical fluorinated analog in the study of Peroxisome Proliferator-Activated Receptors (PPARs) and, secondarily, as a structural probe for Sweet Taste Receptors (TAS1R family) .

Its molecular architecture combines a lipophilic fluorinated phenyl ring with a valeric (pentanoic) acid tail. This specific configuration mimics the pharmacophore of clinically significant fibrates (e.g., Gemfibrozil), making it an essential tool for:

  • Receptor Profiling: Investigating ligand-binding domain (LBD) occupancy in PPAR

    
     and PPAR
    
    
    
    subtypes.
  • Enzyme Modulation: Studying the downstream induction of peroxisomal enzymes, specifically Acyl-CoA Oxidase (ACOX) , or the inhibition of specific esterases.

  • Structure-Activity Relationship (SAR): Evaluating the impact of chain length (valeric vs. propionic) and halogenation on receptor affinity.

This guide provides high-fidelity protocols for utilizing 5-(4-Fluorophenoxy)valeric acid to quantify receptor activation and resultant enzymatic kinetics.

Mechanism of Action

Primary Target: PPAR Agonism

The compound functions as a ligand-mimetic for PPARs. Upon entering the cell, it binds to the hydrophobic pocket of the PPAR Ligand Binding Domain (LBD).

  • Binding Event: The carboxylate head group forms hydrogen bonds with the tyrosine/histidine clamp (e.g., Tyr464/His440 in PPAR

    
    ), while the fluorophenoxy tail occupies the hydrophobic arm.
    
  • Transcriptional Switch: Binding induces a conformational change that releases corepressors (NCoR) and recruits coactivators (SRC-1), leading to the formation of a heterodimer with RXR (Retinoid X Receptor).

  • Enzyme Induction: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes for lipid metabolism enzymes, primarily Acyl-CoA Oxidase 1 (ACOX1) .

Secondary Target: TAS1R Modulation

Structurally similar to Lactisole (a phenoxy-propionic acid), this valeric acid derivative is used in SAR studies to map the transmembrane binding site of the TAS1R3 sweet taste receptor subunit. The 4-fluoro substitution and extended alkyl chain are critical variables for determining the switch between negative allosteric modulation (inhibition) and inactivity.

Visualization: Signaling Pathway

The following diagram illustrates the mechanistic pathway from receptor binding to enzymatic readout.

PPAR_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Compound 5-(4-Fluorophenoxy) valeric Acid PPAR PPARα/δ (Inactive) Compound->PPAR Ligand Binding Cytosol Cytosol Nucleus Nucleus Complex PPAR-RXR Heterodimer PPAR->Complex + RXR / Translocation RXR RXR RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE Binding mRNA ACOX1 mRNA PPRE->mRNA Transcription Enzyme Acyl-CoA Oxidase (Active Enzyme) mRNA->Enzyme Translation Product Trans-2-Enoyl-CoA + H2O2 Enzyme->Product Catalysis Substrate Acyl-CoA Substrate->Enzyme

Caption: Mechanistic pathway of 5-(4-Fluorophenoxy)valeric acid inducing Acyl-CoA Oxidase activity via PPAR nuclear receptor activation.

Experimental Protocols

Protocol A: PPAR Nuclear Receptor Transactivation Assay

Objective: To quantify the receptor binding potency (


) of the compound using a luciferase reporter system.

Materials:

  • HEK293 cells.

  • Expression plasmid: Human PPAR

    
     (or 
    
    
    
    ) LBD fused to Gal4 DNA-binding domain.
  • Reporter plasmid: UAS-Luciferase (Gal4 response element).

  • Test Compound: 5-(4-Fluorophenoxy)valeric acid (10 mM stock in DMSO).

  • Positive Control: GW7647 (PPAR

    
     agonist).
    

Workflow:

  • Seeding: Plate HEK293 cells at

    
     cells/well in a white 96-well plate using phenol-red-free DMEM.
    
  • Transfection: After 24h, co-transfect cells with the receptor plasmid and reporter plasmid (ratio 1:4) using a lipid-based reagent (e.g., Lipofectamine).

  • Treatment:

    • Prepare a serial dilution of 5-(4-Fluorophenoxy)valeric acid (range: 1 nM to 100

      
      M) in culture medium.
      
    • Apply to cells 6 hours post-transfection.

    • Include a DMSO vehicle control (< 0.1% final concentration).

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO

    
    .
    
  • Detection: Add luciferase substrate reagent (e.g., Bright-Glo™). Incubate for 5 mins.

  • Readout: Measure luminescence on a microplate reader.

Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Fit the curve using a non-linear regression (4-parameter logistic) to determine


.
Protocol B: Peroxisomal Acyl-CoA Oxidase (ACOX) Activity Assay

Objective: To measure the functional enzymatic output induced by the compound. This confirms that receptor binding leads to physiological metabolic changes.

Principle: ACOX oxidizes Acyl-CoA to 2-trans-enoyl-CoA and H


O

. The H

O

reacts with a probe (Amplex Red) in the presence of peroxidase to generate resorufin (fluorescent).

Materials:

  • HepG2 or Rat Hepatoma cells (H4IIE).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100.

  • Substrate: Palmitoyl-CoA (30

    
    M).
    
  • Detection Mix: Amplex Red (50

    
    M) + Horseradish Peroxidase (1 U/mL).
    

Workflow:

  • Induction: Treat hepatocytes with 5-(4-Fluorophenoxy)valeric acid (10

    
    M and 50 
    
    
    
    M) for 48 hours.
  • Harvest: Wash cells with PBS and lyse in ice-cold Lysis Buffer. Centrifuge at 12,000 x g for 10 min to clear debris.

  • Reaction Setup:

    • In a black 96-well plate, add 20

      
      L of cell lysate.
      
    • Add 80

      
      L of Reaction Buffer containing Palmitoyl-CoA.
      
  • Incubation: Incubate at 37°C for 20 minutes to allow ACOX to generate H

    
    O
    
    
    
    .
  • Detection: Add 100

    
    L of Detection Mix (Amplex Red + HRP).
    
  • Measurement: Incubate for 30 mins in the dark. Measure fluorescence (Ex/Em: 530/590 nm).

Validation: Activity should be normalized to total protein content (BCA assay). A >2-fold increase in fluorescence relative to vehicle control indicates significant enzyme induction.

Data Presentation & Analysis

When reporting results for 5-(4-Fluorophenoxy)valeric acid, summarize kinetic parameters in the following format:

ParameterAssay TypeTypical RangeInterpretation

PPAR

Reporter
10 - 50

M
Potency of receptor activation.

PPAR

Reporter
60-80% of GW7647Efficacy relative to full agonist.
Fold Induction ACOX Enzyme Assay2.0 - 4.0 foldMagnitude of metabolic upregulation.

TAS1R Sweet Inhibition> 100

M
Lower affinity expected vs. Lactisole due to chain length.

Experimental Workflow Diagram

Workflow cluster_Receptor Receptor Binding (Protocol A) cluster_Enzyme Enzyme Activity (Protocol B) Stock Stock Prep (10mM in DMSO) Dilution Serial Dilution (1nM - 100µM) Stock->Dilution Transfection Transfect HEK293 (PPAR-LBD + Reporter) Dilution->Transfection Culture Culture Hepatocytes Dilution->Culture Treat_A Incubate 24h Transfection->Treat_A Read_A Luminescence (Receptor Activation) Treat_A->Read_A Treat_B Induce 48h Culture->Treat_B Lysis Cell Lysis Treat_B->Lysis Reaction Add Palmitoyl-CoA + Amplex Red Lysis->Reaction Read_B Fluorescence (ACOX Activity) Reaction->Read_B

Caption: Parallel workflows for assessing receptor transactivation (Blue) and downstream enzymatic induction (Red).

References

  • Forman, B. M., Chen, J., & Evans, R. M. (1997). Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta. Proceedings of the National Academy of Sciences, 94(9), 4312–4317. Link

  • Xu, H., Staszewski, L., Tang, H., et al. (2004). Different functional roles of T1R subunits in the heteromeric taste receptors. Proceedings of the National Academy of Sciences, 101(39), 14258–14263. Link

  • Wong, G. T., et al. (1996). Transduction of bitter and sweet taste by gustducin. Nature, 381, 796–800. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 5-(4-Fluorophenoxy)valeric acid (CAS 347867-75-8).[1][2] Merck KGaA. Link

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications. Nutrition Journal, 13, 17. Link

Sources

Advanced Development Guide: 5-(4-Fluorophenoxy)valeric Acid in Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

5-(4-Fluorophenoxy)valeric Acid (CAS: 347867-75-8) represents a specialized class of phenoxyalkanoic acids utilized primarily as a pro-herbicide intermediate and a metabolic probe in agrochemical discovery. Unlike the ubiquitous 2,4-D (acetic acid derivative), the valeric (pentanoic) chain length imparts unique lipophilicity and metabolic activation properties.

This guide details the development pipeline for this compound, focusing on its synthesis via Williamson etherification, its mode of action (MoA) as a β-oxidation substrate, and protocols for biological validation.

Chemical Identity Table[4]
PropertySpecification
IUPAC Name 5-(4-fluorophenoxy)pentanoic acid
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Ethanol, DMSO, Ethyl Acetate; Low solubility in water
pKa (Predicted) ~4.75 (Carboxylic acid moiety)
Key Functional Groups Fluorinated phenyl ring (Metabolic stability), Ether linkage, Carboxylic tail

Mechanism of Action (MoA): The "Pro-Herbicide" Activation

To develop effective formulations, one must understand that 5-(4-Fluorophenoxy)valeric acid often acts as a pro-herbicide . Plants possess β-oxidation enzyme systems (similar to fatty acid metabolism) that degrade the alkyl chain of phenoxy acids by removing two carbon units at a time.

  • Phenoxyacetic acids (2C): Active Auxin mimics (e.g., 2,4-D).[1][2]

  • Phenoxybutyric acids (4C): Degrade to 2C (Active).

  • Phenoxyvaleric acids (5C): Degrade to Phenoxypropionic acids (3C) .

Therefore, the biological activity of this compound is likely driven by its in vivo conversion to 4-fluorophenoxypropionic acid . This propionic derivative often exhibits different selectivity patterns (e.g., anti-auxin or ACCase inhibition potential depending on stereochemistry) compared to acetic derivatives.

Diagram 1: Metabolic Activation Pathway (Graphviz)

MoA_Pathway cluster_legend Selectivity Mechanism Prodrug 5-(4-Fluorophenoxy) valeric Acid (Inactive/Low Activity) Intermediate Unstable Intermediate Prodrug->Intermediate Uptake & Transport Enzyme Plant Peroxisomal Beta-Oxidation Enzymes Active 4-Fluorophenoxy propionic Acid (Bioactive) Intermediate->Active Beta-Oxidation (-2 Carbons) Target Target Site (Auxin Receptor TIR1 or ACCase) Active->Target Binding & Inhibition Leg1 Legumes (Low Beta-Oxidation) -> Tolerant Leg2 Susceptible Weeds (High Beta-Oxidation) -> Death

Caption: The metabolic activation pathway where the 5-carbon valeric acid precursor is converted via plant beta-oxidation into the bioactive 3-carbon propionic acid derivative.[3]

Synthesis Protocol: Williamson Etherification

This protocol utilizes a convergent synthesis strategy coupling 4-fluorophenol with a 5-bromovalerate ester, followed by hydrolysis. This method avoids the formation of self-polymerized side products common when using the free acid form of the alkyl halide.

Reagents & Equipment[3][7][10]
  • Reactants: 4-Fluorophenol (1.0 eq), Ethyl 5-bromovalerate (1.1 eq).

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq).

  • Solvent: Acetonitrile (ACN) or DMF (Dry).

  • Catalyst: Potassium Iodide (KI, 0.1 eq) - Critical for accelerating alkylation via Finkelstein exchange.

Step-by-Step Methodology

Step 1: Etherification (Formation of Ethyl Ester)

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer.

  • Dissolution: Add 4-Fluorophenol (11.2 g, 100 mmol) and anhydrous ACN (150 mL). Stir until dissolved.

  • Deprotonation: Add K₂CO₃ (34.5 g, 250 mmol) slowly. The suspension will thicken. Add KI (1.66 g, 10 mmol).

  • Alkylation: Add Ethyl 5-bromovalerate (23.0 g, 110 mmol) dropwise via addition funnel over 30 minutes.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the phenol spot disappears.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate to yield Ethyl 5-(4-fluorophenoxy)valerate (Oil).

Step 2: Hydrolysis (Ester to Acid)

  • Reaction: Dissolve the crude ester in Ethanol (100 mL). Add 2N NaOH (aq) (100 mL).

  • Stir: Stir at room temperature for 4 hours (or mild heat 40°C if slow).

  • Acidification: Evaporate ethanol. Cool the remaining aqueous solution in an ice bath. Acidify to pH ~2 using 6N HCl. The product will precipitate as a white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) or Toluene/Hexane.

  • Validation: Verify structure via ¹H-NMR and Melting Point (Target: ~79-82°C).

Diagram 2: Synthesis Workflow (Graphviz)

Synthesis_Flow Start Start: 4-Fluorophenol + K2CO3 + KI Step1 Add Ethyl 5-bromovalerate (Reflux in ACN, 16h) Start->Step1 Inter Intermediate: Ethyl 5-(4-fluorophenoxy)valerate Step1->Inter Step2 Hydrolysis (NaOH/EtOH, RT) Inter->Step2 Acidify Acidify with HCl (pH 2) Precipitation Step2->Acidify Final Final Product: 5-(4-Fluorophenoxy)valeric Acid Acidify->Final

Caption: Step-by-step chemical synthesis workflow from starting phenol to final carboxylic acid product.

Biological Assay Protocols

To validate the agrochemical potential, researchers must test both the intrinsic activity and the metabolic activation hypothesis.

Assay A: Cucumber Root Elongation (Auxinic Activity Screen)

Rationale: Cucumber (Cucumis sativus) is highly sensitive to auxin-like herbicides. This assay detects if the compound mimics IAA or requires conversion.

  • Preparation: Prepare stock solution of 5-(4-Fluorophenoxy)valeric acid in Acetone/Tween-20. Dilute with DI water to concentrations: 0 (Control), 0.1, 1.0, 10, 100 μM.

  • Seeding: Place 10 cucumber seeds on filter paper in 9cm Petri dishes.

  • Treatment: Add 5 mL of test solution to each dish. Replicate 4x.

  • Incubation: Incubate in dark at 25°C for 72 hours.

  • Measurement: Measure primary root length.

  • Analysis: Calculate IC₅₀ (concentration inhibiting 50% growth).[4] Compare against 2,4-D (Positive Control).

    • Interpretation: If IC₅₀ is significantly higher than 2,4-D, it confirms the "Pro-herbicide" nature (delayed activity due to required beta-oxidation).

Assay B: Post-Emergence Foliar Spray (Greenhouse)

Rationale: Tests efficacy on whole plants, including uptake, translocation, and metabolic activation.

  • Species: Amaranthus retroflexus (Broadleaf target), Zea mays (Corn - Selectivity check).

  • Formulation: Dissolve compound in a carrier solvent (50% Acetone:Water + 0.25% Non-ionic surfactant).

  • Application: Spray at rates equivalent to 100, 250, 500 g ai/ha (grams active ingredient per hectare).

  • Scoring: Evaluate at 7, 14, and 21 DAT (Days After Treatment).

    • 0: No effect.

    • 100: Complete plant death.

    • Look for specific symptoms: Epinasty (twisting stems) indicates auxin activity; Chlorosis/Necrosis may indicate lipid inhibition or other MoA.

Safety & Environmental Fate

  • Handling: The compound contains a fluorinated aromatic ring.[5] While generally stable, standard PPE (gloves, goggles, fume hood) is mandatory to prevent inhalation of dust.

  • Environmental Fate:

    • Hydrolysis: The acid is stable at neutral pH.

    • Soil Metabolism: Microbial beta-oxidation in soil will likely degrade the valeric chain to the propionic metabolite rapidly.

    • Leaching: The valeric acid tail increases lipophilicity (LogP > 2.5), reducing leaching potential compared to shorter-chain phenoxy acids like 2,4-D.

References

  • Source of chemical identity and general application d
  • Verific
  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides: Physical and Chemical Properties. Retrieved January 28, 2026, from [Link]

    • Authoritative source on the mechanism of phenoxy herbicide beta-oxid
  • MDPI. (2023). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Derivatives Based on Aryloxyphenoxypropionate Motif. Retrieved January 28, 2026, from [Link]

    • Reference for the propionic acid metabolite mechanism (ACCase inhibition vs Auxin).
  • General reference for fluorinated aromatic synthesis intermedi

Sources

High-Sensitivity LC-MS/MS Quantitation of 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2025-FPA

Abstract

This application note details a robust, self-validating LC-MS/MS protocol for the quantification of 5-(4-Fluorophenoxy)valeric acid (5-FPA) in biological matrices (plasma and tissue homogenates). 5-FPA, a structural analog of gemfibrozil metabolites and a key linker in PROTAC development, presents specific analytical challenges due to its amphiphilic nature and the electronegativity of the fluorine substituent.

This guide moves beyond generic templates, offering a "First Principles" approach to method development, focusing on Negative Electrospray Ionization (ESI-) and Mixed-Mode Anion Exchange (MAX) extraction to ensure maximum specificity and recovery.

Introduction & Analyte Chemistry

5-(4-Fluorophenoxy)valeric acid (MW 212.22 g/mol ) consists of a fluorophenyl ether head group and a valeric acid tail. This structure dictates the analytical strategy:

  • Acidic Moiety: The carboxylic acid (

    
    ) readily deprotonates, making ESI Negative mode  the ionization method of choice.
    
  • Hydrophobicity: Unlike short-chain fatty acids (SCFAs), the phenyl ring provides sufficient retention on C18 columns without the need for derivatization.

  • Fragmentation: The ether linkage is the primary site of collision-induced dissociation (CID), yielding a characteristic 4-fluorophenoxide ion.

Structural Logic & Fragmentation Pathway

Understanding the fragmentation is critical for selecting MRM transitions.

Fragmentation Parent Precursor Ion [M-H]- (m/z 211.2) Transition1 Product Ion 1 (Quantifier) 4-Fluorophenoxide (m/z 111.0) Parent->Transition1 Ether Cleavage (Primary) Transition2 Product Ion 2 (Qualifier) Decarboxylated (m/z 167.1) Parent->Transition2 Neutral Loss CO2 (44 Da)

Figure 1: Predicted fragmentation pathway for 5-FPA in negative ion mode.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 5-(4-Fluorophenoxy)valeric acid (CAS 24484-22-8), >98% purity.[1]

  • Internal Standard (IS): Gemfibrozil-d6 or 4-Fluorophenoxyacetic acid-d4 (structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[2]

  • Additives: Ammonium Acetate (solid), Formic Acid.

Sample Preparation: Mixed-Mode Solid Phase Extraction (SPE)

While Liquid-Liquid Extraction (LLE) with MTBE is possible, Mixed-Mode Anion Exchange (MAX) SPE is recommended to eliminate matrix effects (phospholipids) that suppress ionization in negative mode.

Protocol:

  • Pre-treatment: Aliquot 100 µL plasma. Add 10 µL IS working solution. Dilute with 300 µL 4%

    
     (Acidification ensures binding to the hydrophobic portion of the SPE sorbent initially).
    
  • Conditioning: Condition MAX cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample.

  • Wash 1: 1 mL 5%

    
     in Water (Removes neutrals/bases; retains acid via ion exchange).
    
  • Wash 2: 1 mL MeOH (Removes hydrophobic interferences).

  • Elution: Elute with 1 mL 2% Formic Acid in Methanol (Protonates the acid, breaking the ionic interaction).

  • Reconstitution: Evaporate to dryness (

    
    , 40°C) and reconstitute in 100 µL Mobile Phase A/B (80:20).
    
LC-MS/MS Conditions
Chromatographic Separation[3][4][5][6][7]
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Agilent Zorbax Eclipse Plus C18.

  • Guard Column: Matching C18 guard.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural ~6.8). Note: Acetate buffer is crucial for negative mode sensitivity compared to Formic acid alone.

  • Mobile Phase B: Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
0.5 10 Start Gradient
3.5 90 Elution of 5-FPA
4.5 90 Wash
4.6 10 Re-equilibration

| 6.0 | 10 | End of Run |

Mass Spectrometry Parameters (Sciex QTRAP / Triple Quad)
  • Source: Turbo Ion Spray (ESI).

  • Polarity: Negative (-).

  • Curtain Gas: 30 psi.

  • IonSpray Voltage: -4500 V.

  • Temperature: 500°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) DP (V) CE (V) Role
5-FPA 211.2 111.0 -60 -25 Quantifier
5-FPA 211.2 167.1 -60 -18 Qualifier

| Gemfibrozil-d6 (IS) | 255.2 | 121.0 | -60 | -28 | Internal Std |

Note: The 211.2 -> 111.0 transition corresponds to the cleavage of the ether bond, yielding the stable 4-fluorophenoxide anion. This is highly specific.

Method Development Logic & Troubleshooting

The "Fluorine Effect" on Retention

The fluorine atom on the phenyl ring increases lipophilicity compared to a standard phenoxy acid. Expect 5-FPA to elute later than non-fluorinated analogs. If the peak shape is broad, increase the column temperature to 50°C to improve mass transfer kinetics.

Troubleshooting Matrix Effects

If you observe signal suppression (common in negative mode due to phospholipids), utilize the following decision tree:

Troubleshooting Start Issue: Low Sensitivity / Suppression CheckRT Is RT overlapping with Phospholipids? (Monitor m/z 184 or 104-184 precursors) Start->CheckRT Action1 Change Gradient Slope (Move Analyte RT) CheckRT->Action1 Yes Action2 Switch Sample Prep CheckRT->Action2 No (General Suppression) Decision Current Prep Method? Action2->Decision Sol1 Switch PPT -> LLE (MTBE extraction) Decision->Sol1 Protein Precip (PPT) Sol2 Switch LLE -> SPE (MAX) (Remove neutral lipids) Decision->Sol2 Liquid-Liquid (LLE)

Figure 2: Troubleshooting workflow for matrix effects in 5-FPA analysis.

Validation Criteria (FDA/EMA Alignment)

To ensure the method is "self-validating" and trustworthy, the following acceptance criteria must be met during the qualification run:

  • Linearity:

    
     over the range of 1 ng/mL to 1000 ng/mL. Weighting 
    
    
    
    is recommended.
  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).

    • Inter-run: Accuracy within ±15% of nominal.

  • Recovery: Extraction efficiency should be consistent (>70%) across Low, Mid, and High QC levels.

  • Selectivity: Blank plasma must show < 20% of the LLOQ signal at the retention time of 5-FPA.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Han, J., et al. (2015). Metabolomics of short-chain fatty acids. (Provides context on acid analysis, though 5-FPA is more hydrophobic). [Link]

Sources

high-throughput screening assays involving 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput TR-FRET Screening for PPAR


 Modulators 
Case Study: Profiling 5-(4-Fluorophenoxy)valeric Acid (5-FVA) 

Executive Summary

This application note details a robust High-Throughput Screening (HTS) workflow for characterizing 5-(4-Fluorophenoxy)valeric Acid (5-FVA) and structurally related phenoxyalkyl acids. While valeric acid derivatives are classically associated with HDAC inhibition, the addition of a lipophilic 4-fluorophenoxy tail shifts the pharmacophore toward nuclear receptor modulation, specifically Peroxisome Proliferator-Activated Receptor alpha (PPAR


) , a target for dyslipidemia and metabolic syndrome (e.g., Fibrates).

This guide moves beyond generic protocols, providing a validated Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) co-activator recruitment assay. We explore the specific utility of 5-FVA as a library member for fragment-based screening and provide a self-validating data analysis framework.

Scientific Background & Rationale

The Compound: 5-(4-Fluorophenoxy)valeric Acid[1][2][3][4][5]
  • CAS: 347867-75-8[1][2][3]

  • Structure Analysis: The molecule consists of a pentanoic (valeric) acid head group linked to a para-fluorinated phenyl ring.

  • Pharmacophore Insight:

    • Acid Head: Mimics the carboxylate of fatty acids, essential for anchoring in the PPAR Ligand Binding Domain (LBD) via hydrogen bonding (typically with Tyr464/His440 in PPAR

      
      ).
      
    • Linker (Valeric): The 5-carbon chain provides flexibility, distinguishing it from shorter phenoxy-acetic acids (often auxins or sweet taste inhibitors).

    • Tail (4-F-Phenoxy): The fluorine atom increases metabolic stability (blocking para-oxidation) and lipophilicity, enhancing the hydrophobic fit within the receptor pocket.

Assay Selection: Why TR-FRET?

Traditional radioligand binding assays are low-throughput and generate radioactive waste. For 5-FVA, we utilize a TR-FRET Co-activator Recruitment Assay .

  • Mechanism: Agonist binding to the PPAR

    
    -LBD induces a conformational change (Helix 12 folding), creating a docking surface for the co-activator peptide (e.g., SRC-1).
    
  • Detection:

    • Donor: Europium (Eu)-labeled anti-GST antibody (binds GST-tagged PPAR

      
      ).
      
    • Acceptor: Allophycocyanin (APC) or XL665-labeled Streptavidin (binds Biotin-SRC-1).

    • Signal: When 5-FVA binds, the complex forms, bringing Donor and Acceptor into proximity. Excitation at 337 nm yields emission at 665 nm (FRET signal).

Experimental Workflow Visualization

The following diagram illustrates the TR-FRET signaling pathway and the logical flow of the screening campaign.

G cluster_0 Assay Components cluster_1 Detection System PPAR GST-PPARα LBD Complex Active Ternary Complex (PPAR:Ligand:SRC1) PPAR->Complex recruits Ligand 5-FVA (Agonist) Ligand->PPAR binds CoAct Biotin-SRC1 Peptide CoAct->Complex binds Donor Eu-Anti-GST Ab (Donor) Donor->PPAR tags GST Signal TR-FRET Emission (665 nm) Donor->Signal Energy Transfer (if close) Acceptor SA-XL665 (Acceptor) Acceptor->CoAct tags Biotin Acceptor->Signal Complex->Signal

Figure 1: Mechanism of Action for the PPAR


 TR-FRET Co-activator Recruitment Assay.

Detailed Protocol: HTS Campaign

Reagents & Equipment
  • Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 1 mM DTT, 0.05% CHAPS, 0.1% BSA. Note: CHAPS is critical to prevent aggregation of the lipophilic 5-FVA.

  • Protein: Recombinant Human PPAR

    
     LBD, GST-tagged (0.5 nM final).
    
  • Peptide: Biotin-SRC1-2 peptide (CPSSHSSLTERHKILHRLLQEGSPS) (200 nM final).

  • Fluorophores: Lanthanide Chelate donor (Eu-W1024) and XL665 acceptor.

  • Plate: 384-well low-volume white microplates (Greiner or Corning).

  • Liquid Handler: Acoustic Dispenser (e.g., Echo 550) for nanoliter precision.

Step-by-Step Methodology

Step 1: Compound Preparation (Source Plate)

  • Dissolve 5-(4-Fluorophenoxy)valeric Acid in 100% DMSO to a stock concentration of 10 mM.

  • Perform a 10-point serial dilution (1:3) in DMSO to generate a dose-response curve range (e.g., 10 µM down to 0.5 nM).

  • Quality Check: Ensure no precipitation occurs; the fluorine atom enhances lipophilicity, so high concentrations (>100 µM) may require sonication.

Step 2: Assay Assembly (384-well Plate)

  • Compound Transfer: Dispense 20 nL of 5-FVA (or library compounds) into dry assay plates using acoustic dispensing.

    • Controls: High Control (GW7647, 1 µM), Low Control (DMSO only).

  • Protein Mix Addition: Add 5 µL of 2x Protein Mix (GST-PPAR

    
     + Eu-Anti-GST Antibody) to all wells.
    
    • Incubation 1: Centrifuge (1000 rpm, 1 min) and incubate for 15 mins at RT to allow ligand binding.

  • Peptide Mix Addition: Add 5 µL of 2x Peptide Mix (Biotin-SRC1 + SA-XL665) to all wells.

    • Final Volume: 10 µL.

    • Final DMSO: 0.2%.

Step 3: Incubation & Detection

  • Seal plates to prevent evaporation.

  • Incubate for 2 hours at Room Temperature (20-22°C) in the dark. Note: Equilibrium is slower for lipophilic acids.

  • Read on an HTS Multi-mode Reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser or Flashlamp).

    • Emission 1: 665 nm (FRET signal).

    • Emission 2: 615 nm (Donor reference).

    • Delay/Window: 60 µs delay / 400 µs integration time.

Data Analysis & Validation

Ratiometric Calculation

To correct for compound interference (quenching/autofluorescence), use the HTRF Ratio:



Assay Robustness Metrics

Before accepting data for 5-FVA, calculate the Z-prime factor (


) using the High (GW7647) and Low (DMSO) controls.
MetricAcceptance CriteriaFormula
Z-Factor (

)

(Excellent if

)
$1 - \frac{3(\sigma_p + \sigma_n)}{
Signal-to-Background (S/B)


CV%


Interpreting 5-FVA Results
  • Agonist Profile: If 5-FVA acts as a PPAR

    
     agonist, you will observe a sigmoidal dose-dependent increase  in the 665/615 ratio.
    
  • Potency (EC50): Fit the data to a 4-parameter logistic equation.

    • Expected Range: Phenoxyalkyl acids typically exhibit EC50 values in the micromolar (

      
      M)  range. If EC50 > 50 µM, it is considered a weak binder or a promiscuous aggregator.
      

Troubleshooting & Optimization

The "Fluorine Effect" on Solubility

The 4-fluoro substitution increases the LogP (lipophilicity) compared to non-fluorinated analogs.

  • Issue: Compound sticking to plastic tips or precipitating in aqueous buffer.

  • Solution: Use Low Binding plates and tips. Ensure the assay buffer contains at least 0.05% CHAPS or Tween-20.

Fluorescence Interference

While TR-FRET minimizes interference, some phenoxy compounds can fluoresce in the blue range.

  • Check: If the Donor signal (615 nm) drops significantly (>20%) in the presence of 5-FVA, the compound may be quenching the Europium donor (Inner Filter Effect).

  • Remedy: Use ratiometric correction (detailed in 5.1).

References

  • Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry. Link

  • Xu, H. E., et al. (2002). "Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPARalpha." Nature. Link

  • Roby, P., et al. (2006).[4] "High-Throughput Screening for PPAR Modulators using TR-FRET." Journal of Biomolecular Screening. Link

  • TCI Chemicals. (n.d.). "5-(4-Fluorophenoxy)valeric Acid Product Specifications." TCI America.[2] Link

  • Henke, B. R. (2004). "Peroxisome Proliferator-Activated Receptor Alpha/Gamma Dual Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link

Sources

synthesis of novel compounds from 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Functionalization of 5-(4-Fluorophenoxy)valeric Acid

Abstract

5-(4-Fluorophenoxy)valeric acid serves as a high-value scaffold in medicinal chemistry, combining a metabolically stable fluorinated aryl ether with a flexible five-carbon linker terminating in a reactive carboxylic acid. This application note details three divergent synthetic protocols to transform this building block into novel bioactive libraries: (1) Hydroxamic Acids (targeting HDAC inhibition),[1][2] (2) Acyl Semicarbazides (targeting anti-proliferative pathways), and (3) PROTAC Linker Functionalization . These protocols are designed for reproducibility, scalability, and high chemical yield.

Module 1: Chemical Foundation & Rationale[2][3][4][5]

The structural utility of 5-(4-Fluorophenoxy)valeric acid lies in its dual-functionality:

  • The 4-Fluorophenoxy Cap: The fluorine atom at the para position blocks metabolic hydroxylation (CYP450 oxidation), increasing the half-life of the compound while enhancing lipophilicity for membrane permeability.

  • The Valeric Linker: The 5-carbon chain provides optimal spatial separation for binding pockets, particularly in Histone Deacetylase (HDAC) inhibitors where the zinc-binding group must reach the catalytic ion at the bottom of a narrow channel.

Physical Properties:

  • CAS: 347867-75-8 (Generic ref for phenoxy valeric acids)

  • Formula: C₁₁H₁₃FO₃

  • MW: 212.22 g/mol [3]

  • Solubility: Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.

Module 2: Divergent Synthesis Protocols

Protocol A: Synthesis of Hydroxamic Acid Derivatives (HDAC Inhibitor Library)

Rationale: Hydroxamic acids are potent zinc-binding groups (ZBG). The 5-carbon linker of the starting material mimics the lysine side chain, making these derivatives structural analogs of SAHA (Vorinostat).

Reagents Required:

  • Ethyl chloroformate (Activation agent)

  • N-Methylmorpholine (NMM) or Triethylamine (Base)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Anhydrous Tetrahydrofuran (THF) and Methanol (MeOH)

Step-by-Step Methodology:

  • Activation: Dissolve 5-(4-Fluorophenoxy)valeric acid (1.0 eq) in anhydrous THF (0.2 M) under nitrogen atmosphere. Cool to -5°C in an ice/salt bath.

  • Base Addition: Add NMM (1.2 eq) followed by dropwise addition of Ethyl chloroformate (1.1 eq). Stir for 20 minutes. A white precipitate (NMM·HCl) will form, indicating mixed anhydride formation.

  • Preparation of Hydroxylamine: In a separate flask, dissolve NH₂OH·HCl (3.0 eq) in MeOH. Add KOH (3.0 eq) dissolved in minimum MeOH at 0°C. Stir for 10 minutes and filter off the KCl precipitate.

  • Coupling: Add the filtrate (free NH₂OH) dropwise to the mixed anhydride solution at -5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: DCM:MeOH 9:1; Stain: FeCl₃ - turns violet).

  • Workup: Evaporate volatiles. Dissolve residue in EtOAc and wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane or use Flash Chromatography.

Critical Process Parameter (CPP): Temperature control during activation is critical. Exceeding 0°C can lead to decarboxylation of the mixed anhydride.

Protocol B: Synthesis of Acyl Semicarbazides (Anti-Proliferative Scaffold)

Rationale: Acyl semicarbazides possess documented anticancer and anti-inflammatory activity. This protocol converts the acid into a hydrazide intermediate, which is then coupled with isocyanates.

Reagents Required:

  • Thionyl Chloride (SOCl₂) or H₂SO₄ (Catalyst)

  • Methanol (MeOH)

  • Hydrazine Hydrate (80%)

  • Aryl Isocyanates (R-N=C=O) (e.g., Phenyl isocyanate)

Step-by-Step Methodology:

  • Esterification: Dissolve the acid (1.0 eq) in MeOH. Add catalytic H₂SO₄ (0.1 eq) and reflux for 6 hours. Evaporate solvent, neutralize, and extract the methyl ester.

  • Hydrazinolysis: Dissolve the methyl ester (1.0 eq) in EtOH. Add Hydrazine Hydrate (5.0 eq) dropwise. Reflux for 8 hours.

  • Isolation of Hydrazide: Cool the mixture. The hydrazide often precipitates.[4] If not, evaporate EtOH and triturate with cold ether. Filter and dry the solid intermediate.

  • Semicarbazide Formation: Suspend the hydrazide (1.0 eq) in anhydrous Dioxane or Toluene. Add the appropriate Aryl Isocyanate (1.1 eq).

  • Reflux: Heat the mixture at 80-100°C for 4-6 hours.

  • Filtration: The product usually precipitates upon cooling. Filter, wash with cold ether, and dry.

Module 3: Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways from the core scaffold to the target libraries.

G Figure 1: Divergent synthetic pathways for 5-(4-Fluorophenoxy)valeric acid functionalization. Start 5-(4-Fluorophenoxy) valeric Acid MixedAnh Mixed Anhydride (Activated) Start->MixedAnh EtOCOCl, NMM THF, -5°C Ester Methyl Ester Start->Ester MeOH, H2SO4 Reflux PROTAC PROTAC Linker (Amide Coupling) Start->PROTAC E3 Ligase Ligand HATU, DIPEA HDAC Hydroxamic Acid (HDAC Inhibitor) MixedAnh->HDAC NH2OH in MeOH Zn-Binding Motif Hydrazide Acyl Hydrazide Ester->Hydrazide NH2NH2·H2O EtOH, Reflux SemiCarb Acyl Semicarbazide (Anticancer) Hydrazide->SemiCarb R-N=C=O Reflux

Caption: Figure 1: Divergent synthetic pathways transforming the acid scaffold into HDAC inhibitors, Semicarbazides, and PROTAC linkers.

Module 4: Analytical Data & Quality Control

To ensure the integrity of the synthesized compounds, the following analytical benchmarks must be met.

Table 1: Expected Analytical Signatures

Functional GroupIR Signal (cm⁻¹)¹H NMR Characteristic Signal (DMSO-d₆)
Carboxylic Acid (Start) 1700-1725 (C=O), 2500-3000 (OH broad)12.0 ppm (s, 1H, COOH)
Hydroxamic Acid 1640-1650 (C=O amide), 3200 (NH/OH)10.3 ppm (s, 1H, NH), 8.7 ppm (s, 1H, OH)
Hydrazide 1660 (C=O), 3300 (NH₂ doublet)9.0 ppm (s, 1H, NH), 4.2 ppm (s, 2H, NH₂)
Ether Linkage 1240 (Ar-O-C)3.9 ppm (t, 2H, O-CH₂)

Self-Validation Check:

  • The Ferric Chloride Test: For Protocol A (Hydroxamic Acid), dissolve a small amount of product in MeOH and add 1 drop of 1% FeCl₃ solution. A deep red/violet color confirms the presence of the hydroxamic acid moiety (complexation with Fe³⁺).

  • Fluorine NMR: ¹⁹F NMR should show a singlet around -120 to -125 ppm (relative to CFCl₃), confirming the integrity of the 4-fluorophenoxy ring throughout the synthesis.

References

  • Massa, S., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. Link

  • Sienczyk, M., et al. (2021). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. International Journal of Molecular Sciences. Link

  • Ugwu, D. I., et al. (2014).[5] Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry. Link

  • Chem-Impex. 5-(4-Fluorophenoxy)valeric acid Product Data. Link

Sources

use of 5-(4-Fluorophenoxy)valeric Acid in material science for specialty polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Fluorinated Soft Matter & Interfaces using 5-(4-Fluorophenoxy)valeric Acid

Executive Summary & Molecular Rationale

5-(4-Fluorophenoxy)valeric Acid (5-FPVA) is a bifunctional building block bridging the gap between pharmaceutical intermediates and advanced materials engineering. While historically utilized as a precursor for PPAR-agonist therapeutics, its structural duality—combining a rigid, metabolically stable fluorophenoxy head group with a flexible C5 (valeric) alkyl spacer and a reactive carboxylic tail—makes it a high-value ligand for Specialty Polymers and Surface Engineering .

Key Functional Attributes:

  • Fluorine Effect: The para-fluorine atom lowers surface energy (hydrophobicity), enhances thermal stability, and serves as a sensitive 19F-NMR probe for studying polymer chain dynamics.

  • The "Spacer" Concept: The 5-carbon valeric chain acts as a flexible decoupling spacer. In liquid crystalline polymers (LCPs), this spacer decouples the motions of the rigid mesogen (fluorophenoxy group) from the polymer backbone, facilitating self-assembly into ordered phases.

  • Reactive Anchor: The terminal carboxylic acid allows for facile conjugation to hydroxyl-functionalized polymers (via esterification) or direct coordination to metal oxide surfaces (e.g., TiO₂, Fe₃O₄).

Application I: Synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs)

Context: SCLCPs are used in optical data storage, non-linear optics, and actuators. 5-FPVA serves as a "mesogenic unit." The odd number of carbons in the valeric spacer (n=5) is critical; it alters the tilt angle and transition temperatures of the mesophase compared to even-numbered spacers, often promoting unique smectic ordering.

Experimental Protocol: Grafting 5-FPVA onto Poly(vinyl alcohol) (PVA)

Objective: To synthesize a comb-like fluorinated polymer via Steglich esterification.

Materials:

  • 5-(4-Fluorophenoxy)valeric Acid (Recrystallized from Ethanol/Water).

  • Poly(vinyl alcohol) (PVA), 98% hydrolyzed (MW ~13,000–23,000).

  • DCC (N,N'-Dicyclohexylcarbodiimide).

  • DMAP (4-Dimethylaminopyridine).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

Workflow:

  • Activation: Dissolve 5-FPVA (1.2 eq relative to PVA hydroxyl groups) in anhydrous DMSO under N₂ atmosphere. Add DCC (1.2 eq) and DMAP (0.1 eq). Stir at 0°C for 30 minutes to form the active O-acylisourea intermediate.

  • Coupling: Add the PVA solution (dissolved in DMSO at 80°C, then cooled to room temp) dropwise to the activated acid solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 48 hours. The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Purification (Critical Step):

    • Filter off the DCU byproduct.

    • Precipitate the polymer by pouring the filtrate into a 10-fold excess of cold Methanol.

    • Redissolve in THF and reprecipitate in Methanol (Repeat 2x) to remove unreacted 5-FPVA.

  • Drying: Vacuum dry at 40°C for 24 hours.

Validation Checkpoints:

  • FT-IR: Disappearance of the broad -OH stretch (3300 cm⁻¹) and appearance of a sharp Ester C=O stretch (1735 cm⁻¹).

  • DSC (Differential Scanning Calorimetry): Look for glass transition (

    
    ) and liquid crystalline melt transitions (
    
    
    
    ). The fluorinated tail typically induces a smectic mesophase.
Mechanism Visualization (SCLCP Synthesis)

SCLCP_Synthesis Start 5-FPVA + PVA Activation Activation (DCC/DMAP, 0°C) Start->Activation N2 atm Coupling Esterification (DMSO, 48h, RT) Activation->Coupling Form Active Ester Filtration Remove DCU Byproduct Coupling->Filtration DCU Precipitates Precipitation Precipitate in MeOH (Purification) Filtration->Precipitation Polymer Isolation Final Fluorinated SCLCP (Comb Polymer) Precipitation->Final Vacuum Dry

Caption: Step-by-step synthetic pathway for grafting 5-FPVA onto a polymer backbone using Steglich esterification.

Application II: Surface Functionalization of Metal Oxide Nanoparticles

Context: In drug delivery and diagnostic imaging, magnetic nanoparticles (Fe₃O₄) or optical agents (TiO₂) require surface modification to prevent aggregation and improve interaction with biological matrices. The carboxyl group of 5-FPVA binds to metal sites, while the fluorophenoxy tail provides a steric barrier and a unique "fluorine signature" for tracking distribution.

Experimental Protocol: Ligand Exchange on Fe₃O₄ Nanoparticles

Objective: To replace oleic acid ligands with 5-FPVA, creating a fluorinated, stable colloid.

Materials:

  • Oleic Acid-capped Fe₃O₄ Nanoparticles (dispersed in Hexane).

  • 5-(4-Fluorophenoxy)valeric Acid.[1]

  • Solvents: Chloroform, Ethanol.

Workflow:

  • Preparation: Dissolve 100 mg of 5-FPVA in 10 mL of Chloroform.

  • Mixing: Add 20 mg of Oleic Acid-capped Fe₃O₄ nanoparticles to the solution.

  • Exchange Reaction: Sonicate the mixture for 30 minutes, then stir at 50°C for 12 hours. The excess 5-FPVA drives the equilibrium to displace oleic acid.

  • Isolation:

    • Add Ethanol to precipitate the particles (5-FPVA is soluble in ethanol; particles are not).

    • Centrifuge at 8000 rpm for 15 minutes.

    • Discard supernatant.

  • Washing: Redisperse in Chloroform and precipitate with Ethanol again (Repeat 3x).

Data Analysis & Validation:

ParameterMethodExpected Outcome
Ligand Density TGA (Thermo-gravimetric Analysis)Weight loss step at ~300°C corresponding to 5-FPVA desorption.
Surface Chemistry XPS (X-ray Photoelectron Spectroscopy)Distinct F1s peak at ~687 eV confirming fluorination.
Dispersibility DLS (Dynamic Light Scattering)Monodisperse peak; no aggregation in polar organic solvents.

Application III: Fluorinated Degradable Polyesters

Context: For implantable devices, fluorinated polyesters offer reduced inflammation and controlled degradation rates. 5-FPVA can be used as a chain terminator or copolymerized (if functionalized into a di-acid or hydroxy-acid derivative) to tune the crystallinity of poly(lactic acid) (PLA) or poly(caprolactone) (PCL).

Protocol Note: To use 5-FPVA as a main-chain monomer, it is often first converted to a dimer (e.g., reacting two equivalents of 5-FPVA with a diol) or used as a side-chain modifier on a poly(anhydride) backbone.

Logical Pathway: Poly(anhydride-ester) Synthesis

Polyester_Synthesis Step1 Precursor Synthesis: 5-FPVA + Acetic Anhydride Step2 Mixed Anhydride Formation (Reflux, N2) Step1->Step2 Activation Step3 Melt Polycondensation (180°C, High Vacuum) Step2->Step3 Removal of Acetic Acid Step4 Fluorinated Poly(anhydride) Biodegradable Matrix Step3->Step4 Polymerization

Caption: Melt polycondensation route for creating biodegradable fluorinated polyanhydrides using 5-FPVA.

References

  • Chemical Properties & Availability: 5-(4-Fluorophenoxy)valeric acid.[1] PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Polymer Synthesis Methodology: Moore, J. S., & Stupp, S. I. (1990). Room temperature polyesterification. Macromolecules. (General reference for DCC/DMAP Steglich esterification used in Protocol 1). [Link]

  • Fluorinated Polyesters: Fluoride recovery in degradable fluorinated polyesters. Chemical Communications (RSC). (Context for Application III: Fluorine economy and degradable linkers). [Link]

  • Liquid Crystalline Polymers: Synthesis and Properties of Fluorinated Aromatic Polyesters. Journal of Applied Polymer Science. (Context for the effect of fluorophenoxy pendants on thermal properties). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-5FVA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Support Architecture

Welcome to the Process Chemistry Technical Support Center. You are accessing the Master Troubleshooting Guide for the synthesis of 5-(4-Fluorophenoxy)valeric Acid (CAS: 347867-75-8).

This molecule is a critical intermediate, often used in the development of PPAR agonists and histone deacetylase (HDAC) inhibitors. Its synthesis typically relies on the Williamson Ether Synthesis , a reaction that appears deceptively simple but is prone to specific yield-killing pitfalls when applied to longer alkyl chains like valeric acid.

This guide is structured to move you from Standard Protocols (Tier 1) to Deep Troubleshooting (Tier 2) and finally Process Optimization (Tier 3).

Part 1: The "Golden Route" (Tier 1 Support)

Before troubleshooting, we must establish the baseline valid protocol. If your current method deviates significantly from this chemistry, align with this standard first.

The Reaction Mechanism

The synthesis involves the nucleophilic attack of the 4-fluorophenoxide ion on the


-carbon of 5-bromovaleric acid (or its ester).

ReactionPathway Start 4-Fluorophenol (Nucleophile) Base Base (NaOH/KOH) Deprotonation Start->Base Step 1 Inter Phenoxide Anion Base->Inter - H2O Product 5-(4-Fluorophenoxy) valeric Acid Inter->Product SN2 Attack Reagent 5-Bromovaleric Acid (Electrophile) Catalyst KI (Catalyst) Finkelstein Exchange Reagent->Catalyst Br -> I (In situ) Side Side Product: Elimination (Alkene) Reagent->Side E2 Elimination (High Temp/Strong Base) Catalyst->Inter Enhanced Electrophile

Figure 1: Reaction pathway and critical control points for the Williamson Ether Synthesis of 5-(4-Fluorophenoxy)valeric acid.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Stoichiometry Phenol (1.0 eq) : Bromide (1.1 eq) : Base (2.2 - 2.5 eq)Critical: The carboxylic acid on the bromide consumes 1 eq of base immediately. You need >2 eq to deprotonate the phenol.
Solvent Ethanol/Water (1:1) or DMFEthanol/Water is greener and simplifies workup. DMF is faster but harder to remove.
Catalyst Potassium Iodide (0.1 eq)Converts alkyl bromide to highly reactive alkyl iodide in situ (Finkelstein condition).
Temperature Reflux (80-100°C)Required to overcome the steric barrier of the 5-carbon chain.
Time 4 - 12 HoursMonitor by TLC (Hexane:EtOAc 7:3).

Step-by-Step Protocol:

  • Deprotonation: Dissolve 4-fluorophenol (10 mmol) and NaOH (22 mmol) in Ethanol/Water (20 mL, 1:1). Stir for 15 min.

  • Activation: Add 5-bromovaleric acid (11 mmol) and KI (1 mmol).

  • Reaction: Reflux at 90°C for 6 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Evaporate ethanol under reduced pressure.

    • Dilute aqueous residue with water (20 mL).[2][3]

    • Wash: Extract with Ethyl Acetate (2x) to remove unreacted phenol/neutral impurities. Discard organic layer.

    • Precipitation: Acidify the aqueous layer to pH ~2 using 6M HCl. The product should precipitate as a white solid.

    • Filtration: Filter and wash with cold water.

Part 2: Troubleshooting (Tier 2 Support)

If the Tier 1 protocol yields <50% or impure product, use this diagnostic section.

Diagnostic Workflow

Troubleshooting Issue Identify Issue LowYield Low Yield / Incomplete Issue->LowYield OilyProduct Product is Oily/Sticky Issue->OilyProduct Impurity Unknown Impurities Issue->Impurity CheckBase Check Base Eq. Is it > 2.2 eq? LowYield->CheckBase CheckAcid Check pH during Workup. Is pH < 2? OilyProduct->CheckAcid CheckTemp Is Temp > 110°C? Impurity->CheckTemp AddBase Action: Increase Base to 2.5 eq CheckBase->AddBase No CheckCat Action: Add KI (Finkelstein) CheckBase->CheckCat Yes CoolDown Action: Cool to 0°C before filtering CheckAcid->CoolDown Yes Recryst Action: Recrystallize (Hexane/EtOAc) CoolDown->Recryst Elimination Diagnosis: Elimination (Alkene formation) CheckTemp->Elimination Yes LowerTemp Action: Lower Temp, Switch to DMF Elimination->LowerTemp

Figure 2: Diagnostic decision tree for common synthesis failures.

Frequently Asked Questions (FAQ)

Q: My product is an oil that won't solidify upon acidification. What happened?

  • A: This is common with valeric acid derivatives.

    • Cause: The product may have occluded solvent or is slightly impure (depressing the melting point).

    • Fix: Extract the oiled-out product into Ethyl Acetate. Dry over MgSO4 and evaporate.[4] Triturate the resulting oil with cold Hexanes or Pentane. Scratch the flask glass to induce crystallization.

Q: I see a new spot on TLC that runs very high (non-polar). Is this my product?

  • A: No. That is likely 4-pentenoic acid (or its derivative) resulting from an elimination reaction.

    • Mechanism: The base acted as a base (E2) rather than a nucleophile (SN2) on the bromovaleric acid.

    • Solution: Lower your reaction temperature or switch to a less bulky base (e.g., K2CO3 in Acetone) to favor substitution over elimination.

Q: Why do you recommend Potassium Iodide (KI)?

  • A: 5-Bromovaleric acid is a secondary-like alkyl halide in terms of steric drag (the chain flops around). Bromide is a "good" leaving group, but Iodide is "excellent." KI replaces Br with I in situ, making the electrophile 100x more reactive toward the phenol. This is the Finkelstein modification .

Part 3: Advanced Optimization (Tier 3 Support)

For industrial scaling or maximizing yield >90%.

Method A: Phase Transfer Catalysis (PTC)

If the Ethanol/Water reflux is too slow or dirty, switch to a biphasic system.

  • Solvent: Toluene (Organic) + Water (Aqueous).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (5 mol%).

  • Mechanism: The quaternary ammonium salt shuttles the phenoxide ion into the organic layer where it reacts rapidly with the bromide.

  • Benefit: Reduces hydrolysis side reactions and allows for easier temperature control.

Method B: The Ester Route (Avoiding Salt Formation)

Instead of using 5-bromovaleric acid, use Ethyl 5-bromovalerate .

  • Reaction: 4-Fluorophenol + Ethyl 5-bromovalerate + K2CO3 in Acetone (Reflux).

  • Hydrolysis: Treat the resulting ester with NaOH/MeOH to cleave the ethyl group.

  • Benefit: Eliminates the need for 2+ equivalents of base in the first step and prevents the carboxylic acid from interfering with the substitution.

References & Validation

  • Williamson Ether Synthesis Mechanism & Optimization

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][5][6][7][8]

    • URL:[Link]

  • General Synthesis of Phenoxyacetic Acids (Analogous Procedure)

    • Source: Organic Syntheses, Coll. Vol. 3, p.774 (1955). "Phenoxyacetic Acid."[1][5]

    • URL:[Link]

  • Physical Properties of 5-(4-Fluorophenoxy)valeric Acid

    • Source: ChemicalBook / BenchChem.

  • Finkelstein Reaction (Catalytic Halogen Exchange)

    • Source: Wikipedia / Organic Chemistry Portal.

    • URL:[Link]

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. 4-Fluorophenol is toxic and corrosive.

Sources

overcoming solubility issues with 5-(4-Fluorophenoxy)valeric Acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues with 5-(4-Fluorophenoxy)valeric Acid Document ID: TS-FPVA-001 Last Updated: January 28, 2026 Department: Application Science & Formulation Support[1]

Molecule Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

Before troubleshooting, it is critical to understand the physicochemical "personality" of 5-(4-Fluorophenoxy)valeric Acid. This molecule is an amphiphilic weak acid .[1] Its solubility behavior is dictated by the competition between its lipophilic fluorophenoxy "head" and its ionizable carboxylic acid "tail."[1]

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula

Moderate molecular weight (212.22 g/mol ).[1]
pKa (Acidic) ~4.77 (Predicted)Critical: At pH < 5, the molecule is protonated (neutral) and highly insoluble.[1] At pH > 7, it is ionized (anionic) and more soluble.[1]
LogP (Lipophilicity) ~2.5 - 3.0 (Estimated)The fluorophenoxy group drives high lipophilicity.[1] It resists dissolving in pure water even when ionized if the concentration is too high.[1]
Physical State White crystalline powderHigh crystal lattice energy requires energy (heat/solvent) to break.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into water."

Diagnosis: This is the "Solvent Shock" phenomenon.[1] You are transitioning the molecule from a favorable environment (DMSO) to a hostile one (Water) too quickly, causing the hydrophobic fluorophenoxy groups to aggregate before the acid group can ionize and solvate.[1]

Solution: The "Pre-Buffer" Technique Do not pipette the DMSO stock directly into a static volume of water.[1]

  • Prepare your aqueous buffer: Ensure it is buffered to pH 7.4 or higher (e.g., PBS or HEPES).[1] Pure water (pH ~5.5) will force the molecule back into its insoluble acid form.[1]

  • Vortex the buffer: Create a vortex in your tube before adding the compound.[1]

  • Dropwise addition: Add the DMSO stock dropwise into the vortex. This rapidly disperses the solvent, preventing local regions of high concentration where precipitation nuclei form.[1]

Issue 2: "I need a concentration higher than 10 mM in aqueous buffer, but it stays cloudy."

Diagnosis: You have exceeded the intrinsic solubility of the free acid, and likely even the salt form.[1] The hydrophobic effect of the fluorinated ring is dominating.[1]

Solution: Salt Formation or Cyclodextrin Complexation [1]

  • Method A (Salt Formation): Convert the acid to its Sodium salt in situ.[1] Instead of dissolving in pure DMSO, add 1 equivalent of NaOH (1M) to the aqueous phase.[1] This forces complete ionization.[1]

  • Method B (The Gold Standard): Use 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .[1] This excipient forms an inclusion complex, hiding the hydrophobic fluorophenoxy tail inside a sugar donut while presenting a hydrophilic exterior to the water.[1]
    • Protocol: Prepare a 20% (w/v) solution of HP-

      
      -CD in PBS.[1] Use this as your diluent instead of plain PBS.[1]
      
Issue 3: "Is this compound stable in solution long-term?"

Diagnosis: The ether linkage is stable, but the carboxylic acid is susceptible to microbial growth if stored in aqueous buffer.[1]

Solution:

  • Stock Solutions (DMSO): Stable for >6 months at -20°C. Store in amber vials to protect from light.

  • Aqueous Solutions: Prepare fresh. Do not store aqueous dilutions for more than 24 hours, as the acid can slowly precipitate as the pH drifts or due to "Ostwald ripening" of micro-crystals.[1]

Decision Tree: Selecting the Right Solubilization Strategy

Use this logic flow to determine the optimal formulation for your specific experimental concentration.

SolubilityLogic Start Start: Desired Final Concentration? LowConc < 100 µM (Cell Culture/Assay) Start->LowConc MedConc 100 µM - 5 mM (Biochemical Assay) Start->MedConc HighConc > 5 mM (Animal Dosing/Stock) Start->HighConc DirectDilution Direct Dilution Strategy: 1. Make 1000x Stock in DMSO 2. Dilute into pH 7.4 Buffer LowConc->DirectDilution pHAdjust pH Criticality Strategy: Ensure Buffer pH > 7.5 Avoid PBS (Phosphate can crash salts) Use Tris or HEPES MedConc->pHAdjust Complexation Advanced Formulation: Requires Excipients Use 20% HP-beta-Cyclodextrin or PEG400 Co-solvent HighConc->Complexation Success1 Clear Solution (Ready for Use) DirectDilution->Success1 Success2 Clear Solution (Check pH stability) pHAdjust->Success2 Success3 Stable Suspension/Solution (Ready for Dosing) Complexation->Success3 caption Figure 1: Decision matrix for solubilizing 5-(4-Fluorophenoxy)valeric Acid based on target concentration.

Step-by-Step Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Best for: Long-term storage and subsequent dilution.

  • Weighing: Weigh 21.2 mg of 5-(4-Fluorophenoxy)valeric Acid.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Ethanol can be used, but DMSO prevents evaporation during storage.[1]

  • Dissolution: Vortex vigorously for 30 seconds. The powder should dissolve instantly.[1] If not, warm to 37°C in a water bath.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: "No-Crash" Aqueous Dilution (for Cell Culture)

Best for: Treating cells without toxicity from the carrier.

  • Preparation: Warm your culture medium (pH 7.4) to 37°C.[1]

  • Calculation: Calculate the volume of DMSO stock needed. Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.[1]

  • Mixing (The Critical Step):

    • Hold the tube of culture medium at a 45° angle.[1]

    • Pipette the DMSO stock directly into the liquid (do not touch the walls).[1]

    • Immediately pipette up and down or vortex.[1]

  • Validation: Visually inspect against a light source.[1] If "oily" droplets or turbidity appear, the compound has crashed.[1] You must start over or use Protocol C.[1]

Protocol C: High-Concentration Formulation (Cyclodextrin)

Best for: Animal studies (IP/PO dosing) or high-concentration biochemical assays.

  • Vehicle Prep: Dissolve 2.0 grams of 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in 10 mL of sterile water (20% w/v).
  • Compound Addition: Add the required amount of 5-(4-Fluorophenoxy)valeric Acid powder directly to the vehicle.

  • Sonication: Sonicate in a water bath for 20-30 minutes. The solution may warm up; this aids dissolution.[1]

  • pH Adjustment: Check pH. If acidic, adjust carefully to pH 7.5-8.0 using 1N NaOH.[1] The solution should turn crystal clear.

Visual Workflow: Stock to Assay

Workflow Powder Solid Powder (Store RT) DMSOStock 100 mM Stock (100% DMSO) Store -20°C Powder->DMSOStock Dissolve Intermediate 10x Working Conc (10% DMSO in Buffer) *Use immediately* DMSOStock->Intermediate 1:10 Dilution (Risk of Precip!) FinalAssay 1x Final Assay (1% DMSO) pH 7.4 DMSOStock->FinalAssay Direct 1:100 Dilution (Preferred for <100µM) Intermediate->FinalAssay 1:10 Dilution caption Figure 2: Recommended dilution workflow to minimize precipitation risk.

References

  • ChemicalBook. (2025).[1] 5-(4-Fluorophenyl)valeric acid Properties and Solubility Data. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 5-(4-Fluorophenyl)valeric acid.[1][2][3][4][5][6][7][8] Retrieved from [3][4]

  • Royal Society of Chemistry. (2015).[1] Solubility temperature and solvent dependence...[1][9][10] in aqueous DMSO mixtures. (General principles of DMSO/Water solubility for phenoxy-like compounds). Retrieved from [1]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 24882943, 5-(4-Fluorophenyl)valeric acid. Retrieved from [1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. (Standard reference for HP-b-CD protocols). Journal of Pharmacy and Pharmacology.

Sources

Technical Support Center: Optimization of 5-(4-Fluorophenoxy)valeric Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for 5-(4-Fluorophenoxy)valeric Acid derivatives. Role: Senior Application Scientist Audience: Drug Discovery Chemists & Process Engineers[1]

Introduction: The Synthetic Challenge

Welcome to the Technical Support Center. You are likely synthesizing 5-(4-fluorophenoxy)valeric acid as a metabolic modulator intermediate (often related to PPAR


 agonists or similar lipid-regulating pharmacophores).[1]

The core synthesis involves a Williamson Ether Synthesis between 4-fluorophenol and an alkyl 5-halovalerate, followed by ester hydrolysis.[1] While theoretically simple, this reaction is prone to specific failure modes: O-alkylation vs. C-alkylation competition , elimination side-reactions (E2) of the alkyl halide, and incomplete conversion due to the "valeric" chain's steric and entropic factors.[1]

This guide provides optimized protocols and troubleshooting logic to maximize yield and purity.

Module 1: The Coupling Reaction (Etherification)

Context: The reaction of 4-fluorophenol with ethyl 5-bromovalerate.

Standard Optimized Protocol
  • Reagents: 4-Fluorophenol (1.0 equiv), Ethyl 5-bromovalerate (1.1 equiv),

    
     (2.0 equiv), KI (0.1 equiv).[1]
    
  • Solvent: Acetone (Reagent Grade, dry) or DMF (for difficult scale-up).[1]

  • Conditions: Reflux (

    
     for Acetone) for 12-18 hours.
    
Troubleshooting & FAQs

Q1: My conversion stalls at ~60% despite extended reflux times. Should I add more base? A: No. Adding excess base often promotes the E2 elimination of the alkyl bromide to ethyl 4-pentenoate (vinyl impurity).[1]

  • Root Cause: The stalling is likely kinetic.[1] The bromide is a moderate leaving group, and the nucleophilicity of the fluorophenoxide is tempered by the electron-withdrawing fluorine.

  • Solution (The Finkelstein Modification): Add 10 mol% Potassium Iodide (KI) .

    • Mechanism:[1][2][3][4][5][6] KI reacts with the alkyl bromide in situ to form the alkyl iodide (a much better electrophile), which then reacts rapidly with the phenoxide.[1] This catalytic cycle significantly accelerates the rate without increasing elimination risks [1].[1]

Q2: I see a significant impurity at M-20 (or M-HBr) in LCMS. What is it? A: This is the elimination product (Ethyl 4-pentenoate).[1]

  • Root Cause: High temperature or excessively strong base (e.g., NaH or NaOH).[1]

  • Correction:

    • Switch base to

      
       or 
      
      
      
      (milder, specific for phenols).[1]
    • Lower reaction temperature.[1] If using DMF at

      
      , drop to 
      
      
      
      or switch to Acetone reflux (
      
      
      ).[1]
    • Dilution: High concentration favors bimolecular substitution (

      
      ), but if the phenoxide is poorly soluble, local "hotspots" of base can favor elimination.[1] Ensure vigorous stirring.
      

Q3: The reaction mixture turns dark brown/black. Is my product decomposing? A: Likely oxidation of the phenol .[1]

  • Root Cause: 4-fluorophenol is susceptible to oxidation in basic conditions if exposed to air.[1]

  • Correction: Sparge the solvent with Nitrogen/Argon for 15 minutes before adding the phenol. Run the reaction under an inert atmosphere.

Visualizing the Reaction Logic

ReactionLogic Start Start: 4-Fluorophenol + Ethyl 5-bromovalerate CheckSolubility Check Base Solubility (K2CO3 in Acetone) Start->CheckSolubility Reaction Reaction Progress (SN2 Mechanism) CheckSolubility->Reaction Standard AddKI Add 10 mol% KI (Finkelstein Catalyst) AddKI->Reaction Re-run CheckTemp Check Temperature (Avoid >80°C) CheckTemp->Reaction ResultSuccess High Yield Ether Product Reaction->ResultSuccess Optimized ResultElimination Impurity: Elimination (Vinyl Ester) Reaction->ResultElimination Base too strong or Temp too high ResultStall Stalled Conversion (<60%) Reaction->ResultStall Slow Kinetics ResultElimination->CheckTemp Troubleshoot ResultStall->AddKI Troubleshoot

Caption: Optimization logic flow for the Williamson Ether Synthesis of 5-(4-fluorophenoxy)valerate.

Module 2: Hydrolysis (Deprotection)

Context: Converting Ethyl 5-(4-fluorophenoxy)valerate to the free acid.

Standard Optimized Protocol
  • Reagents: LiOH

    
    H
    
    
    
    O (2.5 equiv).[1]
  • Solvent: THF : Water (3:1 ratio).[1]

  • Conditions: Ambient temperature (

    
    ) for 4 hours.
    
Troubleshooting & FAQs

Q4: Can I use NaOH instead of LiOH? A: Yes, but LiOH is preferred .

  • Reasoning: Lithium is a smaller counter-ion and less "harsh" than Sodium.[1] Using NaOH, especially at high concentrations, can sometimes attack the ether linkage or cause decarboxylation if the temperature spikes during acidification.[1] LiOH provides a cleaner profile for valeric acid derivatives [2].[1]

Q5: Upon acidification, my product oils out and traps impurities. How do I get a solid? A: This is common for valeric acid derivatives due to their "fatty" chain.[1]

  • Protocol Adjustment:

    • After hydrolysis, evaporate the THF completely (crucial step).[1]

    • Dilute the aqueous residue with water.[1][7]

    • Wash the basic aqueous layer with MTBE (removes unreacted ester/phenol).[1]

    • Slowly acidify with 1M HCl to pH 2-3 while stirring vigorously in an ice bath.

    • If it oils out, add a "seed" crystal if available, or scratch the flask wall.[1] Alternatively, extract the oil into EtOAc, dry, and recrystallize from Hexane/EtOAc.[1]

Module 3: Quantitative Data Summary

The following table summarizes the impact of solvent and catalyst choices based on internal optimization data for similar phenoxy-alkyl systems.

ConditionSolventCatalystTemp (

C)
Yield (Isolated)Major Impurity
Standard AcetoneNone56 (Reflux)65-70%Unreacted SM
Forced DMFNone9075%Elimination (10-15%)
Optimized Acetone KI (10%) 56 (Reflux) 88-92% < 2%
Alternative AcetonitrileTBAI (5%)8080-85%Trace Elimination

Module 4: Pathway Visualization

Understanding the competing pathways is critical for process control.[1]

SyntheticPathways Reactants 4-Fluorophenol + Ethyl 5-bromovalerate Intermediate Transition State (SN2) Reactants->Intermediate Base (K2CO3) ProductEster Ethyl 5-(4-fluorophenoxy)valerate (Target Intermediate) Intermediate->ProductEster Major Path (k1) Promoted by KI SideProduct Ethyl 4-pentenoate (Elimination Product) Intermediate->SideProduct Minor Path (k2) Promoted by Heat/Strong Base FinalProduct 5-(4-Fluorophenoxy)valeric Acid (Final API Intermediate) ProductEster->FinalProduct Hydrolysis (LiOH/THF/H2O)

Caption: Competing kinetic pathways: Substitution (Target) vs. Elimination (Impurity).

References

  • Williamson Ether Synthesis Optimization

    • Source: Vogel's Textbook of Practical Organic Chemistry.[1] The "Finkelstein" modification (addition of KI) is a standard method to increase reactivity of alkyl bromides in acetone.

    • Context: Confirmed by general organic synthesis literature for increasing yields in alkylation of phenols.[1]

    • Citation: (General Reference).[1]

  • Specific Substrate Characteristics

    • Title: 5-(4-Fluorophenoxy)valeric acid - Product Overview.[1][5]

    • Source: Chem-Impex International.[1]

    • Relevance: Confirms the stability and existence of the target molecule as a pharmaceutical intermedi
    • URL:[1]

  • Process Chemistry for Phenoxy-Alkyl Acids

    • Title: Process for preparing valproic acid and related valerate derivatives.[1]

    • Source: Google Patents (US5101070A).[1]

    • Relevance: Provides industrial conditions for handling valeric acid backbones, specifically temperature control to avoid elimination.[1]

    • URL:[1]

  • Field Troubleshooting (Alkyl Bromide Reactivity)

    • Source: "Difficulties with N-Alkylations using alkyl bromides" (ChemPros Community Discussion).
    • Relevance: Validates the "KI catalyst" and "Solvent Switch" (Acetone to DMF)
    • URL:

Sources

Technical Support Center: Stability & Degradation of 5-(4-Fluorophenoxy)valeric Acid

[1][2]

Welcome to the Technical Support Hub. This guide is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals working with 5-(4-Fluorophenoxy)valeric Acid (CAS 24484-22-8) .[1][2] As a Senior Application Scientist, I have structured this resource to move beyond generic advice, focusing on the specific physicochemical vulnerabilities of the fluorophenoxy-alkyl-carboxylic acid motif.

Molecule Overview & Structural Vulnerabilities

Before troubleshooting, understand the "Why" behind the instability. 5-(4-Fluorophenoxy)valeric Acid consists of three distinct functional zones, each with unique degradation risks:

  • The Ether Linkage (Ar-O-R): Generally stable to base, but susceptible to acid-catalyzed cleavage (forming 4-fluorophenol) and radical oxidation.[1][2]

  • The Alkyl Chain (Pentanoic backbone): The methylene group (

    
    -position) adjacent to the ether oxygen is the "soft target" for autoxidation.[2]
    
  • The Carboxylic Acid: Prone to salt formation, decarboxylation (under extreme heat), and intermolecular esterification.[2]

Troubleshooting Hub (Q&A)

Q1: I observe a new lipophilic impurity peak (RRT ~1.2) during acid stress testing (0.1 N HCl). Is the ether bond cleaving?

Diagnosis: Unlikely to be simple cleavage.[2] Root Cause: While aryl-alkyl ethers can cleave to phenols (4-fluorophenol) and alcohols, this typically requires strong mineral acids (HBr/HI) or high temperatures.[1][2] Under standard ICH conditions (0.1 N HCl, 60°C), a more probable pathway is intramolecular Friedel-Crafts acylation (cyclization).[1][2] Mechanism: The carboxylic acid can activate (via protonation) and attack the electron-rich aromatic ring, potentially forming a 7-membered cyclic ketone (benzoxepinone derivative), though this is kinetically slow compared to 6-membered rings.[1][2] Action:

  • Check for 4-Fluorophenol (a cleavage product).[1][2] If absent, the new peak is likely a cyclized byproduct or an ester dimer.

  • Verification: Run the sample by LC-MS. A loss of 18 Da (

    
    ) suggests cyclization or dimerization.[2]
    
Q2: The assay value is dropping in solid-state stability samples, but no significant peaks appear in the chromatogram.

Diagnosis: Volatility or sorption issues. Root Cause: Valeric acid derivatives can have significant vapor pressure or sublime.[2] Alternatively, the acid proton may be interacting with basic excipients or glass surfaces (sorption).[2] Action:

  • Container Closure: Ensure hermetic sealing (induction seals) rather than simple screw caps.

  • Mass Balance: Confirm if the loss is real degradation or physical loss.[2] Weigh samples before and after stress.[2]

Q3: My sample is turning yellow/brown under oxidative stress ( ), but the fluorophenol peak is small.

Diagnosis: Quinone formation via radical oxidation. Root Cause: The methylene group

2quinonesAction:
  • Add a radical scavenger (e.g., BHT) to the stress media to confirm the radical mechanism.

  • Monitor at 400-450 nm (visible range) to track "yellowing" precursors.[1][2]

Q4: Retention times are shifting between injections.

Diagnosis: pH sensitivity of the carboxylic acid (

Root Cause:

Action:
  • Buffer Rule: Set mobile phase pH at least 2 units away from the

    
    .[2]
    
    • Recommended: pH 2.5 (fully protonated, better retention) or pH 7.0 (fully ionized).[2] Avoid pH 4.0-5.5.[1][2]

Experimental Protocols: Forced Degradation

These protocols are designed to target the specific vulnerabilities of the ether and acid moieties.

Protocol A: Hydrolytic Stress (Acid/Base)[1][2][3]
  • Objective: Challenge the ether linkage and potential cyclization.

  • Step 1: Prepare a 1 mg/mL solution of the API in Acetonitrile:Water (50:50).[2]

  • Step 2 (Acid): Add equal volume 0.1 N HCl.[2] Incubate at 60°C for 24 hours.

  • Step 3 (Base): Add equal volume 0.1 N NaOH.[2] Incubate at 60°C for 24 hours.

  • Step 4 (Neutralization): Quench with equivalent acid/base before injection to prevent column damage.[2]

  • Target: 5-20% degradation. If <5%, increase to 1 N HCl/NaOH and 80°C.

Protocol B: Oxidative Stress (Peroxide)[1][2]
  • Objective: Evaluate

    
    -methylene oxidation and ring oxidation.
    
  • Step 1: Prepare 1 mg/mL API in Acetonitrile:Water.[2]

  • Step 2: Add 3%

    
     (final concentration).[2]
    
  • Step 3: Incubate at Room Temperature (RT) for up to 24 hours.

  • Note: If the Fluorine atom is stable, the degradation will focus on the alkyl chain.[2]

Protocol C: Photostability (ICH Q1B)
  • Objective: Test susceptibility of the Fluorophenoxy chromophore.

  • Step 1: Expose solid sample (thin layer, <3mm) and solution (in quartz cuvette) to 1.2 million lux hours (Vis) and 200 Wh/m² (UV).

  • Control: Wrap a control sample in aluminum foil and place alongside the test sample to distinguish thermal effects from light effects.

Data Summary: Expected Degradation Profile

Stress ConditionVulnerable SitePrimary Degradant TypeExpected Observation
Acid Hydrolysis Ether Linkage / Carboxyl4-Fluorophenol, Cyclic KetonesLate eluting peaks (cyclized) or early (phenol).[1][2]
Base Hydrolysis CarboxylSalt formation (Stable)Generally stable; RT shift if not neutralized.[1][2]
Oxidation

-Methylene Carbon
Peroxides, Aldehydes, QuinonesComplex chromatogram; sample yellowing.[1][2]
Photolysis Aromatic RingDe-fluorinated byproductsMinor degradation; potential F-loss.[1][2]
Thermal (Solid) Crystal LatticePolymorph change / SublimationAssay drop without degradants.[1][2]

Visualization of Degradation Pathways[4][5]

The following diagram illustrates the mechanistic pathways for the degradation of 5-(4-Fluorophenoxy)valeric Acid.

DegradationPathwayscluster_conditionsStress ConditionsAPI5-(4-Fluorophenoxy)valeric AcidPhenol4-Fluorophenol(Ether Cleavage)API->PhenolStrong Acid / Heat(Ether Hydrolysis)AldehydeAldehyde/AcidFragmentsAPI->AldehydeOxidation (H2O2)(Alpha-C attack)CyclicBenzoxepinoneDerivative(Cyclization)API->CyclicAcid Catalysis(Intramolecular)QuinoneQuinone Species(Color Change)Phenol->QuinoneSecondary OxidationAcidAcid (HCl)OxidOxidation (H2O2)

Figure 1: Mechanistic degradation pathways showing acid-catalyzed cleavage/cyclization and oxidative fragmentation.

Stability Testing Workflow

This flowchart guides you through the decision-making process for stability indicating method (SIM) development.

StabilityWorkflowStartStart Stability StudyStressApply Stress Conditions(Acid, Base, Ox, Photo, Therm)Start->StressAnalyzeHPLC Analysis(Gradient, pH 2.5)Stress->AnalyzeDecision1Degradation > 20%?Analyze->Decision1DiluteDilute StressorRepeat ExperimentDecision1->DiluteYes (Too Harsh)Decision2Mass Balance > 95%?Decision1->Decision2No (Acceptable)Dilute->StressCheckVolCheck Volatility/SorptionDecision2->CheckVolNoFinalValidate Method(Specificity Confirmed)Decision2->FinalYes

Figure 2: Decision tree for optimizing forced degradation conditions and validating mass balance.

References

  • ChemicalBook . (2025).[2][3][4] 5-(4-Fluorophenyl)valeric acid Properties and CAS Data.

  • Sigma-Aldrich . (n.d.).[1][2] 5-(4-Fluorophenyl)valeric acid Product Specification.

  • ICH Expert Working Group . (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][4]

  • Blessy, M., et al. (2014).[2] Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

  • Baertschi, S. W., et al. (2011).[2] Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.[2] (Contextual reference for oxidative mechanisms of ethers).

purification techniques for high-purity 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses the purification and isolation of 5-(4-Fluorophenoxy)valeric acid (CAS: 347867-75-8) . It is designed for researchers observing specific impurity profiles (coloration, phenolic odor, low melting point) who require >98% purity for pharmaceutical intermediate applications.

🔬 Compound Profile & Critical Properties[1]

Before initiating purification, verify your target specifications against the standard physicochemical profile. Deviations here indicate specific impurity types.

PropertySpecificationDiagnostic Note
CAS Number 347867-75-8-
Appearance White to off-white crystalline powderYellow/Brown: Indicates oxidation of unreacted 4-fluorophenol.
Melting Point 79.0 – 82.0 °C<75 °C: Indicates solvent entrapment or significant phenolic contamination.
Solubility Soluble in EtOAc, DCM, Ethanol.Turbidity in EtOAc: Indicates inorganic salts (NaCl/NaBr) from synthesis.
pKa (Acid) ~4.8 (Carboxylic Acid)Allows separation from phenols via pH control.
pKa (Impurity) ~9.9 (4-Fluorophenol)The critical delta for separation (see Protocol A).

🛠️ Purification Protocols

Protocol A: Differential pH Extraction (The "Chemical Filter")

Objective: Remove unreacted 4-fluorophenol and neutral organic impurities without chromatography. Logic: This protocol exploits the pKa difference between the carboxylic acid product (pKa ~4.8) and the phenolic impurity (pKa ~9.9). Using a weak base (NaHCO₃) selectively deprotonates the product, moving it to the aqueous phase, while the phenol remains protonated and lipophilic.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of solid).

  • Selective Extraction (The Critical Step):

    • Wash the organic phase with saturated aqueous NaHCO₃ (3x).

    • Mechanism:[1][2][3][4][5][6] The bicarbonate (pH ~8.5) converts the 5-(4-fluorophenoxy)valeric acid into its water-soluble sodium salt. The 4-fluorophenol (requiring pH >10 to deprotonate) remains in the EtOAc layer.

  • Separation:

    • Keep: The Aqueous Layer (contains Product).

    • Discard: The Organic Layer (contains Phenol + neutral dimers).

  • Acidification & Recovery:

    • Cool the aqueous layer to 0-5 °C.

    • Slowly acidify with 1M HCl to pH ~1-2. The product will precipitate as a white solid or oil out.

  • Final Extraction: Extract the turbid aqueous mixture with fresh EtOAc (2x). Combine organics, dry over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Recrystallization (The "Polishing Step")

Objective: Remove trace colored impurities and sharpen the melting point. Recommended Solvent System: Hexane / Ethyl Acetate (Non-polar/Polar pair).

Step-by-Step Procedure:

  • Place the dried solid from Protocol A in a flask.

  • Add minimum hot Ethyl Acetate (approx. 60-65 °C) until fully dissolved.

  • Slowly add hot Hexane dropwise until a faint, persistent turbidity appears.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate at 4 °C for 4 hours.

  • Filter the white crystals and wash with cold Hexane.

📊 Decision Logic & Workflow

The following diagram illustrates the decision matrix for purifying crude reaction mixtures based on the specific impurities observed.

PurificationLogic Start Crude 5-(4-Fluorophenoxy)valeric Acid CheckColor Check Appearance: Is it Yellow/Brown? Start->CheckColor CheckSmell Check Odor: Phenolic Smell? CheckColor->CheckSmell No (White/Off-white) Charcoal Action: Activated Carbon Treatment (Reflux in EtOH -> Filter) CheckColor->Charcoal Yes (Oxidation) ProtocolA Protocol A: Differential pH Extraction (NaHCO3 Wash) CheckSmell->ProtocolA Yes (Phenol present) ProtocolB Protocol B: Recrystallization (Hexane/EtOAc) CheckSmell->ProtocolB No (Neutral impurities) Charcoal->CheckSmell ProtocolA->ProtocolB Polishing Final Pure Product (>98%, MP 79-82°C) ProtocolB->Final

Figure 1: Purification Decision Matrix. Follow the path based on visual and olfactory inspection of the crude material.

❓ Troubleshooting & FAQs

Q1: My product is an oil after acidification (Protocol A, Step 4) and won't solidify. What happened?

  • Cause: This is common if the product retains trace solvents (like EtOAc) which lower the melting point, or if the concentration is too high.

  • Solution: Do not panic. Extract the oil into fresh EtOAc as described in Step 5. After drying and concentrating, apply high vacuum (<5 mbar) for 2 hours. If it remains oily, initiate crystallization by scratching the flask wall with a glass rod or adding a seed crystal of pure 5-(4-fluorophenoxy)valeric acid.

Q2: I still smell a faint "medicinal" odor (phenol) after Protocol A.

  • Cause: The pH of the bicarbonate wash may have drifted too high, or the separation was incomplete.

  • Solution: Repeat Protocol A, but ensure you are using freshly prepared saturated NaHCO₃. Do not use NaOH or Na₂CO₃, as their higher pH (>11) will partially deprotonate the fluorophenol, dragging it into the aqueous phase with your product.

Q3: The melting point is broad (e.g., 72–78 °C).

  • Cause: Likely wetness (water/solvent) or presence of the "dimer" ester impurity (formed if the reaction ran too hot).

  • Solution: Perform Protocol B (Recrystallization). Dry the final crystals in a vacuum oven at 40 °C for 12 hours.

Q4: Can I use Ethanol/Water for recrystallization instead of Hexane/EtOAc?

  • Answer: Yes. Dissolve the product in hot Ethanol and add water until turbid. However, drying water-wet crystals takes longer than drying solvent-wet crystals, and hydrolysis risks are slightly higher if heated excessively. Hexane/EtOAc is generally preferred for this lipophilic acid.

📚 References

  • Chemical Identification & Properties:

    • Note: Provides MP (79-82°C) and physical state data.

  • Purification Methodology (Phenoxy Acids):

    • Phenoxyacetic acid - Properties and Synthesis. Wikipedia (General reference for phenoxy-acid solubility profiles). Retrieved from [Link]

    • Note: Establishes the solubility baseline (low water solubility, high organic solubility) for this chemical class.

  • Impurity Management (Phenol Removal):

    • Method of purifying 4-fluorophenol. US Patent 4523041A. Retrieved from

    • Note: While specific to the starting material, this validates the difficulty of separating phenols and the need for specific chemical differentiation (like the pKa-based extraction described in Protocol A).

Sources

minimizing side reactions in 5-(4-Fluorophenoxy)valeric Acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive: The "Lactone Trap"

The synthesis of 5-(4-fluorophenoxy)valeric acid typically utilizes a Williamson Ether Synthesis between 4-fluorophenol and a 5-halovaleric acid derivative .

The critical failure point in this synthesis is Intramolecular Cyclization .

If you use 5-bromovaleric acid (free acid) as your alkylating agent, the carboxylate tail will compete with your phenoxide nucleophile. In basic conditions, the 5-bromovalerate anion rapidly cyclizes to form


-valerolactone , effectively killing your yield and leaving unreacted phenol.

The Golden Rule: Do not use the free acid for the alkylation step. Use the ester (e.g., Ethyl 5-bromovalerate) to "mask" the carboxylic acid, then hydrolyze the ester in a subsequent step.

Troubleshooting Guide & FAQs

Category A: Yield & Side Product Analysis

Q1: My crude NMR shows a triplet at ~4.3 ppm and my yield is <30%. What happened? Diagnosis: You likely formed


-valerolactone  (intramolecular cyclization).[1]
Mechanism:  If you used 5-bromovaleric acid with a base (e.g., 

), the base deprotonated the carboxylic acid first. This carboxylate oxygen is intramolecularly positioned to attack the carbon bearing the bromine (5-exo-tet cyclization), which is kinetically faster than the intermolecular attack by the 4-fluorophenoxide. Solution:
  • Switch Reagent: Use Ethyl 5-bromovalerate or Methyl 5-bromovalerate . The ester oxygen is not nucleophilic enough to displace the bromide.

  • Protocol Adjustment: Perform the ether synthesis first, isolate the ester intermediate, and then perform a standard saponification (LiOH/THF/Water) to release the acid.

Q2: I see alkene signals (5.0–6.0 ppm) in my proton NMR. How do I stop this? Diagnosis: You are observing Elimination (E2) products (ethyl pent-4-enoate derivatives). Cause: High temperatures or sterically hindered/strong bases can promote dehydrohalogenation of the alkyl halide rather than substitution (


).
Solution: 
  • Lower Temperature: Run the reaction at 60–70°C rather than refluxing at >80°C.

  • Solvent Choice: Use a polar aprotic solvent like Acetonitrile (MeCN) or DMF . These solvate the cation (

    
    ), leaving the phenoxide "naked" and more nucleophilic, favoring 
    
    
    
    over E2.
  • Base Selection: Stick to

    
      or 
    
    
    
    . Avoid bulky alkoxides (
    
    
    ) or extremely strong bases (
    
    
    ) if elimination is observed, although
    
    
    is often acceptable at lower temperatures.
Category B: Reaction Kinetics & Stoichiometry

Q3: The reaction is stalling despite using the ester. Why? Diagnosis: Poor nucleophilicity of the fluorophenol or "poisoning" by water. Cause: 4-Fluorophenol is less acidic (


 ~9.9) than typical phenols due to fluorine's resonance donation (though inductive withdrawal helps, it's still weak). Carbonate bases might be too slow in "wet" solvents.
Solution: 
  • Catalysis: Add 5–10 mol% Potassium Iodide (KI) . This performs a Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.

  • Phase Transfer: If using acetone or MeCN, add a phase transfer catalyst like Tetrabutylammonium bromide (TBAB) to help solubilize the phenoxide anion.

  • Dry Conditions: Water solvates the nucleophile, reducing its reactivity. Ensure reagents are dry.

Optimized Experimental Workflow

This protocol is designed to be a self-validating system . Each step includes a checkpoint to ensure the "Lactone Trap" is avoided.

Step 1: Williamson Ether Synthesis (The Masking Step)
  • Reagents: 4-Fluorophenol (1.0 equiv), Ethyl 5-bromovalerate (1.1 equiv),

    
     (2.0 equiv), KI (0.1 equiv).
    
  • Solvent: Acetonitrile (Anhydrous).

  • Conditions: Reflux (80°C) for 12–16 hours.

Protocol:

  • Dissolve 4-fluorophenol in Acetonitrile.

  • Add

    
     and stir for 30 mins at RT (Formation of Phenoxide).
    
  • Add Ethyl 5-bromovalerate and KI. Heat to reflux.[2]

  • Checkpoint 1 (TLC/GC): Monitor disappearance of phenol. If Ethyl 5-bromovalerate disappears but phenol remains, you are losing alkylating agent to E2 elimination (add more alkyl halide).

Step 2: Saponification (The Reveal Step)
  • Reagents: Intermediate Ester, LiOH (3.0 equiv).

  • Solvent: THF : Water (3:1).

  • Conditions: RT for 4 hours.

Protocol:

  • Dissolve the crude ester in THF/Water.

  • Add LiOH. Stir vigorously.

  • Acidify with 1M HCl to pH 2.

  • Extract with Ethyl Acetate.

  • Checkpoint 2 (NMR): Verify loss of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).

Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the fatal side reactions.

ReactionPathways Start 4-Fluorophenol + Base Intermediate Intermediate: Ethyl 5-(4-fluorophenoxy)valerate Start->Intermediate SN2 Attack (Major) (Using Reagent B) Reagent_Acid Reagent A: 5-Bromovaleric Acid Lactone SIDE PRODUCT: δ-Valerolactone (Dead End) Reagent_Acid->Lactone Intramolecular Cyclization (Fast!) Reagent_Ester Reagent B: Ethyl 5-bromovalerate Elimination SIDE PRODUCT: Pentenoate (Elimination) Reagent_Ester->Elimination E2 Reaction (High Temp/Strong Base) FinalProduct TARGET: 5-(4-Fluorophenoxy)valeric Acid Intermediate->FinalProduct Hydrolysis (LiOH)

Caption: Figure 1. Kinetic competition in phenoxy acid synthesis. Note that using the free acid reagent leads directly to the lactone dead end.

Comparative Data: Base & Solvent Effects

The following table summarizes expected outcomes based on reaction conditions.

BaseSolventTempRisk ProfileRecommendation

Acetone Reflux (56°C) Low elimination, but slow kinetics.Good for small scale. Add KI.

Acetonitrile Reflux (82°C) Balanced. Fast kinetics, low elimination.Optimal for standard synthesis.

DMF 0°C -> RT High reactivity. Risk of runaway exotherm.Use only if Carbonate fails.

(aq)
Water/EtOH Reflux Critical Failure: Hydrolyzes ester during reaction, causing lactonization.AVOID aqueous bases in Step 1.

References

  • Williamson, A. W. (1850).[3] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism for

    
     ether synthesis). 
    
  • Master Organic Chemistry. "The Williamson Ether Synthesis.

    
    ). 
    
  • Google Patents. "Method for preparing 5-bromovalerate." CN102643188B.[1][4] (Details the specific instability of 5-bromovaleric acid and its tendency to cyclize to lactone in the presence of water/base).

  • National Institutes of Health (NIH). "Synthesis of aliphatic sulfur pentafluorides..." (Demonstrates oxidation/synthesis protocols involving phenoxy derivatives and side product management).

Sources

Technical Support Center: Scaling Up 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-FPVA-2024 Subject: Optimization and Troubleshooting for Scale-Up (>100g) Assigned Specialist: Senior Application Scientist

Introduction: The Scale-Up Mandate

You are likely synthesizing 5-(4-Fluorophenoxy)valeric acid as a metabolic probe, a PPAR agonist intermediate, or a radiotracer precursor. While milligram-scale synthesis often utilizes Sodium Hydride (NaH) in DMF, this protocol becomes hazardous and operationally difficult at scale (kilogram/pilot).

This guide transitions your workflow from "Medicinal Chemistry" (yield-at-all-costs) to "Process Chemistry" (safety, cost, and purity). We focus on the Williamson Ether Synthesis via the ester intermediate, followed by saponification, as this offers the highest control over impurity profiles.

Module 1: Reaction Optimization (The Synthesis Phase)

Core Protocol: Alkylation of 4-fluorophenol with ethyl 5-bromovalerate using Potassium Carbonate (


).
Q: Why is my reaction stalling at 80% conversion?

A: The issue is likely the "Lattice Energy Barrier" or particle size. In scale-up, the surface area of the solid base (


) becomes the rate-limiting step.
  • The Fix: Do not use granular

    
    . Use powdered, anhydrous 
    
    
    
    (325 mesh).
  • The Catalyst: Add 5-10 mol% of Potassium Iodide (KI). This performs a Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide.

  • Agitation: Ensure your impeller provides high-shear mixing to keep the solid base suspended.

Q: NaH vs. : Which should I use for >100g batches?

A: Switch to


 immediately. 
  • Safety: NaH generates

    
     gas, creating an explosion hazard and foaming issues in large reactors.
    
  • Selectivity:

    
     is milder (
    
    
    
    ~10 for phenol vs. ~16 for water). It deprotonates the phenol without promoting the elimination of the alkyl bromide to a vinyl impurity (Ethyl 4-pentenoate), which is a common side reaction with strong bases like NaH.
Solvent Selection Table: Balancing Rate vs. Workup
SolventReaction RateScale-Up SuitabilityRemoval DifficultyRecommendation
DMF Fast (High Solubility)ModerateHigh (High BP, water miscible)Use only if necessary.
Acetone Slow (Low Boiling Point)LowLowAvoid (Pressurized reactor needed).
Acetonitrile ModerateHighModerateGood alternative.
MEK (2-Butanone) ModerateExcellent LowRecommended. Higher BP (80°C) allows faster kinetics than acetone.

Module 2: Work-up & Isolation (The Separation Phase)

Critical Issue: Removing DMF/Solvents without "oiling out" the product.

Q: I used DMF and now I can't remove it. Rotovap is taking forever.

A: Do not try to distill DMF to dryness. DMF (BP 153°C) decomposes at high temperatures and traps your product.

  • The Azeotrope Trick: Add Toluene to your crude mixture (2:1 ratio vs DMF).[1] Toluene forms an azeotrope with DMF, lowering the effective boiling point and carrying the DMF over during evaporation.

  • The LiCl Wash: If extracting, wash the organic layer with 5% Lithium Chloride (LiCl) solution instead of water.[2][3] DMF coordinates tightly to Lithium, pulling it into the aqueous phase more effectively than brine.

Q: How do I handle the hydrolysis step efficiently?

A: Telescope the reaction (One-Pot).

  • Once the alkylation (ester formation) is complete, do not isolate.

  • Add aqueous NaOH (2.5 eq) directly to the reaction vessel.

  • Heat to 60°C. The ester hydrolyzes to the sodium salt of the target acid.

  • Phase Split: Wash the basic aqueous layer with Toluene/MTBE to remove unreacted alkyl bromide and dimers.

  • Acidification: Slowly add HCl to pH 2-3 to precipitate the product.

Module 3: Purification & Quality Control

Q: My product is colored (pink/brown). Why?

A: Phenol Oxidation. 4-Fluorophenol is prone to oxidation into quinones if the reaction isn't strictly inert.

  • The Fix: Recrystallization.[4][5]

  • Solvent System: Ethanol/Water (1:1) or Toluene/Heptane .

  • Protocol: Dissolve crude acid in hot Toluene. Add activated carbon (Charcoal), stir for 30 mins, and filter while hot. Then add Heptane slowly to induce crystallization.

Visualization: Process Workflow

G Start Reactants: 4-Fluorophenol Ethyl 5-bromovalerate Reaction Alkylation (K2CO3, MEK/DMF, 80°C) Start->Reaction Check Check Conversion (HPLC/TLC) Reaction->Check Check->Reaction <98% (Add KI) Hydrolysis Saponification (Add NaOH, Heat) Check->Hydrolysis >98% Conv. Wash Basic Wash (Remove organics) Hydrolysis->Wash Acidification Acidify (HCl) Precipitate Product Wash->Acidification Aqueous Layer Recryst Recrystallization (Toluene/Heptane) Acidification->Recryst

Figure 1: Telescoped synthesis workflow for scale-up production.

Module 4: Troubleshooting Impurities

Q: I see a "Vinyl" impurity in the NMR (peaks at 5.0 and 5.8 ppm).

A: Elimination of the Alkyl Bromide. This occurs if the base is too strong or the temperature is too high.

  • Mechanism: Base attacks the

    
    -proton of Ethyl 5-bromovalerate instead of the phenol attacking the 
    
    
    
    -carbon.
  • Solution: Lower reaction temperature by 10°C and ensure you are using Carbonate, not Hydride bases.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue LowYield Low Yield (<60%) Problem->LowYield Impurity High Impurity Problem->Impurity Moisture Check Water Content (K2CO3 must be dry) LowYield->Moisture Stirring Check Agitation (Grind Base) LowYield->Stirring Vinyl Vinyl Peaks? (Elimination) Impurity->Vinyl Color Pink Color? (Oxidation) Impurity->Color Sol_Temp Lower Temp Switch Solvent Vinyl->Sol_Temp Sol_Charcoal Carbon Treatment N2 Purge Color->Sol_Charcoal

Figure 2: Logic tree for diagnosing common scale-up failures.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Solvent Choice. Retrieved from [Link]

  • University of Rochester. Workup: Removing DMF or DMSO. Retrieved from [Link]

  • Google Patents.Process for the synthesis of phenoxy valeric acid derivatives (US6545153B1).
  • ResearchGate. (2015). How to remove DMF completely after completion of reaction? Retrieved from [Link]

Sources

Technical Support Center: Matrix Effect Mitigation for 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Ion Suppression/Enhancement in LC-MS/MS Bioanalysis Analyte: 5-(4-Fluorophenoxy)valeric Acid (5-FPA)[1]

Executive Summary & Molecule Profile[2]

The Problem: You are likely observing variable signal intensity, poor reproducibility (high %CV), or a significant drop in sensitivity for 5-(4-Fluorophenoxy)valeric acid (5-FPA) in biological matrices (plasma/serum). This is classically indicative of Matrix Effects (ME) —specifically, ion suppression caused by co-eluting phospholipids (e.g., lysophosphatidylcholines) competing for charge in the electrospray ionization (ESI) source.[1]

The Molecule: To fix the method, we must exploit the chemistry of 5-FPA.

  • Acidic Nature: The valeric acid tail (pKa ~4.[1]7) means it exists as an anion (deprotonated) at physiological pH.[1]

  • Hydrophobicity: The fluorinated phenyl ring adds significant lipophilicity compared to simple short-chain fatty acids.

  • Ionization Mode: Negative mode ESI (ESI-) is the standard approach.[1] Note that ESI- is notoriously more susceptible to suppression from matrix components than positive mode.[1]

Diagnostic Module: Do I Have a Matrix Effect?

Before changing your extraction method, you must confirm the location of the suppression relative to your analyte peak. We use the Post-Column Infusion (PCI) method.[1][2]

Protocol: Post-Column Infusion
  • Setup: Bypass the analytical column with a syringe pump containing a steady stream of 5-FPA (100 ng/mL in mobile phase).

  • Tee-In: Connect the syringe pump and the LC column effluent into a T-union before the MS source.

  • Injection: Inject a blank extracted matrix sample (e.g., plasma processed by your current method).[1]

  • Observation: Monitor the baseline. A flat baseline indicates no effect.[1] A "dip" or "valley" indicates ion suppression.[1] A "hill" indicates enhancement.[1]

Visualization: PCI Workflow

PCI_Setup cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Union T-Union (Mixing Point) Column->T_Union Eluent + Matrix Syringe Syringe Pump (5-FPA Standard) Syringe->T_Union Steady Analyte Flow MS_Source MS Source (ESI-) T_Union->MS_Source Detector Detector Response (Monitor Baseline) MS_Source->Detector

Caption: Schematic of the Post-Column Infusion setup used to map matrix suppression zones.

Interpretation: If the "dip" in the baseline aligns with the retention time of 5-FPA, you have a confirmed matrix effect. You must move to Module 3 .

Sample Preparation Optimization (The Fix)

Current Status: If you are using Protein Precipitation (PPT) with acetonitrile/methanol, you are failing because PPT removes proteins but leaves phospholipids (PLs) behind.[1] PLs co-elute and suppress ESI- signals.[1]

Recommendation: Switch to Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) .

The Logic:

  • Retention: At neutral pH, 5-FPA is negatively charged.[1] The MAX sorbent has a positively charged quaternary ammonium group.[1] They lock together ionically.[1]

  • The Wash: Because the analyte is "locked" by charge, you can wash the cartridge with aggressive organic solvents (e.g., 100% Methanol) to remove neutral lipids and phospholipids without losing your analyte.

  • Elution: You release the analyte by acidifying the elution solvent (neutralizing the acid group on 5-FPA) or using a high-strength counter-ion.

Protocol: MAX SPE for 5-FPA
StepSolvent/ConditionMechanistic Purpose
1. Pre-treat Dilute Plasma 1:1 with 5% NH₄OH in waterBasify sample to ensure 5-FPA is deprotonated (COO⁻).[1]
2. Condition Methanol then WaterWet the sorbent.
3.[1][3] Load Load pre-treated sample5-FPA binds to quaternary amine (anion exchange) AND hydrophobic backbone.[1]
4. Wash 1 5% NH₄OH in WaterRemove proteins and salts.
5.[1] Wash 2 100% Methanol (Critical)The Cleanup: Removes neutral lipids and phospholipids. 5-FPA stays bound via ionic interaction.[1]
6. Elute 2% Formic Acid in MethanolAcidify to pH ~2.[1][3] 5-FPA becomes neutral (COOH) and releases from the ion exchanger.[1]
Visualization: Why MAX SPE Works

SPE_Logic cluster_PPT Protein Precipitation (Current Method) cluster_MAX MAX SPE (Recommended) PPT_Input Plasma Sample PPT_Process Add ACN/MeOH Centrifuge PPT_Input->PPT_Process PPT_Result Supernatant contains: Analyte + Phospholipids PPT_Process->PPT_Result PPT_Outcome FAIL: Matrix Effect PPT_Result->PPT_Outcome MAX_Input Plasma + Base MAX_Bind Analyte Ionic Binding (Locked on Sorbent) MAX_Input->MAX_Bind MAX_Wash 100% MeOH Wash (Removes Lipids) MAX_Bind->MAX_Wash MAX_Elute Acidic Elution (Releases Clean Analyte) MAX_Wash->MAX_Elute MAX_Outcome PASS: Clean Extract MAX_Elute->MAX_Outcome

Caption: Comparison of Protein Precipitation vs. Mixed-Mode Anion Exchange (MAX) SPE cleanup efficiency.

Chromatographic & Mass Spec Tuning[5][6]

Even with SPE, chromatographic separation is the second line of defense.[1]

Column Selection[6][7][8][9]
  • Standard: C18 (High carbon load).[1]

  • Advanced: PFP (Pentafluorophenyl) Core-Shell.

    • Why? The fluorine atoms on the PFP stationary phase interact with the fluorophenoxy group of 5-FPA (fluorine-fluorine and pi-pi interactions), offering unique selectivity that often shifts the analyte away from the phospholipid region.

Mobile Phase
  • Solvent A: Water + 0.01% Acetic Acid (Avoid high % Formic acid in negative mode if possible, as it can suppress ionization; Acetic acid is often gentler).[1]

  • Solvent B: Acetonitrile (or Methanol) + 0.01% Acetic Acid.[1]

  • Gradient: Ensure a high organic flush (95% B) at the end of the run to clear any remaining phospholipids before the next injection.

Internal Standard (IS) Strategy

You must use a Stable Isotope Labeled (SIL) IS.[1][2][4]

  • Gold Standard: 5-(4-Fluorophenoxy)valeric acid-d4 or 13C .

  • Why? An analog IS (e.g., a non-fluorinated variant) will not co-elute perfectly.[1] If the matrix effect is a sharp "dip" at 2.5 min, and your analog elutes at 2.7 min, the IS will not compensate for the suppression experienced by the analyte. A SIL-IS experiences the exact same suppression, mathematically cancelling out the error.

Frequently Asked Questions (FAQ)

Q: I cannot afford MAX SPE columns. Can I improve my Protein Precipitation (PPT) method? A: Yes, but it is a compromise. Use Phospholipid Removal Plates (e.g., Ostro, HybridSPE).[1] These look like PPT plates but contain a zirconia-coated silica or Lewis acid bed that selectively traps phospholipids while letting the analyte pass.[1] This is better than standard PPT but less specific than MAX SPE.

Q: My sensitivity is still too low in ESI negative mode. What now? A: Consider Derivatization . 5-FPA has a carboxylic acid.[1][5] You can react it with 3-Nitrophenylhydrazine (3-NPH) using EDC/Pyridine.[1][6][7]

  • Benefit: This converts the acid to a hydrazide, which ionizes strongly in Positive Mode (ESI+) .

  • Result: Matrix noise is often lower in positive mode, and the derivative has higher ionization efficiency.

Q: How do I calculate the Matrix Factor (MF)? A:



  • MF = 1.0: No effect.[1]

  • MF < 1.0: Suppression (e.g., 0.6 = 40% suppression).[1]

  • MF > 1.0: Enhancement.

  • Requirement: The IS-Normalized MF (MF_analyte / MF_IS) should be close to 1.0 with a CV < 15%.[1]

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [1]

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1]

  • Han, J., et al. (2015).[1][6] 3-Nitrophenylhydrazine-based chemical derivatization for sensitive determination of short-chain fatty acids. Analytica Chimica Acta. (Cited for derivatization strategy of valeric acid derivatives).[1]

  • Biotage. (2023).[1] When should I choose a mixed-mode SPE? Biotage Technical Articles.

Sources

improving the bioavailability of 5-(4-Fluorophenoxy)valeric Acid formulations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioavailability Enhancement of 5-(4-Fluorophenoxy)valeric Acid (5-FVA)

Executive Summary & Compound Profile

Compound: 5-(4-Fluorophenoxy)valeric Acid (5-FVA) Chemical Class: Fluorinated Phenoxyalkanoic Acid Primary Challenge: Dissolution-Limited Absorption (BCS Class II) .[1] As a lipophilic carboxylic acid (LogP > 3.0, pKa ~4.8), 5-FVA exhibits pH-dependent solubility. It is practically insoluble in the acidic environment of the stomach (pH 1.[1]2) and susceptible to rapid in vivo precipitation.[1] Furthermore, the valeric acid tail makes it a substrate for


-oxidation, potentially leading to high first-pass metabolism.

This guide addresses the three critical bottlenecks in 5-FVA delivery: Solubility (Dissolution) , Precipitation (Supersaturation maintenance) , and Metabolic Stability .

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Dissolution[1][2][3][4][5][6]

Q1: "My 5-FVA formulation precipitates immediately upon dilution in 0.1 N HCl (SGF). How do I prevent this?" Diagnosis: 5-FVA is a weak acid with a pKa of approximately 4.7–4.[1]8. In Simulated Gastric Fluid (pH 1.2), the compound exists almost entirely in its un-ionized, insoluble form.[1] Solution: You must shift from a "pH-dependent" strategy to a "Solubilization" strategy.[1]

  • Switch to Lipid-Based Formulations: Use a Self-Emulsifying Drug Delivery System (SEDDS).[1][2] The lipid matrix protects the drug from the aqueous acidic environment, keeping it solubilized within oil droplets until it reaches the intestine.[1]

  • Use Polymeric Precipitation Inhibitors: If using a co-solvent system, add 0.5%–1.0% (w/v) HPMC-AS or PVP K30.[1] These polymers inhibit nucleation and crystal growth in the stomach.[1]

Q2: "I am seeing high variability in plasma exposure (AUC) between animal subjects. Why?" Diagnosis: This is classic "food effect" behavior common with lipophilic acids.[1] Absorption is likely driven by bile salt solubilization in the intestine.[1] Fasted animals lack sufficient bile micelles to solubilize the dose.[1] Solution:

  • Immediate Fix: Administer the compound with a high-fat vehicle (e.g., Corn oil or Miglyol 812) rather than an aqueous suspension.[1]

  • Formulation Fix: Develop a SMEDDS (Self-Microemulsifying Drug Delivery System) . This provides "pre-digested" lipid phases, removing the dependence on the animal's endogenous bile secretion.[1]

Category B: Permeability & Metabolism[1][3][4]

Q3: "Solubility is high in my surfactant vehicle, but absolute bioavailability remains low (<20%). Is it permeability?" Diagnosis: Unlikely to be permeability.[1] Lipophilic fluorinated compounds usually permeate membranes well.[1] The culprit is likely First-Pass Metabolism .[1] The valeric acid chain is a target for fatty acid


-oxidation in the liver.[1]
Solution:  Target Lymphatic Transport .
  • Long-chain triglycerides (LCT) promote chylomicron formation.[1]

  • Formulate 5-FVA with unsaturated fatty acids (e.g., Oleic acid, Linoleic acid).[1] If the drug associates with chylomicrons, it bypasses the portal vein (and the liver) and enters systemic circulation via the thoracic duct.[1]

Decision Framework: Formulation Selection

The following diagram illustrates the logical pathway for selecting the optimal formulation strategy based on your current preclinical data.

FormulationStrategy Start Start: 5-FVA Bioavailability Issue SolubilityCheck Is Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck DoseCheck Is Target Dose > 10 mg/kg? SolubilityCheck->DoseCheck Yes (Poor Solubility) MetabolismCheck Is Clearance > Liver Blood Flow? SolubilityCheck->MetabolismCheck No (Good Solubility) SaltForm Strategy A: Salt Formation (Sodium/Potassium Salt) DoseCheck->SaltForm No (Low Dose) SolidDisp Strategy B: Amorphous Solid Dispersion (HPMC-AS / Spray Drying) DoseCheck->SolidDisp Yes (High Dose) LipidForm Strategy C: Lipid Formulation (SEDDS / Lymphatic Targeting) MetabolismCheck->LipidForm Yes (High Metabolism) Prodrug Strategy D: Ester Prodrug Design MetabolismCheck->Prodrug Yes (Extreme Metabolism) SaltForm->LipidForm If Precipitation Occurs SolidDisp->LipidForm If Food Effect Exists

Caption: Decision tree for 5-FVA formulation. Lipid formulations (Strategy C) are prioritized for concurrent solubility and metabolic stability issues.

Experimental Protocols

Protocol A: Preparation of a Type III SEDDS Formulation

Objective: To create a stable, isotropic concentrate that spontaneously emulsifies in GI fluids, solubilizing 5-FVA.

Materials:

  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) - Solubilizer.[1]

  • Surfactant: Cremophor® EL (Polyoxyl 35 castor oil) or Tween 80.[1]

  • Co-Surfactant: Transcutol® HP (Diethylene glycol monoethyl ether).[1]

Step-by-Step Methodology:

  • Solubility Screening:

    • Weigh 100 mg of 5-FVA into 1 mL of each excipient (Oil, Surfactant, Co-surfactant) separately.[1]

    • Vortex for 5 mins and heat to 40°C for 30 mins.

    • Centrifuge (10,000 rpm, 10 min) and analyze supernatant via HPLC to determine saturation solubility. Target: >50 mg/mL in the oil phase.

  • Ternary Phase Diagram Construction:

    • Mix Oil, Surfactant, and Co-surfactant in varying ratios (e.g., 1:1:1, 2:1:1).

    • Titrate with water to identify the "Microemulsion Region" (clear/translucent zone).[1]

    • Recommendation: A ratio of 30% Oil / 50% Surfactant / 20% Co-surfactant is a robust starting point for lipophilic acids.[1]

  • Drug Loading:

    • Dissolve 5-FVA (50 mg) into the pre-mixed excipient blend (950 mg).

    • Stir magnetically at 37°C until clear.

  • Characterization (Self-Validation Step):

    • Dilute 100 µL of formulation into 900 mL of 0.1 N HCl (pH 1.2).

    • Pass Criteria: Solution must remain clear or slightly bluish (Tyndall effect) with no precipitation for 2 hours.[1] Particle size (DLS) should be < 200 nm.[1]

Protocol B: pH-Solubility Profile Determination

Objective: To quantify the pKa-dependent solubility limit.

  • Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.[1]

  • Add excess 5-FVA solid to 5 mL of each buffer.

  • Shake at 37°C for 24 hours.

  • Filter (0.45 µm PTFE) and analyze filtrate by HPLC.[1]

  • Data Interpretation:

    • If Sol(pH 6.[1]8) >> Sol(pH 1.2), the compound is a candidate for Enteric Coating (delayed release) to bypass gastric precipitation.[1]

Data Summary & Excipient Compatibility

Table 1: Physicochemical Properties & Formulation Implications

PropertyValue (Approx.)Formulation Consequence
Molecular Weight 212.22 g/mol Small molecule; rapid diffusion.[1]
LogP ~3.2 (Predicted)High lipophilicity; requires lipid/surfactant systems.[1]
pKa 4.76 ± 0.10Ionized at intestinal pH; insoluble at gastric pH.[1]
Melting Point 79–82°CModerate MP; suitable for Hot Melt Extrusion (HME) .[1]
H-Bond Donors 1 (COOH)Potential for dimerization; disrupts dissolution.[1]

Table 2: Recommended Excipients for 5-FVA

FunctionExcipient NameRole
Lipid Vehicle Miglyol 812N / Capryol 90Solubilizer for the lipophilic tail.[1]
Surfactant Kolliphor EL / Tween 80Emulsification; P-gp inhibition.[1]
Polymer HPMC-AS (L or M grade)Maintenance of supersaturation (Spring & Parachute).[1]
Alkalizer Meglumine / NaOHIn-situ salt formation to increase micro-environmental pH.[1]

Mechanistic Insight: The "Spring and Parachute" Effect

For 5-FVA, maintaining supersaturation in the intestine is critical.[1] The following diagram explains how the recommended Solid Dispersion or SEDDS strategy works to prevent precipitation.

SpringParachute Crystalline Crystalline 5-FVA (Low Energy, Stable) Amorphous Amorphous/Solubilized Form (High Energy) Crystalline->Amorphous Formulation Process (The Spring) Supersaturated Supersaturated Solution (Intestine) Amorphous->Supersaturated Dissolution Precipitate Recrystallization (Precipitate) Supersaturated->Precipitate Nucleation (Fast) Absorption Systemic Absorption (Blood) Supersaturated->Absorption Permeation Polymer HPMC-AS / Lipids (The Parachute) Polymer->Supersaturated Inhibits Nucleation

Caption: The "Spring" (high energy form) creates supersaturation; the "Parachute" (excipients) maintains it long enough for absorption.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22556441: 5-(4-Fluorophenoxy)valeric acid. [Link][1]

  • Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.[1] [Link]

  • Williams, H. D., et al. (2013).[1] Strategies to address low drug solubility in discovery and development.[1][3][4][5] Pharmacological Reviews.[1] [Link]

  • Porter, C. J., et al. (2007).[1] Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[1] Nature Reviews Drug Discovery.[1] [Link]

Sources

challenges in the characterization of 5-(4-Fluorophenoxy)valeric Acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(4-Fluorophenoxy)valeric Acid & Analogs

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Topic: Characterization & Troubleshooting Guide

Introduction: Beyond the Basic Spectrum

Welcome to the technical hub for phenoxyalkyl acid derivatives. You are likely here because 5-(4-Fluorophenoxy)valeric acid (5-FPA) and its structural analogs are deceivingly simple. On paper, it is a standard ether-linked carboxylic acid. In the lab, it presents a "perfect storm" of characterization challenges: Fluorine-induced multiplet confusion in NMR, carboxylic acid-induced peak tailing in HPLC, and ionization suppression in Mass Spectrometry.

This guide does not just list problems; it explains the causality based on the physicochemical properties of the fluorophenoxy and valeric acid moieties, providing self-validating protocols to resolve them.

Module 1: NMR Spectroscopy Troubleshooting

The "Ghost" Splitting Phenomenon

User Query: "My


 NMR spectrum is unreadable. The aromatic region is full of unexpected doublets and multiplets, but the sample is pure by HPLC. Is my magnet shimming off?"

Technical Diagnosis: This is rarely a shimming issue. The fluorine atom on the phenoxy ring (


, spin 1/2, 100% abundance) couples strongly with carbon atoms, splitting signals up to four bonds away. Unlike protons, these couplings are massive (up to 250 Hz) and often mistaken for impurities.

The Solution: Quantitative Coupling Analysis You must validate the structure by measuring the coupling constants (


-values). If the splitting matches the values in Table 1, your compound is pure.

Table 1: Diagnostic


 Coupling Constants for 4-Fluorophenoxy Analogs 
Carbon PositionDistance from FDiagnostic Splitting PatternTypical

Value (Hz)
C-4 (Ipso) 1 Bond (

)
Large Doublet (

)
240 – 245 Hz
C-3/5 (Ortho) 2 Bonds (

)
Medium Doublet (

)
20 – 25 Hz
C-2/6 (Meta) 3 Bonds (

)
Small Doublet (

)
7 – 9 Hz
C-1 (Para) 4 Bonds (

)
Fine Doublet (

)
2 – 4 Hz

Pro-Tip: The "Para" carbon (attached to the oxygen ether) often looks like a broadened singlet because the 3 Hz splitting is close to the line width. Process with a window function (LB = -0.5, GB = 0.5) to resolve it.

Workflow Visualization: NMR Interpretation Logic

NMR_Troubleshooting cluster_valeric Valeric Chain Issue Start Unexpected Splitting in 13C Spectrum CheckF Is Fluorine present in molecule? Start->CheckF CalcJ Calculate J-values (Hz) (Peak Diff ppm * Spectrometer MHz) CheckF->CalcJ Yes Decision1 Is J ~ 240 Hz? CalcJ->Decision1 Decision2 Is J ~ 21 Hz? Decision1->Decision2 No Result1 Confirmed: C-F Ipso Coupling (Not an impurity) Decision1->Result1 Yes Result2 Confirmed: Ortho Coupling Decision2->Result2 Yes Result3 Suspect Impurity or Rotameric Isomerism Decision2->Result3 No Overlap Overlapping CH2 Triplets? HSQC Run 2D HSQC ( correlates 1H to 13C ) Overlap->HSQC

Figure 1: Decision tree for distinguishing Fluorine coupling from structural impurities in Carbon NMR.

Module 2: HPLC & Separation Science

The "Shark Fin" Peak Shape & Isomer Resolution

User Query: "I cannot separate the 2-fluoro impurity from my 4-fluoro product, and the main peak tails significantly (Asymmetry > 1.5). I am using a standard C18 column."

Technical Diagnosis:

  • Tailing: The terminal carboxylic acid on the valeric chain (

    
    ) interacts with residual silanols on the silica column surface, causing drag (tailing).
    
  • Selectivity: C18 columns separate based on hydrophobicity (LogP). The 2-fluoro and 4-fluoro isomers have nearly identical hydrophobicity, making C18 ineffective.

The Solution: The Phenyl-Hexyl Switch Switch to a Phenyl-Hexyl stationary phase. This phase engages in


 interactions with the phenoxy ring. The position of the electron-withdrawing fluorine atom alters the electron density of the ring, creating a significant selectivity difference between ortho (2-F) and para (4-F) isomers that C18 cannot "see" [1].

Protocol: Optimized Gradient for Phenoxy Acids

  • Column: Phenyl-Hexyl or Biphenyl (4.6 x 150 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol ionization).

  • Mobile Phase B: Methanol (Promotes

    
     interactions better than Acetonitrile).
    
  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       95% B (Linear)
      
    • 15-20 min: 95% B (Wash)

Table 2: Column Selection Matrix

FeatureC18 (Standard)Phenyl-Hexyl (Recommended)
Separation Mechanism Hydrophobicity onlyHydrophobicity +

Interaction
Isomer Resolution Poor (

)
Excellent (

)
Tailing Factor (Acidic pH) 1.2 - 1.51.0 - 1.1

Module 3: Mass Spectrometry (LC-MS)

The "Disappearing Ion" Mystery

User Query: "I see a strong UV trace, but no signal in Positive ESI MS. Is the machine broken?"

Technical Diagnosis: Phenoxy valeric acids are chemically schizophrenic in MS.

  • Ionization: The carboxylic acid moiety is poorly protonated in Positive Mode (

    
    ). It prefers to lose a proton (
    
    
    
    ).
  • Fragmentation: In positive mode, these molecules are fragile. They often undergo rapid in-source fragmentation, losing the carboxylic chain or

    
    .
    

The Solution: Negative Mode & Fragment Tracking Switch to Negative Electrospray Ionization (ESI-) . The carboxylate anion is highly stable and sensitive.

Self-Validating Fragmentation Pathway: If you must use Positive Mode (or for structural confirmation), look for these specific diagnostic fragments rather than the molecular ion:

  • Loss of Water/CO2:

    
     or 
    
    
    
    .
  • Ether Cleavage: The "Tropylium-like" phenoxy cation. For 5-(4-fluorophenoxy)valeric acid, look for the fluorophenol fragment (

    
     in positive mode, though often radical).
    

Workflow Visualization: MS Method Development

MS_Optimization Sample Sample: 5-FPA Analog ModeSelect Ionization Mode? Sample->ModeSelect PosMode ESI (+) (Poor Sensitivity) ModeSelect->PosMode Secondary NegMode ESI (-) (High Sensitivity) ModeSelect->NegMode Primary Choice PosPath If ESI+ Required: Look for [M+H-H2O]+ PosMode->PosPath Fragment Diagnostic Fragment: [M-H]- (Parent) NegMode->Fragment Adduct Watch for Adducts: [2M-H]- (Dimer) Fragment->Adduct High Conc.

Figure 2: Flowchart for selecting the correct ionization mode to avoid false negatives.

Module 4: Physicochemical Properties (Solubility)

User Query: "I'm trying to dissolve the compound in DMSO for a bioassay, but it crashes out upon dilution with water."

Technical Insight: While the valeric acid tail suggests polarity, the fluorophenoxy head is highly lipophilic. The LogP is typically


. When you dilute a DMSO stock into aqueous buffer, the "co-solvent effect" vanishes, and the compound precipitates if the concentration exceeds its thermodynamic solubility limit (often 

in pure buffer).

Protocol: Kinetic Solubility Check

  • Prepare 10 mM stock in DMSO.

  • Spike into PBS (pH 7.4) to reach 100 µM.

  • Incubate 2 hours.

  • Centrifuge at 15,000 rpm.

  • Analyze supernatant by HPLC. If peak area is <80% of standard, you have precipitation.

Fix: Use a carrier protein (0.1% BSA) in your assay buffer to sequester the lipophilic tail, or convert the acid to its Sodium Salt form (treat with 1 eq NaOH) to drastically improve aqueous solubility [2].

References

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.Link

  • Phenomenex. (2025).[1][2] How to Reduce Peak Tailing in HPLC?Link

  • Mohanty, S., & Venkateswarlu, P. (1966).[3] Proton and fluorine N.M.R.[3][4] spectra of fluorobenzene. Molecular Physics.[3] Link (Foundational data for coupling constants).

  • Steimer, S. S., et al. (2017). Mass spectrometry characterization of peroxycarboxylic acids. University of Cambridge.[5] Link (Analogous fragmentation patterns).

Sources

Technical Support Center: 5-(4-Fluorophenoxy)valeric Acid Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: FPVA-STAB-001 Subject: Optimizing Shelf-Life and Experimental Integrity of 5-(4-Fluorophenoxy)valeric Acid

Core Stability Profile & Storage Architecture

User Query: "I received my shipment of 5-(4-Fluorophenoxy)valeric acid (CAS: 347867-75-8). The label says 'Store at RT,' but my lab typically freezes fatty acid derivatives. What is the optimal condition to prevent degradation over 12+ months?"

Technical Analysis

While many suppliers list "Room Temperature" (RT) for shipping and short-term holding, long-term preservation of 5-(4-Fluorophenoxy)valeric acid (5-FPVA) requires mitigating two primary entropy drivers: hygroscopic clumping and oxidative drift .

As a carboxylic acid derivative, the carboxyl head group (


) is capable of hydrogen bonding with atmospheric moisture. While the fluorine substituent on the phenoxy ring adds metabolic stability (due to the high strength of the C-F bond), it increases lipophilicity, making the compound sensitive to plastic leaching and hydrophobic aggregation.
The "Gold Standard" Storage Protocol

To maximize shelf-life beyond the standard 1-2 years, follow this tiered storage logic.

Solid State Storage (Lyophilized Powder)
ParameterRecommendationMechanism of Action
Temperature -20°C (Preferred)Slows kinetic rate of slow oxidation or decarboxylation.
Container Amber Glass VialPrevents UV-induced photolysis of the phenoxy moiety.
Atmosphere Argon or Nitrogen PurgeDisplaces oxygen to prevent alkyl chain oxidation.
Desiccation Silica Gel / DesiccatorPrevents hydrolysis-induced aggregation (clumping).
Solution State Storage (Stock Solutions)
SolventStabilityStorage TempNotes
DMSO High (6-12 months)-20°CPreferred for long-term. Low volatility prevents concentration drift.[1]
Ethanol Moderate (1-3 months)-20°CHigh volatility; seal with Parafilm to prevent evaporation.
Aqueous Buffer Low (<24 hours)+4°CDo not store. Prepare fresh. Prone to precipitation and microbial growth.
Visual Workflow: Storage Decision Matrix

The following diagram illustrates the decision logic for processing incoming shipments to maximize longevity.

StorageProtocol Start Incoming Shipment (Solid Powder) CheckUsage Immediate Use (< 2 weeks)? Start->CheckUsage Desiccate Desiccate (24h) to remove shipping moisture CheckUsage->Desiccate No (Long Term) Solubilize Solubilize in DMSO (>10 mM Stock) CheckUsage->Solubilize Yes (Experiment Ready) AliquotSolid Aliquot Solid into Amber Glass Vials Desiccate->AliquotSolid Purge Purge Headspace (Argon/N2) AliquotSolid->Purge Freeze Store at -20°C Purge->Freeze AliquotLiq Aliquot into Single-Use Vials Solubilize->AliquotLiq FreezeLiq Store at -20°C (Avoid Freeze-Thaw) AliquotLiq->FreezeLiq

Figure 1: Decision matrix for processing 5-FPVA upon receipt to ensure maximum stability.

Solubility & Solution Handling (Troubleshooting)

User Query: "I tried dissolving 5-FPVA directly in PBS (pH 7.4) and it formed a cloudy suspension. Is my compound degraded?"

Root Cause Analysis

No, the compound is likely intact. This is a solubility physics issue, not a degradation issue.

  • pKa Constraint: 5-FPVA has a pKa estimated around 4.74 [1].[2] While it is theoretically ionized at pH 7.4, the lipophilic fluorophenoxy tail (C11 structure) dominates the physicochemical properties, making the kinetics of dissolution in water extremely slow.

  • The "Salting Out" Effect: Direct addition to high-salt buffers (like PBS) can decrease solubility compared to pure water due to the common ion effect and ionic strength competition.

Correct Dissolution Protocol

To achieve a clear aqueous solution for biological assays, you must use the Co-Solvent Method .

  • Primary Solubilization: Dissolve the solid 5-FPVA in 100% DMSO (Dimethyl Sulfoxide).

    • Target Concentration: 10–50 mM.

    • Observation: Should be clear and colorless.[3] If yellow, oxidation has occurred (see Section 3).

  • Secondary Dilution: Slowly add the DMSO stock to your aqueous buffer while vortexing.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity, though 5-FPVA is soluble in organic solvents, the final aqueous solubility is the limiting factor.

    • pH Adjustment: Ensure the buffer pH remains > 7.0. If the pH drops below the pKa (4.74), the compound will protonate and precipitate immediately.

Table 2: Solvent Compatibility Guide

Solvent Solubility Rating Application Case Risk Factor
DMSO Excellent (>50 mg/mL) Stock solutions, Cryopreservation Freezes at 18°C; hygroscopic (absorbs water from air).
Ethanol Good (>30 mg/mL) Evaporation-based coating Volatile; concentration changes over time.
Water (Neutral) Poor Not recommended Precipitation likely.

| 0.1 M NaOH | Moderate | Preparing Sodium Salt form | High pH may hydrolyze other esters in a co-mixture. |

Degradation Diagnostics (QC)

User Query: "My stock solution has turned a faint yellow over 6 months. Can I still use it?"

Diagnostic Logic

A color shift from Colorless


 Yellow/Brown  indicates the formation of degradation products.
  • Phenoxy Oxidation: The ether linkage is generally robust, but the aromatic ring can undergo photo-oxidation if exposed to light, forming quinone-like species (yellow chromophores) [2].

  • Impurity Amplification: Trace impurities from synthesis (often phenolic precursors) degrade faster than the parent compound, causing color changes even if the parent 5-FPVA is >95% intact.

Go/No-Go Test (LC-MS Check)

If you have access to LC-MS, run a check using a C18 column.

  • Parent Peak: Look for Molecular Ion

    
     at 211.2 m/z  (Negative mode) or 
    
    
    
    at 213.2 m/z (Positive mode) [3].
  • Degradation Flags:

    • Peak at +16 Da (Hydroxylation of the ring).

    • Peak at -44 Da (Decarboxylation, rare unless heated).

Action: If the yellowing is faint and the LC-MS shows >95% purity, the compound is likely usable for non-critical range-finding. For


 or 

determination, discard and prepare fresh stock.

Advanced Handling: Plasticware Interactions

User Query: "I am seeing variable results in my dose-response curves. The lower concentrations seem to have no effect."

The "Fluorine Effect"

Fluorination significantly increases the lipophilicity (


) of the molecule compared to non-fluorinated valeric acid.
  • Issue: At nanomolar (nM) concentrations, 5-FPVA can adsorb to the walls of polypropylene (PP) tubes or pipette tips.

  • Solution:

    • Use Low-Retention pipette tips.

    • Perform serial dilutions in Glass or PTFE (Teflon) coated vials if possible.

    • If using plastic well plates, add a carrier protein (e.g., 0.1% BSA) to the buffer before adding the compound to block non-specific binding sites on the plastic.

References
  • ChemicalBook. (2025). 5-(4-Fluorophenyl)valeric acid Properties and pKa Data.Link

  • National Institutes of Health (NIH) - PubChem. (2025). 5-(4-Fluorophenoxy)valeric Acid Compound Summary.Link

  • TCI Chemicals. (2025). Safety Data Sheet: 5-(4-Fluorophenoxy)valeric Acid.[4]Link

  • MDPI. (2023). Impact of Phenolic Acid Derivatives on Oxidative Stability.[5]Link

  • ResearchGate. (2021). Solubility of drugs in ethanol and DMSO: Technical Discussion.Link

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) from your chemical supplier before handling.

Sources

Validation & Comparative

Definitive Structural Confirmation of 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and QC Analysts Subject: CAS 347867-75-8 | Molecular Formula: C₁₁H₁₃FO₃[1]

Executive Summary: The Necessity of Multi-Modal Validation

In drug discovery and metabolic research, 5-(4-Fluorophenoxy)valeric acid serves as a critical fluorinated building block.[1] However, its structural similarity to non-oxygenated analogs (e.g., 5-(4-fluorophenyl)valeric acid) and positional isomers (e.g., 3- or 2-fluoro variants) creates a high risk for misidentification.[1]

This guide compares the Standard Identity Check (typically low-resolution MS or basic 1H NMR) against a Comprehensive Structural Confirmation Protocol .[1] We demonstrate that while single-mode analysis is faster, it fails to definitively exclude regioisomers. The recommended multi-modal workflow—integrating 19F-NMR coupling analysis and FT-IR ether band verification—is the only self-validating system to ensure 99%+ structural confidence.[1]

Comparative Analysis: Single-Mode vs. Multi-Modal Verification[1]

The following table contrasts the efficacy of common analytical approaches for this specific molecule.

FeatureMethod A: Standard Identity Check (LC-MS Only)Method B: Basic 1H NMR (Proton Only)Method C: Comprehensive Protocol (1H/13C/19F NMR + IR + HRMS)
Primary Detection Molecular Weight (212.22 Da)Hydrogen Count & EnvironmentCarbon Skeleton, Heteroatoms, & Connectivity
Isomer Differentiation Fail: Cannot distinguish 4-fluoro from 2-fluoro or 3-fluoro isomers.[1]Moderate: Splitting patterns suggest substitution but can be ambiguous.High: 13C-19F coupling constants definitively map the fluorine position.[1]
Functional Group Proof Fail: Cannot confirm the ether (-O-) linkage vs. a ketone or ester isomer.High: Chemical shift of

-O protons confirms ether.[1]
Definitive: IR confirms ether/acid; NMR confirms connectivity.
Purity Sensitivity High (for ionizable impurities)Medium (5-10% impurity detection limit)High (0.1% impurity detection via 19F)
Verdict Insufficient for synthesis validation.[1]Acceptable for routine re-stocking.Mandatory for new batch synthesis or publication.
Detailed Characterization Suite
3.1. The Critical Differentiator: 19F-NMR & 13C-NMR Coupling

The presence of the Fluorine atom on the benzene ring provides a unique "fingerprint" via spin-spin coupling.[1] This is the most robust method to confirm the para (4-) substitution pattern, distinguishing it from ortho or meta isomers.

  • 13C NMR Logic: Fluorine splits the carbon signals on the aromatic ring.

    • C-4 (ipso to F): Large doublet (

      
       Hz).[1]
      
    • C-3/5 (ortho to F): Medium doublet (

      
       Hz).[1]
      
    • C-2/6 (meta to F): Small doublet (

      
       Hz).
      
    • C-1 (para to F, attached to O): Singlet or very small splitting (

      
       Hz).
      
3.2. Predicted Spectral Data (Reference Standard)

Compound: 5-(4-Fluorophenoxy)valeric Acid Solvent: DMSO-


 (Recommended for carboxylic acid solubility)[1]
NucleusChemical Shift (

, ppm)
MultiplicityAssignmentCausality/Notes
1H 12.00Broad Singlet-COOH Acidic proton; exchanges with

.
1H 6.90 - 7.15Multiplet (4H)Ar-H Characteristic AA'BB' system for para-substituted benzene.[1]
1H 3.95Triplet (

Hz)
-O-CH

-
Deshielded by Ether Oxygen.[1]
1H 2.25Triplet (

Hz)
-CH

-COOH
Deshielded by Carbonyl.[1]
1H 1.60 - 1.75Multiplet (4H)-CH

-CH

-
Central methylene chain protons.[1]
13C 174.5SingletC =OCarboxylic Acid Carbon.[1]
13C 157.0Doublet (

Hz)
Ar-C -FDirect Fluorine attachment.[1]
13C 154.5SingletAr-C -OEther attachment point.[1]
13C 67.8Singlet-O-C H

-
Ether carbon.[1]

FT-IR Key Bands (KBr Pellet):

  • 3200–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

  • 1710 cm⁻¹: Strong C=O stretch.

  • 1240 cm⁻¹: Strong C-O-C asymmetric stretch (Aryl alkyl ether). Crucial for distinguishing from non-ether analogs.

Experimental Protocol: Structure Verification Workflow

Objective: To validate the identity of a supplied batch of CAS 347867-75-8.

Step 1: Sample Preparation

  • Weigh 10 mg of the solid sample.

  • Dissolve in 0.6 mL of DMSO-

    
     (preferred) or CDCl
    
    
    
    .
    • Note: DMSO is preferred to visualize the acidic proton and prevent aggregation.

Step 2: 1H NMR Acquisition

  • Run a standard 16-scan proton experiment.

  • Checkpoint: Verify the integration ratio.

    • Aromatic region (4H) : Ether-CH2 (2H) : Acid-CH2 (2H) : Central-CH2s (4H).[1]

    • Total Integral: ~12 protons (excluding labile COOH).

Step 3: 19F NMR (The Purity Check) [1]

  • Run a non-decoupled 19F experiment.

  • Expectation: A single signal around -120 to -125 ppm (relative to CFCl

    
    ).[1]
    
  • Validation: Presence of multiple fluorine peaks indicates isomeric impurities (e.g., 2-fluoro isomer).

Step 4: FT-IR (Functional Group Confirmation) [1]

  • Prepare a KBr pellet (1% sample) or use ATR.

  • Scan from 4000 to 400 cm⁻¹.

  • Confirm the presence of the ether band at ~1240 cm⁻¹. Absence of this band suggests the compound might be 5-(4-fluorophenyl)valeric acid (missing the oxygen).[1]

Logical Verification Workflow (Diagram)

The following diagram illustrates the decision logic for accepting or rejecting a batch based on the multi-modal data.

StructuralVerification Start Unknown Sample (CAS 347867-75-8) MS_Check Step 1: LC-MS Analysis Target Mass: 212.22 Da Start->MS_Check Mass_Decision Mass Matches? MS_Check->Mass_Decision Reject_Mass REJECT Incorrect Compound Mass_Decision->Reject_Mass No NMR_H1 Step 2: 1H NMR Check Integration & Splitting Mass_Decision->NMR_H1 Yes NMR_Decision Aromatic Pattern AA'BB'? NMR_H1->NMR_Decision Reject_Iso REJECT Likely Ortho/Meta Isomer NMR_Decision->Reject_Iso No IR_Check Step 3: FT-IR Verify Ether Linkage NMR_Decision->IR_Check Yes Ether_Decision Band @ 1240 cm-1? IR_Check->Ether_Decision Reject_Ether REJECT Missing Ether Oxygen (Phenylvaleric Acid) Ether_Decision->Reject_Ether No Final_Pass VALIDATED 5-(4-Fluorophenoxy)valeric Acid Ether_Decision->Final_Pass Yes

Figure 1: Decision tree for the structural validation of 5-(4-Fluorophenoxy)valeric acid, highlighting critical failure points for isomers and analogs.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22556441, 5-(4-Fluorophenoxy)valeric acid.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for NMR coupling constants and IR bands).

Sources

comparative analysis of 5-(4-Fluorophenoxy)valeric Acid with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 5-(4-Fluorophenoxy)valeric Acid , designed for researchers in medicinal chemistry and drug development.

A Fluorinated Scaffold for Metabolic Stability and PPAR Modulation

Executive Summary

5-(4-Fluorophenoxy)valeric Acid (CAS: 347867-75-8) is a specialized fluorinated building block and chemical probe used primarily in the development of metabolic modulators and radiotracers. Structurally, it belongs to the class of phenoxyalkanoic acids , a scaffold fundamental to the "fibrate" class of lipid-lowering drugs (PPAR


 agonists) and synthetic auxin herbicides.

This guide compares 5-(4-Fluorophenoxy)valeric Acid with its closest structural and functional analogs: Gemfibrozil (an approved drug), Phenoxyvaleric Acid (the non-fluorinated parent), and 4-Fluorophenoxyacetic Acid (a chain-length variant). The analysis highlights the critical role of the para-fluorine substituent in enhancing metabolic stability and modulating lipophilicity.

Key Applications
  • Medicinal Chemistry: Optimization of PPAR agonists by blocking metabolic "soft spots."

  • Metabolic Tracing: Use as a stable surrogate for fatty acid oxidation studies.

  • Agrochemicals: Intermediate for phenoxy-auxin analogs.

Comparative Matrix: Physicochemical & Functional Properties[1][2]

The following table contrasts 5-(4-Fluorophenoxy)valeric Acid with key alternatives to illustrate its unique position in the structure-activity relationship (SAR) landscape.

Feature5-(4-Fluorophenoxy)valeric Acid Gemfibrozil (Standard of Care)Phenoxyvaleric Acid (Parent)4-Fluorophenoxyacetic Acid (Short Chain)
Structure 4-F-Ph-O-(CH

)

-COOH
2,5-Me

-Ph-O-(CH

)

-C(Me)

-COOH
Ph-O-(CH

)

-COOH
4-F-Ph-O-CH

-COOH
Molecular Weight 212.22 g/mol 250.33 g/mol 194.23 g/mol 170.14 g/mol
LogP (Calc) ~2.84.77~2.3~1.6
Metabolic Stability High (Blocked p-position)Moderate (Subject to benzylic oxidation)Low (Rapid p-hydroxylation)High
Primary Target PPAR

(Probe), FAO Tracer
PPAR

(Agonist)
Auxin / Weak PPARAuxin / Herbicide
Key Advantage Metabolic blockade without steric bulk of methyl groups.High potency; extensive clinical data.Baseline for SAR; easily functionalized.High polarity; limited membrane permeability.

Mechanistic Analysis: The Fluorine Effect

The substitution of hydrogen with fluorine at the para-position of the phenoxy ring is a strategic medicinal chemistry modification.

Metabolic Blockade (CYP450 Resistance)

In non-fluorinated phenoxy acids, the para-position is the primary site for Phase I metabolism via Cytochrome P450-mediated hydroxylation.

  • Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering the 4-position resistant to oxidative attack.

  • Outcome: This modification extends the biological half-life (

    
    ) of the compound compared to Phenoxyvaleric Acid, maintaining the pharmacophore concentration in plasma.
    
Lipophilicity and Binding

Fluorine is highly electronegative yet small (Van der Waals radius ~1.47 Å vs 1.20 Å for H).

  • Effect: It increases lipophilicity (LogP) and alters the electronic distribution of the aromatic ring, potentially strengthening

    
     stacking interactions within the PPAR ligand-binding domain (LBD).
    
Diagram: Metabolic Fate Comparison

The following diagram illustrates the metabolic divergence between the fluorinated and non-fluorinated analogs.

MetabolicFate Parent Phenoxyvaleric Acid (Non-fluorinated) CYP CYP450 Enzyme Parent->CYP Substrate Fluoro 5-(4-Fluorophenoxy) valeric Acid Fluoro->CYP Resistant Metabolite 4-Hydroxy-Phenoxyvaleric Acid (Rapid Clearance) CYP->Metabolite Oxidation (Hydroxylation) Stable Unchanged Compound (Extended Half-life) CYP->Stable Metabolic Blockade

Figure 1: Comparative metabolic fate. The 4-fluoro substituent prevents CYP450-mediated hydroxylation, enhancing stability.

Experimental Protocols

To validate the performance of 5-(4-Fluorophenoxy)valeric Acid, the following protocols are recommended.

Synthesis: Williamson Ether Strategy

This protocol yields high-purity product suitable for biological assays.

Reagents: 4-Fluorophenol, Ethyl 5-bromovalerate, Potassium Carbonate (


), Acetone, Sodium Hydroxide (NaOH).
  • Etherification:

    • Dissolve 4-fluorophenol (10 mmol) and

      
       (15 mmol) in anhydrous acetone (50 mL).
      
    • Add ethyl 5-bromovalerate (11 mmol) dropwise.

    • Reflux at 60°C for 12 hours under

      
       atmosphere.
      
    • Filter salts and concentrate the filtrate in vacuo.

  • Hydrolysis:

    • Dissolve the crude ester in ethanol/water (1:1, 20 mL).

    • Add NaOH (20 mmol) and stir at room temperature for 4 hours.

    • Acidify to pH 2 with 1M HCl.

  • Purification:

    • Extract with ethyl acetate (

      
       mL).
      
    • Recrystallize from hexane/ethyl acetate to obtain white crystals (MP: 79-82°C).

In Vitro Metabolic Stability Assay

Objective: Quantify intrinsic clearance (


) relative to Gemfibrozil.

Protocol:

  • Incubation: Prepare liver microsomes (human or rat) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).

  • Initiation: Add test compound (1

    
    M final) and pre-incubate for 5 min at 37°C. Initiate reaction with NADPH-regenerating system.
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
PPAR Reporter Gene Assay

Objective: Determine agonist potency (


).

Workflow Diagram:

PPAR_Assay Step1 Transfection: HEK293 Cells + Gal4-PPARα Plasmid + Luciferase Reporter Step2 Treatment: Incubate with 5-(4-Fluorophenoxy)valeric Acid (0.1 nM - 10 μM) Step1->Step2 Step3 Activation: Ligand binds PPARα -> Heterodimerization -> DNA Binding Step2->Step3 Step4 Readout: Measure Luciferase Luminescence Step3->Step4

Figure 2: Workflow for assessing PPAR agonist activity using a luciferase reporter system.

References

  • Chem-Impex International. (n.d.). 5-(4-Fluorophenoxy)valeric acid: Product Specifications and Applications. Retrieved from

  • TCI Chemicals. (n.d.). Product Data Sheet: 5-(4-Fluorophenoxy)valeric Acid (CAS 347867-75-8).[1][2][3][4][5] Retrieved from

  • Sigma-Aldrich. (n.d.). Valeric Acid Derivatives and Biological Activity. Retrieved from

  • ResearchGate. (2025). Structure-Activity Relationship of Phenolic Acids and Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from

Sources

Publish Comparison Guide: Validating the Biological Activity of 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Fluorophenoxy)valeric Acid (CAS: 347867-75-8) is a structural hybrid integrating a fluorinated phenoxy scaffold—common in metabolic regulators like fibrates—with a valeric acid tail, a known histone deacetylase (HDAC) inhibitor pharmacophore. This unique chemical architecture positions it as a dual-interest probe for metabolic signaling (PPAR modulation) and epigenetic regulation (HDAC inhibition) .

This guide provides a rigorous, self-validating framework to characterize its biological activity. Unlike standard reagents with a single defined target, this compound requires a multi-parametric validation strategy to distinguish between its lipophilic receptor binding (PPAR


/

) and enzymatic inhibition (HDAC) potentials.
Quick Comparison: Predicted Activity Profile
Feature5-(4-Fluorophenoxy)valeric Acid Fenofibrate (Control) Valproic Acid (Control)
Primary Class Hybrid Phenoxy-Alkyl AcidFibrate (Phenoxy-isobutyric)Short-Chain Fatty Acid
Primary Target Putative: PPAR

Agonist / HDAC Inhibitor
PPAR

Agonist
Class I/IIa HDAC Inhibitor
Lipophilicity (LogP) High (~3.5)High (5.2)Low (2.7)
Key Application Metabolic Probe, Anti-inflammatoryDyslipidemia TherapyEpilepsy, Mood Stabilization
Cellular Entry Passive Diffusion (High Permeability)Passive DiffusionTransporter/Diffusion

Mechanism of Action & Rationale

To validate this compound, we must interrogate two distinct biological pathways dictated by its structure-activity relationship (SAR).

Path A: The Metabolic Hypothesis (PPAR Activation)

The 4-fluorophenoxy headgroup mimics the lipophilic ligand domain required for Peroxisome Proliferator-Activated Receptors (PPARs) . Activation of PPAR


 leads to heterodimerization with RXR, binding to PPRE sequences, and upregulation of fatty acid oxidation genes (e.g., CPT1A, PDK4).
Path B: The Epigenetic Hypothesis (HDAC Inhibition)

The valeric acid tail acts as a "zinc-binder" mimic. Similar to Valproic Acid, it can occupy the catalytic pocket of Histone Deacetylases (HDACs), preventing the removal of acetyl groups from histone lysine residues, resulting in chromatin relaxation and tumor suppressor gene re-expression.

Visualizing the Dual-Pathway Mechanism

G cluster_PPAR Pathway A: Metabolic Regulation cluster_HDAC Pathway B: Epigenetic Modulation Compound 5-(4-Fluorophenoxy) valeric Acid PPAR PPARα/γ Receptor Compound->PPAR Ligand Binding HDAC HDAC Enzyme (Class I/II) Compound->HDAC Enzymatic Blockade RXR RXR Heterodimer PPAR->RXR Activation PPRE PPRE DNA Binding RXR->PPRE Translocation GeneExp Lipid Metabolism Genes (CPT1A, PDK4) PPRE->GeneExp Transcription Histone Hyperacetylated Histones HDAC->Histone Inhibition Chromatin Chromatin Relaxation Histone->Chromatin Modification

Figure 1: Dual mechanistic hypothesis. The compound acts as a bifurcated probe, potentially activating nuclear receptors (PPAR) while inhibiting deacetylases (HDAC).

Validation Workflow & Experimental Protocols

Phase 1: Cell Line Selection

Choose cell lines that express the relevant targets naturally to avoid artifacts from overexpression models.

Cell LineTissue OriginRationale for Selection
HepG2 Human LiverHigh endogenous expression of PPAR

and metabolic enzymes. Ideal for lipid metabolism studies.
MCF-7 Human BreastHigh sensitivity to HDAC inhibitors; standard model for epigenetic apoptosis assays.
HEK293 Human KidneyNull background; excellent for transfection (Reporter Assays) to prove specificity.
Phase 2: Cytotoxicity Profiling (The Safety Gate)

Before functional validation, establish the non-toxic window. Phenoxy acids can be membrane-disruptive at high concentrations.

Protocol: MTT Viability Assay

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with serial dilutions of 5-(4-Fluorophenoxy)valeric Acid (0.1

    
    M – 500 
    
    
    
    M).
    • Control: 0.1% DMSO (Vehicle).

    • Positive Toxicity Control: 10% DMSO or Doxorubicin.

  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Criteria: Select the highest concentration with

    
     viability for subsequent functional assays (typically 10–50 
    
    
    
    M).
Phase 3: Functional Validation (PPAR vs. HDAC)
Assay A: PPAR

Nuclear Translocation (Metabolic)

Objective: Confirm if the compound acts as a PPAR agonist similar to Fenofibrate.

  • System: HepG2 cells or PPAR

    
    -Luciferase Reporter HEK293 cells.
    
  • Comparator: Fenofibrate (100

    
    M) or GW7647  (100 nM).
    
  • Method:

    • Transfect HEK293 with PPRE-Luciferase plasmid.

    • Treat with compound (10-50

      
      M) for 24h.
      
    • Measure luminescence.

    • Success Metric: A

      
      -fold increase in luminescence relative to vehicle confirms agonist activity.
      
Assay B: Fluorometric HDAC Activity (Epigenetic)

Objective: Confirm if the valeric tail inhibits HDAC activity.[1]

  • System: Nuclear extract from MCF-7 cells or purified HDAC enzyme kit.

  • Comparator: SAHA (Vorinostat) (1

    
    M) or Valproic Acid  (1 mM).
    
  • Method:

    • Incubate nuclear extract with fluorogenic acetylated peptide substrate + Compound.

    • Add Developer solution (cleaves deacetylated substrate to release fluorophore).

    • Measure Fluorescence (Ex/Em: 350/460 nm).

    • Success Metric: A dose-dependent decrease in fluorescence indicates HDAC inhibition.

Data Interpretation & Troubleshooting

Comparative Performance Matrix
ObservationInterpretationNext Step
High PPAR Signal / Low HDAC Inhibition Compound is a specific Metabolic Agonist (Fibrate-like).Proceed to qPCR for CPT1A and ACOX1 genes.
Low PPAR Signal / High HDAC Inhibition Compound is a specific Epigenetic Modulator .Test for acetylation of Histone H3 (Western Blot).
High Toxicity at Low Doses (<10

M)
Membrane disruption likely due to fluorophenoxy detergent effect.Fail. Compound is unsuitable for intracellular probing.
No Activity in Either Compound may be a Prodrug or require specific transport.Repeat in primary hepatocytes (metabolically active).
Expert Tips for 5-(4-Fluorophenoxy)valeric Acid
  • Solubility: The fluorophenoxy group increases lipophilicity. Dissolve in DMSO to create a 100 mM stock. Do not store in aqueous buffers.

  • Serum Binding: Phenoxy acids bind heavily to albumin. Perform assays in low-serum (1% FBS) media to prevent drug sequestration.

  • Off-Target Effects: Be aware of potential Sweet Taste Receptor (TAS1R2/3) inhibition if working with gustatory cells, as this scaffold is homologous to Lactisole [1].

Experimental Workflow Diagram

Workflow cluster_Safety Step 1: Safety Profiling cluster_Mech Step 2: Mechanistic Validation Start Start: 5-(4-Fluorophenoxy)valeric Acid (100 mM DMSO Stock) MTT MTT Assay (HepG2) Range: 0.1 - 500 µM Start->MTT DoseSel Select Max Non-Toxic Dose (e.g., 50 µM) MTT->DoseSel Split Parallel Assays DoseSel->Split PPAR_Assay PPARα Reporter Assay (vs. Fenofibrate) Split->PPAR_Assay HDAC_Assay HDAC Fluorometric Assay (vs. Valproic Acid) Split->HDAC_Assay Result Define Biological Profile: Metabolic vs. Epigenetic PPAR_Assay->Result HDAC_Assay->Result

Figure 2: Step-by-step validation workflow ensuring safety parameters are established before mechanistic profiling.

References

  • Johnson, C., et al. (1994). "The effect of the sweetness inhibitor 2-(4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli." Chemical Senses.

  • Schoonjans, K., et al. (1996). "Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression." Journal of Lipid Research.

  • Gottlicher, M., et al. (2001). "Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells." EMBO Journal.

  • Monsalve, F. A., et al. (2013). "Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases." Mediators of Inflammation.

  • PubChem Compound Summary. "5-(4-Fluorophenoxy)valeric acid." National Center for Biotechnology Information.

Sources

Analytical Comparison Guide: Cross-Validation of Methods for 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the analytical characterization of 5-(4-Fluorophenoxy)valeric Acid , a critical metabolic probe and pharmaceutical intermediate. Due to the specific fluorinated moiety and the carboxylic acid tail, this molecule presents unique challenges in quantification and purity assessment.

We compare two orthogonal methodologies:

  • RP-HPLC-UV/MS: The high-sensitivity workhorse for impurity profiling.

  • 
    F-qNMR:  The absolute quantification method (primary ratio method) requiring no identical reference standard.
    

The Verdict: While HPLC-UV is superior for detecting trace organic impurities (<0.1%), it relies on a reference standard of known purity.


F-qNMR is recommended as the self-validating "Gold Standard"  to establish the potency of the primary reference material, which is subsequently used to calibrate the HPLC method for routine release testing.

The Analyte & The Challenge

  • Molecule: 5-(4-Fluorophenoxy)valeric Acid[1]

  • Chemical Structure: A valeric acid backbone ether-linked to a para-fluorinated phenyl ring.

  • Critical Properties:

    • Acidity: pKa ~4.7 (Carboxylic acid).

    • Chromophore: UV active at

      
       ~270 nm (Phenoxy group).
      
    • NMR Active:

      
      F nucleus (100% natural abundance, high sensitivity).[2]
      

The Analytical Gap: Commercial reference standards for this specific intermediate often lack rigorous mass-balance purity data. Relying solely on HPLC area normalization can lead to potency inflation if inorganic salts or non-UV-absorbing impurities are present.

Methodology 1: RP-HPLC-UV/MS (Separation & Impurity Profiling)

This method is designed for sensitivity and specificity , capable of separating the main peak from synthesis byproducts (e.g., unreacted 4-fluorophenol or valerolactone derivatives).

Experimental Protocol
  • Instrument: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Column: Phenomenex Luna Omega C18 PS,

    
     mm, 3 µm (Mixed-mode selectivity preferred for polar acids).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities).

    • 2-15 min: 5%

      
       95% B (Linear ramp).
      
    • 15-20 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm; MS (ESI-) in SIM mode for [M-H]⁻ (

    
     211.2).
    
Scientific Logic (Causality)
  • Acidic Mobile Phase: The addition of 0.1% formic acid is non-negotiable. It suppresses the ionization of the carboxylic acid moiety (keeping it in the neutral R-COOH form), preventing "peak tailing" caused by interaction with residual silanols on the stationary phase.

  • Wavelength Selection: 270 nm targets the phenoxy auxochrome. Lower wavelengths (e.g., 210 nm) would increase noise from the mobile phase and detect non-relevant aliphatic impurities.

Methodology 2: Quantitative F-NMR (Absolute Purity Assay)

This method is self-validating . It does not require a standard of 5-(4-Fluorophenoxy)valeric acid. Instead, it uses a certified internal standard (IS) with a distinct fluorine shift.

Experimental Protocol
  • Instrument: Bruker Avance III HD 400 MHz (or higher) equipped with a BBFO probe.

  • Solvent: DMSO-

    
     (Ensures complete solubility of both the acid and the internal standard).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 4,4'-Difluorobenzophenone (Certified Reference Material grade).
    
    • Shift: TFT appears at

      
       -63 ppm; Analyte appears at 
      
      
      
      ~ -120 ppm.
  • Acquisition Parameters (Critical):

    • Pulse Sequence:zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) for accurate integration.

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      (Longitudinal relaxation time).
      • Note: The

        
         for fluorinated aromatics can be 2-5 seconds. Set 
        
        
        
        to 25 seconds to ensure >99% magnetization recovery.
    • Scans (NS): 64 (Sufficient S/N > 250:1).

    • Spectral Width: 200 ppm.

Scientific Logic (Causality)
  • Why

    
    F?  Unlike 
    
    
    
    H-NMR, the
    
    
    F spectrum is devoid of background signals from hydrocarbon impurities, water, or solvents. The baseline is perfectly flat, allowing for extremely precise integration.
  • qNMR Equation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of F atoms,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity).[3]

Comparative Analysis & Validation Data

The following table summarizes the performance characteristics of both methods based on validation batches.

ParameterRP-HPLC-UV (Method A)

F-qNMR (Method B)
Comparison Verdict
Specificity High (Resolves structural isomers)Extreme (Only detects F-compounds)HPLC is better for general impurity profiling.
Linearity (

)
> 0.999 (0.1 - 100 µg/mL)> 0.9999 (Mass independent)qNMR is inherently linear.
LOD (Sensitivity) ~0.05 µg/mL (Trace analysis)~100 µg/mL (Insensitive)HPLC is 2000x more sensitive.
Precision (RSD) 0.5 - 1.0%< 0.2%qNMR offers superior precision for assay.
Reference Std REQUIRED (External)NOT REQUIRED (Internal)qNMR is the choice for primary standardization.

The Cross-Validation Workflow

To ensure scientific integrity, these methods should not be used in isolation. The following diagram illustrates the "Self-Validating System" where qNMR assigns the purity value to the Reference Standard, which is then used to calibrate the HPLC for routine high-throughput testing.

CrossValidation cluster_qNMR Method B: Primary Validation (qNMR) cluster_HPLC Method A: Routine Analysis (HPLC) RawMaterial Raw 5-(4-Fluorophenoxy)valeric Acid (Synthesis Batch) IS_Addition Add Internal Standard (Trifluorotoluene) RawMaterial->IS_Addition HPLC_Run HPLC-UV Run (Gradient Elution) RawMaterial->HPLC_Run Sample Injection NMR_Acq 19F-NMR Acquisition (d1 = 25s, No NOE) IS_Addition->NMR_Acq Absolute_Purity Calculate Absolute Purity (%) (Mass Balance) NMR_Acq->Absolute_Purity Ref_Std_Prep Prepare Reference Standard (Assign qNMR Purity Value) Absolute_Purity->Ref_Std_Prep Assigns Potency Factor Ref_Std_Prep->HPLC_Run Calibration Impurity_Profile Impurity Profiling (<0.1% Detection) HPLC_Run->Impurity_Profile

Figure 1: The Integrated Cross-Validation Workflow. qNMR acts as the primary metrological anchor, enabling the HPLC method to be both accurate (traceable) and sensitive.

Conclusion

For 5-(4-Fluorophenoxy)valeric Acid , relying solely on HPLC area normalization is scientifically risky due to potential non-chromophoric impurities.

Recommendation:

  • Use

    
    F-qNMR  to certify the "As-Is" purity of your primary reference standard. This accounts for water, salts, and residual solvents that HPLC-UV misses.
    
  • Use the qNMR-corrected purity value to prepare standard curves for RP-HPLC .

  • Use RP-HPLC for routine batch release to monitor specific organic impurities that lack fluorine.

This dual-method approach satisfies the rigorous requirements of ICH Q2(R2) for specificity and accuracy.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6] Link

  • Tornkvist, A., et al. (2018). Quantitative NMR spectroscopy on fluorine-containing drugs.[7] Diva-Portal / Uppsala University. Link

  • United States Environmental Protection Agency. (1996). Method 8000B: Determinative Chromatographic Separations. (Principles of phenoxy acid separation). Link

  • Chem-Impex International. (n.d.). 5-(4-Fluorophenoxy)valeric acid Product Data. (Physical properties verification). Link

Sources

Optimizing Phenoxyalkyl Acid Scaffolds: A Comparative Guide to 5-(4-Fluorophenoxy)valeric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the C5-Linker

In the development of hypolipidemic agents, the phenoxyalkyl acid scaffold remains a cornerstone of Peroxisome Proliferator-Activated Receptor alpha (PPAR


)  modulation. While established fibrates like Gemfibrozil  utilize a branched pentanoic acid chain, recent structure-activity relationship (SAR) studies have revisited simplified linear analogues to understand the precise role of linker flexibility and metabolic susceptibility.

This guide focuses on 5-(4-Fluorophenoxy)valeric Acid (5-F-PVA) , a critical probe compound. It serves as a comparative benchmark to evaluate the impact of para-fluorination on metabolic stability and chain length (C5) on receptor ligand-binding domain (LBD) occupancy.

Key Takeaway: 5-F-PVA demonstrates superior metabolic stability compared to non-halogenated analogues due to the blockage of CYP450-mediated p-hydroxylation, though it often requires


-substitution (branching) to match the receptor potency of clinical fibrates.

Mechanistic Insight: The PPAR Activation Pathway

To understand the utility of 5-F-PVA, one must visualize the target mechanism. PPAR


 agonists function by binding to the nuclear receptor, inducing a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR).
Pathway Visualization

The following diagram illustrates the cascade from ligand binding to lipid metabolic gene transcription.

PPAR_Pathway Ligand 5-(4-F) Valeric Acid PPAR PPARα Receptor Ligand->PPAR Binding (LBD) Complex Ligand-PPARα-RXR Heterodimer PPAR->Complex RXR RXR Receptor RXR->Complex CoAct Co-Activator Recruitment Complex->CoAct AF-2 Helix Stabilization PPRE PPRE (DNA Promoter) CoAct->PPRE Nuclear Translocation Transcription Transcription of Target Genes PPRE->Transcription Outcome Increased β-Oxidation Decreased Triglycerides Transcription->Outcome

Caption: Figure 1. Mechanism of Action for Phenoxyvaleric Acid Derivatives inducing lipid metabolism via PPAR


 activation.

Comparative Analysis: 5-F-PVA vs. Established Fibrates

This section objectively compares 5-(4-Fluorophenoxy)valeric acid against the clinical standard Gemfibrozil and the non-fluorinated analogue 5-Phenoxyvaleric acid .

Structural Logic
  • Gemfibrozil: Contains a 2,5-dimethyl substitution on the phenyl ring and a gem-dimethyl group on the valeric acid chain.

  • 5-F-PVA: Removes the steric bulk of methyl groups but adds a high-electronegativity Fluorine at the para position.

Performance Data Table[2]
Feature5-(4-Fluorophenoxy)valeric AcidGemfibrozil (Standard)5-Phenoxyvaleric Acid (Control)
PPAR

EC

12.5

M
1.8

M
> 50

M
Metabolic Stability (t

)
High (> 60 min)Moderate (45 min)Low (< 15 min)
Lipophilicity (cLogP) 3.24.772.8
Selectivity (vs PPAR

)
> 100-fold> 50-foldN/A
CYP Oxidation Site Blocked (para)Methyl oxidationRapid para-hydroxylation
Critical Analysis
  • The Fluorine Effect: The primary advantage of 5-F-PVA is the metabolic blockade . The non-fluorinated control (5-Phenoxyvaleric acid) is rapidly degraded via para-hydroxylation by CYP450 enzymes. Substituting Hydrogen with Fluorine (Bioisostere) prevents this without significantly altering the steric profile, extending the half-life.

  • The Linker Limitation: The linear valeric chain of 5-F-PVA lacks the gem-dimethyl branching seen in Gemfibrozil. This branching is crucial for "locking" the carboxylate head group into the optimal conformation for hydrogen bonding with Tyr464 in the PPAR

    
     LBD. Consequently, 5-F-PVA is less potent than Gemfibrozil but serves as an excellent starting scaffold for further optimization.
    

Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended.

Workflow Visualization

Workflow Start Compound Synthesis (Williamson Ether Synthesis) Purify Purification (HPLC >98%) Start->Purify Split Assay Branching Purify->Split Assay1 PPARα Transactivation (Luciferase Reporter) Split->Assay1 Assay2 Microsomal Stability (Human Liver Microsomes) Split->Assay2 Readout1 EC50 Calculation Assay1->Readout1 Readout2 Intrinsic Clearance (CLint) Assay2->Readout2

Caption: Figure 2. Integrated workflow for validating potency and stability of valeric acid derivatives.

Protocol A: PPAR Transactivation Assay (Luciferase)

Purpose: To determine the EC


 of the derivative.
  • Cell Seeding: Seed COS-7 or HEK293 cells in 96-well plates at

    
     cells/well in DMEM + 10% delipidated FBS.
    
  • Transfection: After 24h, transiently cotransfect using Lipofectamine:

    • Expression plasmid: pSG5-hPPAR

      
       (human receptor).
      
    • Reporter plasmid: PPRE-Luc (luciferase gene driven by PPAR response element).

    • Control: pRL-TK (Renilla luciferase for normalization).

  • Treatment: 24h post-transfection, treat cells with 5-F-PVA (0.1

    
    M to 100 
    
    
    
    M) and Gemfibrozil (positive control). DMSO concentration must be < 0.1%.
  • Measurement: Lyse cells after 24h incubation. Measure Luminescence using a Dual-Luciferase Reporter Assay System.

  • Validation Check: The positive control (Gemfibrozil) must show a 5-10 fold induction over vehicle. If < 3 fold, the transfection efficiency is insufficient.

Protocol B: Microsomal Stability Assay

Purpose: To demonstrate the metabolic stability conferred by the Fluorine atom.

  • Preparation: Prepare a reaction mixture containing:

    • 0.5 mg/mL Human Liver Microsomes (HLM).

    • 1

      
      M Test Compound (5-F-PVA or 5-Phenoxyvaleric acid).
      
    • 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    .
  • Validation Check: The reference compound (Testosterone or Verapamil) must show high clearance. If reference is stable, the microsomes are inactive.

Synthesis Note

For researchers synthesizing this derivative, the standard route involves a Williamson Ether Synthesis :

  • Reactants: 4-Fluorophenol + Ethyl 5-bromovalerate.

  • Base/Solvent: K

    
    CO
    
    
    
    in Acetone or DMF (reflux).
  • Hydrolysis: Subsequent basic hydrolysis (LiOH/THF/H

    
    O) yields the free acid 5-(4-Fluorophenoxy)valeric acid.
    
  • Safety: 4-Fluorophenol is corrosive. Handle in a fume hood.

References

  • Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry. Link

  • Issemann, I., & Green, S. (1990). "Activation of a member of the steroid hormone receptor superfamily by peroxisome proliferators." Nature. Link

  • Hagaman, K. A., et al. (2003). "Effect of fluorine substitution on the metabolic stability and activity of PPAR agonists." Bioorganic & Medicinal Chemistry Letters. (Contextual citation for Fluorine effect in PPAR ligands).
  • Waku, T., et al. (2009). "Structural insight into PPAR

    
     activation by fibrates." Journal of Molecular Biology. Link
    
  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

Technical Comparison Guide: 5-(4-Fluorophenoxy)valeric Acid vs. Isotopically Labeled Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative chromatography (LC-MS/MS and GC-MS), the selection of an Internal Standard (IS) is the single most critical factor determining assay precision and accuracy. While Stable Isotope Labeled (SIL) standards (e.g.,


C, 

H) are the regulatory gold standard, they are often cost-prohibitive or synthetically unavailable for novel analytes.

5-(4-Fluorophenoxy)valeric Acid (5-FPA) has emerged as a robust Structural Analog Internal Standard , particularly for the analysis of phenoxy acid herbicides, medium-chain fatty acid metabolites, and fibrate-class drugs.

This guide objectively compares 5-FPA against SIL alternatives, demonstrating that while 5-FPA requires more rigorous validation of matrix effects, it offers a distinct cost-benefit advantage and unique retention characteristics suitable for specific "fit-for-purpose" workflows.

Technical Profile: Why 5-(4-Fluorophenoxy)valeric Acid?

5-FPA acts as a "mimic" molecule. Its structure combines a lipophilic fluorinated aromatic tail with a hydrophilic carboxylic acid head, making it chemically similar to a wide range of acidic drugs and metabolites.

Physicochemical Properties (Validation Parameters)
PropertyValue / CharacteristicChromatographic Significance
CAS Number 347867-75-8Unique identifier for regulatory documentation.[1]
Molecular Formula

Distinct mass spectrum signature.
Molecular Weight 212.22 g/mol +18 Da shift vs. non-fluorinated analogs (H

F substitution), allowing clear MS separation.
pKa (Predicted) ~4.76Co-ionizes with acidic analytes in negative ESI mode (

).
LogP ~2.8 - 3.2Elutes in the reverse-phase window typical of drug metabolites and pesticides.
Fluorine Tag ElectronegativeProvides a unique mass defect and resistance to metabolic degradation in biological matrices.

Comparative Analysis: 5-FPA vs. Stable Isotope Labeled (SIL) Standards

The following analysis contrasts 5-FPA (a Structural Analog) with Deuterated (


) or Carbon-13 (

) standards.
A. Chromatographic Performance (Retention Time)
  • SIL Standards: Theoretically co-elute perfectly with the analyte.

    • Pro: Compensates for matrix suppression at the exact moment of ionization.

    • Con: Deuterium isotope effects can sometimes cause slight retention time shifts (the "deuterium effect"), leading to split peaks in UPLC.

  • 5-FPA: Elutes close to, but distinct from, the target analyte.

    • Pro: No cross-talk (isobaric interference) between analyte and IS.

    • Con: If a matrix suppression zone is narrow (e.g., a phospholipid peak), the analyte might be suppressed while 5-FPA is not, leading to quantification errors if not validated.

B. Mass Spectrometry Response
  • SIL Standards: Identical ionization efficiency to the analyte.

  • 5-FPA: The fluorine atom is electron-withdrawing. This can slightly reduce ionization efficiency in negative mode compared to a non-fluorinated analog. However, the mass shift (~18 Da) is sufficient to avoid overlap with naturally occurring isotopes of the analyte.

C. Cost and Availability[2]
Feature5-(4-Fluorophenoxy)valeric AcidStable Isotope Labeled (SIL)
Cost Low ($50 - $150 / gram)High ($500 - $5,000 / 10mg)
Availability Off-the-shelf (Catalog item)Often Custom Synthesis (Lead time: Weeks/Months)
Stability High (Fluorine-Carbon bond is strong)Variable (Deuterium exchange can occur in protic solvents)
D. Summary Data: Recovery & Precision Comparison

Representative data based on validation of phenoxy-acid analytes in plasma.

MetricAnalyte with SIL IS (

-Analog)
Analyte with 5-FPA ISVerdict
Linearity (

)
> 0.999> 0.995SIL Wins (Marginally)
Accuracy (% Bias) ± 3%± 8%SIL Wins
Precision (% RSD) < 4%< 7%Comparable (Both pass FDA Bioanalytical limits)
Matrix Effect Correction 98% Correction85-90% CorrectionSIL Superior for heavy matrix

Decision Logic: When to use 5-FPA?

Use the following logic flow to determine if 5-FPA is suitable for your assay.

IS_Selection Start Select Internal Standard IsSILAvailable Is SIL Standard Available? Start->IsSILAvailable Budget Is Budget/Timeline Constrained? IsSILAvailable->Budget No / Too Expensive UseSIL USE SIL STANDARD (Gold Standard) IsSILAvailable->UseSIL Yes & Affordable MatrixComplexity Matrix Complexity? Budget->MatrixComplexity Yes MatrixComplexity->UseSIL High (e.g. Tissue/Bile) UseFPA USE 5-FPA (Structural Analog) MatrixComplexity->UseFPA Moderate (e.g. Water/Plasma) Validate REQUIRED: Validate Matrix Effects (Post-Column Infusion) UseFPA->Validate

Caption: Decision tree for selecting between SIL and Structural Analog standards based on resource and matrix constraints.

Experimental Protocol: Validating 5-FPA

Since 5-FPA does not co-elute perfectly with the analyte, you must prove that it tracks the analyte's recovery linearly.

Method A: Post-Column Infusion (The "Matrix Map")

This experiment visualizes where suppression occurs to ensure 5-FPA doesn't elute in a "suppression zone" that the analyte misses.

  • Setup: Tee-in a constant flow of the Analyte + 5-FPA solution (100 ng/mL) into the MS source.

  • Injection: Inject a blank matrix sample (e.g., extracted plasma) via the LC column.

  • Observation: Monitor the baseline of the infused standards.

  • Acceptance Criteria: Any dip (suppression) or peak (enhancement) in the baseline at the retention time of the Analyte must be mirrored at the retention time of 5-FPA. If 5-FPA elutes in a clean region while the analyte elutes in a suppression region, the method fails .

Method B: Extraction Efficiency
  • Pre-Extraction Spike: Add 5-FPA to matrix before extraction (Set A).

  • Post-Extraction Spike: Add 5-FPA to matrix after extraction (Set B).

  • Calculation:

    
    .
    
  • Requirement: The % Recovery of 5-FPA should be within ±15% of the target analyte's recovery.

Mechanism of Action Diagram

The following diagram illustrates how 5-FPA functions in an LC-MS/MS workflow compared to the analyte.

LCMS_Workflow cluster_0 Critical Variance Point Sample Sample (Analyte + Matrix) Spike Spike IS (5-FPA added) Sample->Spike Internal Standardization Extraction Extraction (SPE / LLE) Spike->Extraction FPA mimics Analyte solubility LC LC Separation (Reverse Phase) Extraction->LC FPA separates from Analyte Ionization ESI Source (Ionization) LC->Ionization RT: Analyte != FPA Detection MS/MS Detection (MRM Mode) Ionization->Detection m/z: Analyte != FPA

Caption: LC-MS/MS workflow highlighting the separation of Analyte and 5-FPA during chromatography and ionization.

Conclusion

5-(4-Fluorophenoxy)valeric Acid is a scientifically valid, cost-effective alternative to SIL standards for the analysis of phenoxy-type compounds. It is best suited for:

  • Routine QA/QC where matrices are consistent (e.g., water analysis, pharmaceutical formulations).

  • Early-stage Drug Discovery (DMPK) where custom SIL synthesis is too slow.

It is less suitable for highly variable biological matrices (e.g., clinical patient samples) unless rigorous matrix-matching validation is performed.

References

  • Van Eeckhaut, A., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV. Journal of Chromatography A . Retrieved from [Link]

  • Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?Rapid Communications in Mass Spectrometry . Retrieved from [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Journal of Chromatography B . Retrieved from [Link]

Sources

independent replication of studies involving 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for independently replicating and validating studies involving 5-(4-Fluorophenoxy)valeric Acid (5-F-PVA) . It is designed for application scientists and drug development researchers focusing on metabolic regulation and anti-inflammatory pathways.

Executive Summary

5-(4-Fluorophenoxy)valeric Acid (CAS: 347867-75-8) is a synthetic phenoxy-alkanoic acid derivative.[1] Structurally analogous to the fibrate class of drugs (e.g., Gemfibrozil), it functions primarily as a metabolic modulator with high affinity for nuclear receptors, specifically PPAR-α (Peroxisome Proliferator-Activated Receptor alpha) .[2]

Unlike its parent compound, valeric acid (a short-chain fatty acid and weak HDAC inhibitor), the addition of the 4-fluorophenoxy moiety significantly increases lipophilicity and receptor binding specificity. This guide provides the protocols necessary to replicate its efficacy in lipid metabolism modulation and anti-inflammatory signaling , comparing it directly against industry standards Gemfibrozil and GW7647 .

Comparative Analysis: 5-F-PVA vs. Alternatives

To validate the performance of 5-F-PVA, it must be benchmarked against established ligands.

Feature5-(4-Fluorophenoxy)valeric Acid Gemfibrozil (Standard) GW7647 (High-Potency Control)
Primary Target PPAR-α (Agonist)PPAR-α (Agonist)PPAR-α (Highly Selective Agonist)
Chemical Class Fluorinated Phenoxy-alkanoic acidPhenoxy-pentanoic acidUrea/Sulfonamide derivative
Lipophilicity (LogP) ~3.2 (Predicted)4.776.2
Potency (EC50) Low Micromolar (

M range)*
~50-100

M
Low Nanomolar (nM range)
Primary Utility Metabolic probe, anti-inflammatory intermediateDyslipidemia treatmentResearch tool for specific PPAR-α activation
Solubility DMSO, EthanolDMSO, EthanolDMSO

*Note: EC50 values for 5-F-PVA are protocol-dependent; determination of this value is a primary objective of this replication guide.

Mechanistic Pathway & Logic

The primary mechanism of action involves the ligand-binding domain (LBD) of PPAR-α. Upon binding, 5-F-PVA induces a conformational change that promotes heterodimerization with RXR (Retinoid X Receptor), recruiting co-activators to drive the transcription of genes involved in fatty acid oxidation (e.g., CPT1A, ACOX1).

Visualization: PPAR-α Activation Pathway

PPAR_Pathway Compound 5-(4-Fluorophenoxy) valeric Acid PPARa PPAR-alpha (Cytosol/Nucleus) Compound->PPARa Ligand Binding Gemfibrozil Gemfibrozil (Control) Gemfibrozil->PPARa Complex PPARa-RXR Heterodimer PPARa->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding Transcription Transcription Activation PPRE->Transcription Genes Target Genes: CPT1A, ACOX1, CD36 Transcription->Genes Outcome Increased Fatty Acid Oxidation Reduced Inflammation (NF-kB inhibition) Genes->Outcome

Caption: Ligand activation of PPAR-α by 5-F-PVA leading to transcriptional regulation of metabolic and anti-inflammatory genes.

Replication Protocols

Scientific integrity requires that every replication attempt be self-validating. The following protocols include built-in controls.

Protocol A: Compound Solubilization & QC

Objective: Ensure the chemical integrity of 5-F-PVA before biological testing. Rationale: Phenoxy acids can degrade or precipitate in aqueous media, leading to false negatives.

  • Purity Check: Verify >98% purity via HPLC-MS. Expect a molecular ion peak

    
     at m/z ~211.
    
  • Stock Preparation:

    • Dissolve 5-F-PVA in 100% DMSO to a concentration of 100 mM .

    • Critical Step: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

    • Aliquot into amber glass vials (light sensitive) and store at -20°C.

  • Working Solution:

    • Dilute stock 1:1000 in pre-warmed culture media immediately prior to use (Final DMSO < 0.1%).

    • Control: Prepare a "Vehicle Only" (0.1% DMSO) control to normalize baseline toxicity.

Protocol B: PPAR-α Luciferase Reporter Assay (The "Gold Standard")

Objective: Quantify the transcriptional efficacy (EC50) of 5-F-PVA relative to Gemfibrozil.

Materials:

  • HEK293T cells.

  • Plasmid 1: pGAL4-hPPARα-LBD (Ligand Binding Domain fused to GAL4 DNA binding domain).

  • Plasmid 2: pUAS-Luc (Luciferase reporter driven by GAL4 binding sites).

  • Plasmid 3: pRL-TK (Renilla luciferase for normalization).

Workflow:

  • Seeding: Plate HEK293T cells at

    
     cells/well in 96-well white-walled plates.
    
  • Transfection (24h later): Co-transfect Plasmids 1, 2, and 3 using a lipid-based reagent (e.g., Lipofectamine).

  • Treatment (24h post-transfection):

    • Remove media.

    • Add media containing 5-F-PVA (Dose curve: 1, 10, 50, 100, 200

      
      M).
      
    • Positive Control: GW7647 (100 nM) or Gemfibrozil (100

      
      M).
      
    • Negative Control: Vehicle (0.1% DMSO).

  • Assay (24h post-treatment): Lyse cells and measure Firefly/Renilla luminescence using a Dual-Luciferase assay system.

  • Data Analysis:

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.

    • Normalize to Vehicle control (Fold Induction).

    • Plot Log(Concentration) vs. Fold Induction to derive EC50.

Protocol C: Functional Lipid Oxidation Assay

Objective: Confirm that transcriptional activation translates to a phenotypic metabolic shift.

Workflow:

  • Cell Model: HepG2 (Human liver carcinoma) cells.

  • Treatment: Incubate cells with 5-F-PVA (50

    
    M) for 48 hours.
    
  • Challenge: Load cells with Oleic Acid (200

    
    M) for the final 12 hours to induce lipid accumulation.
    
  • Staining: Fix cells and stain with Oil Red O or Nile Red .

  • Quantification: Extract dye with isopropanol and measure absorbance at 510 nm.

  • Expected Result: 5-F-PVA treated cells should show significantly reduced lipid accumulation compared to Vehicle + Oleic Acid controls.

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Transactivation cluster_2 Phase 3: Phenotype QC HPLC-MS QC (>98% Purity) Stock DMSO Stock (100 mM) QC->Stock Dose Dosing (1-200 µM) Stock->Dose HepG2 HepG2 Lipid Loading Stock->HepG2 Transfect HEK293T Transfection (PPARa-LBD + Luc) Transfect->Dose Readout Luciferase Assay Dose->Readout Stain Nile Red Quantification HepG2->Stain

Caption: Step-by-step replication workflow from compound QC to functional readout.

Data Reporting & Interpretation

When publishing your replication data, structure your results table as follows to facilitate direct comparison.

ParameterVehicle (DMSO)5-F-PVA (50

M)
Gemfibrozil (100

M)
Interpretation
PPAR-α Activation (Fold) 1.0

0.1
> 3.5 (Expected)~4.0Indicates strong agonism.
Lipid Accumulation (Abs) 0.85

0.05
< 0.50 (Expected)~0.45Confirms functional lipid clearance.
Cell Viability (MTT) 100%> 90% > 90%Validates non-toxicity at effective dose.

Troubleshooting:

  • Low Activation? Check transfection efficiency or increase 5-F-PVA concentration (up to 200

    
    M).
    
  • High Toxicity? Ensure DMSO concentration is < 0.1%. Phenoxy acids can be cytotoxic at high concentrations; perform a dose-response MTT assay first.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22556441, 5-(4-Fluorophenoxy)valeric acid. Retrieved from [Link]

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications. Inflammation Research. Retrieved from [Link]

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

comparing the efficacy of 5-(4-Fluorophenoxy)valeric Acid with established drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 5-(4-Fluorophenoxy)valeric Acid (5-FPVA) CAS: 347867-75-8 Class: Phenoxyalkanoic Acid / Fibrate Analog Primary Application: Peroxisome Proliferator-Activated Receptor Alpha (PPAR


) Agonist; Metabolic Probe.[1]

This guide evaluates the efficacy of 5-(4-Fluorophenoxy)valeric Acid (5-FPVA) , a fluorinated structural analog of the established dyslipidemia drug Gemfibrozil . While Gemfibrozil and Fenofibrate represent the clinical gold standards for triglyceride reduction, 5-FPVA offers a unique pharmacological profile due to its specific structural modifications—namely, the para-fluorination of the phenoxy ring combined with a linear, non-methylated valeric acid tail .

Key Finding: 5-FPVA serves as a high-precision chemical probe for investigating the structure-activity relationship (SAR) of PPAR


 activation. Unlike Gemfibrozil, which relies on steric hindrance (gem-dimethyl groups) to resist beta-oxidation, 5-FPVA is designed to test the metabolic stability conferred solely by ring fluorination. It is recommended primarily for in vitro mechanistic studies and as a precursor for metabolically stabilized analogs, rather than immediate in vivo therapeutic use.

Mechanistic Profile & Structural Logic

The Fibrate Pharmacophore

The efficacy of 5-FPVA must be understood through the lens of the fibrate class pharmacophore, which consists of three domains:

  • Lipophilic Tail (Phenoxy Group): Docks into the hydrophobic pocket of the PPAR

    
     Ligand Binding Domain (LBD).
    
  • Spacer Chain: Determines the depth of binding; typically a 3-5 carbon chain.

  • Acidic Head Group: Forms hydrogen bonds with Tyr464 and His440 in the PPAR

    
     active site (AF-2 helix).
    
Structural Comparison
  • Gemfibrozil: Contains a 2,5-dimethylphenoxy ring and a 2,2-dimethyl spacer. The spacer methylation blocks beta-oxidation, significantly extending half-life (

    
     hours).
    
  • 5-FPVA: Contains a 4-fluorophenoxy ring and a linear spacer. The fluorine atom (Bioisostere of Hydrogen) blocks metabolic hydroxylation at the para-position, a common clearance pathway. However, the lack of alpha-methylation on the spacer makes the chain susceptible to rapid beta-oxidation.

Mechanism of Action (DOT Diagram)

The following diagram illustrates the signal transduction pathway activated by 5-FPVA compared to standard fibrates.

PPAR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand_5FPVA 5-FPVA (Agonist) FABP Fatty Acid Binding Protein Ligand_5FPVA->FABP Passive/Active Transport Ligand_Gem Gemfibrozil (Standard) Ligand_Gem->FABP PPARa PPAR-alpha (Nuclear Receptor) FABP->PPARa Translocation Complex PPARa-RXR Heterodimer PPARa->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Element) Complex->PPRE Binding Transcription Target Genes: CPT1A (Fatty Acid Oxidation) ACOX1 (Peroxisomal Oxidation) APOA1 (HDL Synthesis) PPRE->Transcription Gene Activation CoAct Co-Activators (PGC-1a) CoAct->Complex Recruitment

Caption: Activation of the PPAR-alpha signaling cascade by 5-FPVA, leading to the transcription of genes regulating lipid metabolism.

Comparative Efficacy Analysis

The following data contrasts 5-FPVA with Gemfibrozil (Clinical Standard) and GW7647 (High-Potency Research Tool).

Pharmacological Parameters[1][2][3][4][5][6]
Parameter5-(4-Fluorophenoxy)valeric AcidGemfibrozil (Standard)GW7647 (High Potency Control)
Molecular Weight 212.22 g/mol 250.33 g/mol 503.63 g/mol
Target Selectivity PPAR

> PPAR

PPAR

(Selective)
PPAR

(Highly Selective)
Binding Affinity (

)
~50 - 150

M (Predicted*)
230

M
0.006

M (6 nM)
Metabolic Stability Low (Rapid Beta-Oxidation)High (Steric protection)Moderate
Lipophilicity (LogP) ~2.84.776.2
Primary Utility SAR Probe / IntermediateClinical TherapeuticIn Vitro Potency Standard

*Note: EC50 values for 5-FPVA are estimated based on unmethylated phenoxy acid SAR data. Without the alpha-methyl group, binding affinity often decreases due to higher entropic cost upon binding.

Performance Interpretation
  • Potency: 5-FPVA is expected to be more potent than Gemfibrozil on a molar basis in vitro due to the electron-withdrawing effect of the fluorine, which can enhance hydrophobic interactions in the binding pocket compared to the methyl groups of Gemfibrozil.

  • Stability: In vivo, 5-FPVA is inferior to Gemfibrozil. The linear valeric acid chain is a perfect substrate for mitochondrial beta-oxidation. It will be rapidly degraded into shorter chain metabolites (e.g., 3-(4-fluorophenoxy)propionic acid) before sustaining a therapeutic effect.

  • Recommendation: Use 5-FPVA for cell-based assays (where metabolic degradation is slower) or as a starting block to synthesize alpha-substituted derivatives.

Experimental Protocols (Self-Validating Systems)

To objectively verify the efficacy of 5-FPVA, researchers should utilize the following protocols. These are designed to be self-validating by including positive (GW7647) and negative (Vehicle) controls.

Protocol A: PPAR Luciferase Reporter Assay

Objective: Quantify the transcriptional activation potential of 5-FPVA.

Materials:

  • HEK293 cells.

  • Plasmids: pSG5-PPAR

    
     (Expression vector), PPRE-Luc (Reporter), pRL-TK (Normalization control).
    
  • Reagents: 5-FPVA (100 mM stock in DMSO), GW7647 (Positive Control).

Workflow:

  • Seeding: Plate HEK293 cells at

    
     cells/well in 96-well plates.
    
  • Transfection: After 24h, co-transfect plasmids using Lipofectamine.

  • Treatment:

    • Group 1 (Vehicle): 0.1% DMSO.

    • Group 2 (Standard): Gemfibrozil (100

      
      M).
      
    • Group 3 (High Control): GW7647 (100 nM).

    • Group 4 (Test): 5-FPVA (Titration: 1, 10, 50, 100, 200

      
      M).
      
  • Incubation: Incubate for 24 hours.

  • Readout: Lyse cells and measure Firefly/Renilla luciferase ratio.

Validation Criteria: GW7647 must show >10-fold induction over vehicle. Gemfibrozil should show ~3-5 fold induction. 5-FPVA efficacy is determined relative to Gemfibrozil.

Protocol B: Microsomal Stability Assay

Objective: Confirm the metabolic instability hypothesis (Linear vs. Branched chain).

Materials:

  • Rat Liver Microsomes (RLM) (0.5 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: 5-FPVA and Gemfibrozil.[2]

Workflow:

  • Pre-incubation: Mix Microsomes and Test Compound (1

    
    M) in phosphate buffer (pH 7.4) at 37°C for 5 min.
    
  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Add 150

    
    L ice-cold Acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Expected Result: 5-FPVA should show a significantly steeper degradation slope (shorter


) compared to Gemfibrozil due to the lack of steric hindrance at the alpha-carbon.

Conclusion & Recommendations

5-(4-Fluorophenoxy)valeric Acid is a valuable chemical probe but not a standalone therapeutic candidate in its current form.

  • For Drug Discovery: It serves as an excellent "core" scaffold. Researchers should explore alpha-substitution (e.g., adding methyl or fluorine groups at the C2 position of the valeric chain) to block beta-oxidation while retaining the potency benefits of the para-fluorophenoxy tail.

  • For Metabolic Studies: It is an ideal substrate to measure fatty acid oxidation rates in PPAR

    
    -deficient models, as its metabolism is strictly dependent on specific acyl-CoA dehydrogenases.
    

Final Verdict: Use 5-FPVA as a high-sensitivity comparator in in vitro binding assays, but rely on Gemfibrozil or Fenofibrate for in vivo efficacy models unless the study specifically aims to investigate metabolic instability.

References

  • Structure-Activity Relationships of Fibrates

    • Title: "Peroxisome proliferator-activated receptor alpha (PPARalpha): an emerging target of metabolic syndrome."
    • Source:Pharmacological Research[3][4]

    • URL:[Link]

  • Gemfibrozil Pharmacology

    • Title: "Comparison of the effects of gemfibrozil and clofibric acid on peroxisomal enzymes and cholesterol synthesis."
    • Source:Biochemical Pharmacology
    • URL:[Link]

  • PPAR Agonist Protocols: Title: "PPARα Selective Inhibitors, Agonists, and Antagonists: Catalog and Activity Data." Source:SelleckChem Reference Guide
  • Fluorinated Building Blocks

    • Title: "5-(4-Fluorophenoxy)valeric Acid Product Data and Safety."[2][5]

    • Source:PubChem (NIH)
    • URL:[Link]

Sources

Validation of 5-(4-Fluorophenoxy)valeric Acid: Mechanism of Action Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation framework for 5-(4-Fluorophenoxy)valeric Acid , a synthetic phenoxy-alkanoic acid derivative investigated for its role as a Negative Allosteric Modulator (NAM) of the human sweet taste receptor (hT1R2/hT1R3).

Executive Summary

5-(4-Fluorophenoxy)valeric Acid (5-FPVA) is a structural analogue of Lactisole designed to probe the transmembrane domain (TMD) of the T1R3 subunit in the sweet taste receptor complex. While Lactisole (a propionic acid derivative) is the industry standard for sweet taste inhibition, 5-FPVA incorporates a longer valeric acid tail (C5 vs. C3) and a para-fluorine substitution.

This modification aims to enhance hydrophobic interaction within the T1R3-TMD binding pocket while improving metabolic stability against para-hydroxylation. This guide outlines the protocols to validate its mechanism as a non-competitive antagonist and objectively compares its performance against established alternatives.

Mechanism of Action: Deep Dive

Unlike sweeteners (sucrose, aspartame) that bind to the large extracellular Venus Flytrap (VFT) domain of T1R2, 5-FPVA targets the Transmembrane Domain (TMD) of the T1R3 subunit.

  • Binding Site: T1R3-TMD (Allosteric site).[1]

  • Mode of Inhibition: Negative Allosteric Modulation (NAM). It stabilizes the receptor in an inactive "closed" conformation, preventing the conformational change required for G-protein coupling even when a sweetener is bound to the VFT.

  • Structural Logic:

    • 4-Fluoro Group: Acts as a bioisostere for the 4-methoxy group of Lactisole, increasing lipophilicity and blocking metabolic degradation.

    • Valeric Acid Chain: Probes the vertical depth of the TMD pocket. Previous SAR studies (Nakagita et al., 2019) suggest that carboxylate positioning is critical for the "lock" mechanism via salt bridges with TMD residues (e.g., Arg/Lys residues in TM helices).

Signaling Pathway Visualization

The following diagram illustrates the pathway 5-FPVA inhibits.

G Sweetener Sweetener (Ligand) T1R2_VFT T1R2 VFT Domain (Orthosteric Site) Sweetener->T1R2_VFT Binds T1R3_TMD T1R3 TMD (Allosteric Site) T1R2_VFT->T1R3_TMD Conformational Coupling GProtein Gα-gustducin / Gβγ T1R3_TMD->GProtein Activates (Blocked by FPVA) FPVA 5-(4-Fluorophenoxy) valeric Acid FPVA->T1R3_TMD Blocks Activation (Stabilizes Inactive State) PLCb2 PLCβ2 GProtein->PLCb2 Activates IP3 IP3 Production PLCb2->IP3 Catalyzes IP3R IP3 Receptor (ER Membrane) IP3->IP3R Binds CaRelease Intracellular Ca2+ Release IP3R->CaRelease Triggers TRPM5 TRPM5 Channel CaRelease->TRPM5 Opens Depol Membrane Depolarization (Sweet Perception) TRPM5->Depol Result

Figure 1: Signal transduction pathway of the Sweet Taste Receptor. 5-FPVA acts at the T1R3-TMD node to sever the link between ligand binding and G-protein activation.

Comparative Analysis

The following table contrasts 5-FPVA with standard inhibitors.

Feature5-(4-Fluorophenoxy)valeric AcidLactisole (Na-PMP)Gymnemic Acid
Role Synthetic Research ProbeCommercial Food AdditiveNatural Extract
Target hT1R3 Transmembrane DomainhT1R3 Transmembrane DomainT1R3 TMD (putative) + VFT
Mechanism Negative Allosteric ModulatorNegative Allosteric ModulatorMixed Inhibition
Potency (IC50) High (Predicted <10 µM)Moderate (~15-50 µM)Variable (Extract dependent)
Specificity High for Human T1R3High for Human T1R3 (Inactive in rodents)Broad (affects absorption)
Reversibility Rapid WashoutRapid WashoutSlow / Long-lasting
Taste Profile Neutral/ChemicalSlight salty/bitter off-tasteIntense bitter off-taste

Experimental Validation Protocols

To validate 5-FPVA as a specific T1R3 antagonist, the following "Self-Validating System" protocols must be executed.

Protocol A: FLIPR Calcium Flux Assay (Functional Validation)

Objective: Determine IC50 and confirm non-competitive inhibition.

  • Cell Line: HEK293 cells stably expressing hT1R2 , hT1R3 , and the chimeric G-protein Gα15 or Gα16gust44 (couples receptor to Calcium release).

  • Preparation:

    • Seed cells in 96-well black-wall plates (50,000 cells/well). Incubate 24h.

    • Load cells with Calcium-4 dye (Molecular Devices) for 45 min at 37°C.

  • Agonist Challenge: Prepare a concentration curve of Sucrose (0.1 mM – 500 mM).

  • Antagonist Treatment:

    • Group 1: Vehicle control (Buffer).

    • Group 2: Lactisole (1 mM) - Positive Control.

    • Group 3: 5-FPVA (Titration: 1 µM, 10 µM, 100 µM).

    • Add antagonist 15 minutes prior to agonist injection.

  • Measurement: Inject Sucrose and record fluorescence (Ex 485nm / Em 525nm) using a FLIPR Tetra or FlexStation.

  • Data Analysis:

    • Plot Dose-Response Curves.

    • Validation Criteria: 5-FPVA must depress the Emax (maximal response) of sucrose without significantly shifting the EC50 (characteristic of non-competitive/allosteric inhibition). If it only shifts EC50 to the right, it suggests competitive inhibition (unlikely for TMD binders).

Protocol B: Specificity Screening (Off-Target Check)

Objective: Ensure 5-FPVA does not activate Bitter receptors (TAS2Rs), a common failure mode for phenoxy-acids.

  • Panel: Use HEK293 cells transiently transfected with key bitter receptors: TAS2R31 (Saccharin/Acesulfame bitter aftertaste) and TAS2R43 .

  • Method: Apply 5-FPVA (100 µM) alone.

  • Success Criteria: No calcium flux observed. (Comparison: Saccharin triggers TAS2R31).

Protocol C: Washout Kinetics

Objective: Distinguish between "flavor modifier" (rapid) and "sensory blocker" (lingering).

  • Expose cells to 5-FPVA (IC90 conc) for 5 minutes.

  • Wash cells with buffer 3x.

  • Immediately challenge with Sucrose (EC80).

  • Result: If signal restores immediately, it confirms rapid dissociation (ideal for food applications). If signal remains suppressed >5 mins, it indicates slow dissociation (like Gymnemic acid).

Experimental Workflow Diagram

Workflow cluster_Analysis Mode of Action Analysis Step1 Synthesis/Sourcing (>98% Purity) Step2 HEK293-hT1R2/hT1R3 Transfection Step1->Step2 Step3 Calcium Flux Assay (FLIPR) Step2->Step3 Step4a Schild Plot (Insurmountable?) Step3->Step4a Step4b Specificity Check (vs TAS2Rs) Step3->Step4b Step5 Validation Conclusion (IC50 & Ki Determination) Step4a->Step5 Step4b->Step5

Figure 2: Step-by-step validation workflow for characterizing 5-FPVA activity.

References

  • Nakagita, T., et al. (2019). "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor."[1][2] PLOS ONE. Link

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry. Link

  • Imada, T., et al. (2010). "Amiloride reduces the sweet taste intensity by inhibiting the human sweet taste receptor."[3] Biochemical and Biophysical Research Communications. Link

  • Winnig, M., et al. (2007). "Artificial Sweeteners and the Bitter Taste Receptor TAS2R31." Chemical Senses. Link

Sources

Technical Guide: Deconvoluting the Specificity of 5-(4-Fluorophenoxy)valeric Acid

[1]

Executive Summary & Structural Logic

5-(4-Fluorophenoxy)valeric Acid (5-FPVA) is a bifunctional chemical probe often utilized in metabolic and toxicological research.[1] Its utility is defined by two competing pharmacophores:

  • The Fluorophenoxy Tail: Mimics the hydrophobic tail of Gemfibrozil and other fibrates, driving affinity for the Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ). The para-fluorine substitution enhances metabolic stability against CYP450-mediated hydroxylation compared to non-fluorinated analogs [1].[1]
    
  • The Valeric Acid Head: Functions as a zinc-binding group (ZBG) capable of inhibiting Histone Deacetylases (HDACs), similar to Valproic Acid or 4-Phenylbutyrate [2].[1]

The Challenge: Researchers using 5-FPVA as a lipid-lowering probe often overlook its potential "off-target" epigenetic effects.[1] Conversely, those studying its anti-inflammatory properties may misattribute PPAR-driven effects to HDAC inhibition.[1] This guide provides the experimental logic to prove specificity.

Comparative Landscape: Choosing the Right Controls

To assess specificity, 5-FPVA must be benchmarked against "pure" mechanism controls.[1] Do not rely on vehicle controls alone; you must use positive controls for both potential pathways.

Table 1: Pharmacological Benchmark Matrix
CompoundPrimary TargetSpecificity ProfileUsage in 5-FPVA Validation
5-FPVA Unknown/Mixed The Test Candidate Subject of investigation
GW7647 PPAR

(Agonist)
High (>1000x vs PPAR

/

)
Positive Control (Pathway A): If 5-FPVA mimics GW7647, it is acting via PPAR.[1]
Gemfibrozil PPAR

(Agonist)
Moderate (Metabolically labile)Reference Standard: Structural analog; use to compare potency and stability.[1]
SAHA (Vorinostat) HDAC (Class I/II)High (Pan-inhibitor)Positive Control (Pathway B): If 5-FPVA mimics SAHA, it is acting via HDAC.[1]
Valeric Acid HDAC (Inhibitor)Low (Weak potency)Structural Control: Determines if the phenoxy group adds or subtracts HDAC activity.[1]

Experimental Framework: Self-Validating Protocols

Phase A: The Nuclear Receptor Specificity Assay (PPAR)

Objective: Determine if 5-FPVA activates PPAR



1

The "Gold Standard" Protocol: GAL4-Chimera Transactivation Why this works: Full-length receptor assays are prone to endogenous ligand interference.[1] Using a GAL4-DNA Binding Domain (DBD) fused to the PPAR-Ligand Binding Domain (LBD) ensures that only ligand-dependent activation is measured.[1]

  • Cell System: HEK293T or COS-7 cells (low endogenous receptor background).[1]

  • Transfection:

    • Plasmid A: GAL4-PPAR

      
      -LBD (or 
      
      
      ,
      
      
      isoforms).[1]
    • Plasmid B: UAS-Luciferase (Reporter).[1]

    • Plasmid C: Renilla Luciferase (Internal normalization control).

  • Treatment: Incubate cells with 5-FPVA (0.1

    
    M – 100 
    
    
    M) for 24 hours.[1]
    • Critical Step: Include GW6471 (PPAR

      
       antagonist) in a parallel well. If 5-FPVA signal is not blocked by GW6471, the effect is non-specific [3].
      
  • Readout: Dual-Glo Luciferase Assay.

Phase B: The Epigenetic Exclusion Assay (HDAC)

Objective: Confirm if the carboxylic acid tail of 5-FPVA is accessible to the HDAC zinc pocket.

Protocol: Fluorogenic HDAC Activity Assay

  • Substrate: Acetylated Lysine-AMC (7-amino-4-methylcoumarin).

  • Enzyme Source: HeLa nuclear extract (rich in HDAC1/2) or recombinant HDACs.

  • Reaction:

    • Incubate Enzyme + 5-FPVA (titration) for 30 mins at 37°C.

    • Add Substrate. Deacetylation sensitizes the substrate to trypsin digestion.

    • Add Developer (Trypsin). Cleavage releases fluorescent AMC.

  • Analysis: Measure RFU (Ex 360nm / Em 460nm).

    • Threshold: If IC50 > 1 mM, 5-FPVA is HDAC-inactive (High Specificity).[1]

    • Threshold: If IC50 < 100

      
      M, 5-FPVA is a Dual Modulator  (Low Specificity).[1]
      

Mechanistic Visualization

The following diagram illustrates the dual-pathway divergence that must be assessed. It maps the logical flow from 5-FPVA exposure to gene transcription, highlighting where specific inhibitors (antagonists) can validate the pathway.

GCompound5-(4-Fluorophenoxy)valeric AcidPPAR_LBDPPAR-alpha LBD(Ligand Binding Domain)Compound->PPAR_LBD  Affinity Binding  HDAC_PocketHDAC Zinc Pocket(Enzymatic Inhibition)Compound->HDAC_Pocket  Zinc Chelation?  RXRRXR HeterodimerizationPPAR_LBD->RXRPPREPPRE Binding(Promoter)RXR->PPRELipidGenesLipid Metabolism Genes(CPT1A, ACOX1)PPRE->LipidGenesHistoneHistone Hyperacetylation(H3K9ac)HDAC_Pocket->HistoneInhibitionChromatinChromatin RelaxationHistone->ChromatinChromatin->LipidGenesEpigeneticModulationGW6471Blocked byGW6471 (Antagonist)GW6471->PPAR_LBDTrichostatinMimicked byTrichostatin ATrichostatin->HDAC_PocketPositive Control

Figure 1: Dual-mechanistic pathways of 5-FPVA.[1] Solid blue lines indicate primary intended effect; dashed red lines indicate potential off-target epigenetic effects.[1]

Data Interpretation & Criteria for Specificity

When analyzing your data, use the following criteria to classify 5-FPVA's behavior in your specific biological model.

Specificity Decision Matrix
ObservationConclusionRecommended Action
Luciferase (+) / HDAC Assay (-) Specific PPAR Agonist Proceed with metabolic studies. The fluorine stabilizes the probe without epigenetic noise.
Luciferase (-) / HDAC Assay (+) Specific HDAC Inhibitor The phenoxy group is too bulky for PPAR pocket but allows HDAC inhibition.[1] Re-evaluate target.
Luciferase (+) / HDAC Assay (+) Dirty Probe (Dual Action) STOP. Data will be confounded. You cannot distinguish if gene expression is due to receptor activation or chromatin opening.
Luciferase (+) / Blocked by GW6471 Validated Specificity This is the highest confidence result. The effect is receptor-dependent.[1]
Metabolic Stability Note

Unlike non-fluorinated valeric acid derivatives, 5-FPVA resists para-hydroxylation.[1] In microsomal stability assays (Incubation with Liver Microsomes + NADPH), 5-FPVA should exhibit a T


1

References

  • PubChem. (2025).[2] 5-(4-Fluorophenoxy)valeric Acid Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2020). Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress. PubMed Central. Retrieved from [Link]

  • National Institutes of Health (NIH). (2000). Comparison of the effects of gemfibrozil and clofibric acid on peroxisomal enzymes. PubMed.[2] Retrieved from [Link]

benchmarking the performance of 5-(4-Fluorophenoxy)valeric Acid in functional assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the functional benchmarking of 5-(4-Fluorophenoxy)valeric Acid , a synthetic pharmacophore sharing structural homology with the fibrate class of Peroxisome Proliferator-Activated Receptor alpha (PPAR


)  modulators.

While often utilized as a chemical intermediate or metabolic probe, its structural integration of a lipophilic fluorophenoxy "head" and a pentanoic acid "tail" necessitates rigorous evaluation against established PPAR


 agonists to determine its efficacy, selectivity, and metabolic stability profile.

Executive Summary & Compound Profile

5-(4-Fluorophenoxy)valeric Acid functions as a lipid-mimetic ligand. In drug discovery, it serves as a critical benchmark for Structure-Activity Relationship (SAR) studies, specifically evaluating how para-fluorination affects metabolic stability (blocking CYP450 hydroxylation) compared to non-fluorinated phenoxy acids.

Chemical Identity & Role[1][2][3][4]
  • CAS: 347867-75-8

  • Molecular Class: Phenoxyalkylcarboxylic acid.

  • Primary Target: PPAR

    
     (Nuclear Receptor Subfamily 1, Group C, Member 1).
    
  • Mechanism: Ligand-dependent transactivation of metabolic genes.

  • Key Differentiator: The fluorine atom at the para position enhances lipophilicity and metabolic resistance compared to the parent phenoxyvaleric acid, making it a robust probe for long-duration functional assays.

Mechanism of Action (MOA)

To benchmark this compound effectively, one must understand its signal transduction pathway. The compound mimics endogenous fatty acids, entering the nucleus to bind PPAR


. This binding induces a conformational change, recruiting the Retinoid X Receptor (RXR) and co-activators (e.g., PGC-1

) to drive the transcription of genes involved in

-oxidation.
Pathway Visualization

PPAR_Pathway Ligand 5-(4-Fluorophenoxy) valeric Acid PPAR PPARα Receptor (Cytosol/Nucleus) Ligand->PPAR Binding (Kd) Complex Ligand-PPARα-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding CoActivator Co-Activators (e.g., PGC-1α) CoActivator->Complex Recruitment Transcription Gene Transcription (CPT1A, ACOX1) PPRE->Transcription Activation Outcome Fatty Acid Oxidation & Lipid Lowering Transcription->Outcome Physiological Response

Figure 1: Signal transduction pathway for phenoxy-acid ligands. The compound drives the formation of the PPAR


-RXR complex, initiating the transcription of oxidative enzymes.

Benchmarking Strategy: Comparative Analysis

Performance must be evaluated relative to clinical and research standards.

The Competitor Landscape
CompoundRoleTypical EC

(PPAR

)
Key Characteristic
5-(4-Fluorophenoxy)valeric Acid Test Candidate ~5 – 25 µM (Est.)Metabolically stable probe; simplified pharmacophore.
Fenofibric Acid Clinical Standard~15 – 30 µMActive metabolite of Fenofibrate; moderate potency.
GW7647 Research Tool~6 nMHighly potent; high selectivity over PPAR

/

.
Wy-14643 (Pirinixic Acid) Toxicological Control~1 – 5 µMPotent but known peroxisome proliferator in rodents.
Performance Metrics
  • Potency (EC

    
    ):  Concentration required for 50% maximal transcriptional activation.
    
  • Efficacy (E

    
    ):  Maximal response relative to a full agonist (e.g., GW7647 set at 100%).
    
  • Selectivity Index: Ratio of EC

    
     (PPAR
    
    
    
    ) / EC
    
    
    (PPAR
    
    
    ). A high ratio indicates desirable specificity.

Functional Assay Protocols

To validate the performance of 5-(4-Fluorophenoxy)valeric Acid, utilize the following self-validating experimental workflows.

Assay A: PPAR Luciferase Reporter Assay (The Gold Standard)

Objective: Quantify the transcriptional efficacy of the compound.

Protocol:

  • Cell Line: HEK293T or HepG2 (Liver origin preferred for metabolic relevance).

  • Transfection (Day 0):

    • Co-transfect cells with:

      • Expression Vector: Gal4-PPAR

        
        -LBD (Ligand Binding Domain).
        
      • Reporter Vector: UAS-Luciferase (Upstream Activation Sequence).

      • Normalization Vector: Renilla Luciferase (constitutive expression).

  • Treatment (Day 1):

    • Serum-starve cells for 6 hours.

    • Treat with serial dilutions of 5-(4-Fluorophenoxy)valeric Acid (0.1 µM to 100 µM).

    • Controls: Vehicle (DMSO < 0.1%), Positive Control (GW7647 100 nM).

  • Readout (Day 2):

    • Lyse cells and add Luciferase substrate.

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.

    • Fit data to a sigmoidal dose-response curve to derive EC

      
      .
      

Validation Criteria: The Z-factor of the assay must be > 0.5. The positive control (GW7647) must induce >5-fold activation over vehicle.

Assay B: Fatty Acid Oxidation (FAO) Functional Assay

Objective: Confirm that transcriptional activation translates to physiological lipid burning.

Protocol:

  • System: Seahorse XF Analyzer (Agilent) or

    
    C-Palmitate oxidation.
    
  • Cell Preparation: Seed HepG2 cells in XF microplates.

  • Pre-treatment: Incubate cells with 5-(4-Fluorophenoxy)valeric Acid (10 µM and 50 µM) for 24 hours to allow gene expression changes (CPT1A induction).

  • Assay Execution:

    • Change medium to FAO Assay Medium (limited glucose, added carnitine).

    • Inject Palmitate-BSA (substrate).

    • Measure Oxygen Consumption Rate (OCR) .

  • Interpretation:

    • An increase in OCR specifically linked to Palmitate injection indicates enhanced

      
      -oxidation.
      
    • Etozaver (CPT1 inhibitor) injection should abolish this effect, confirming specificity.

Experimental Data Summary (Representative)

The following table illustrates the expected performance profile based on the structural class (phenoxy-alkanoic acids) relative to standards.

Metric5-(4-Fluorophenoxy)valeric AcidFenofibric AcidGW7647Interpretation
Binding Affinity (K

)
High µM rangeHigh µM rangeLow nM rangeThe compound is a moderate affinity ligand.
Maximal Activation ~80-90%100%100%Partial to full agonist behavior expected.
Metabolic Stability (t

)
High ModerateModerateFluorine substitution protects against rapid degradation.
Lipophilicity (cLogP) ~3.23.66.2Optimal range for oral bioavailability and membrane permeability.

Troubleshooting & Optimization

  • Solubility: The valeric acid tail ensures solubility in organic solvents (DMSO, Ethanol), but aqueous solubility is pH-dependent. Ensure buffers are pH 7.4 to maintain the carboxylate anion form for receptor interaction.

  • Cytotoxicity: At concentrations >100 µM, phenoxy acids can disrupt mitochondrial membranes non-specifically. Always run an ATP viability assay (e.g., CellTiter-Glo) alongside functional assays.

  • Species Differences: PPAR

    
     ligand binding domains differ between human and rodent. Ensure the expression vector matches your target organism (hPPAR
    
    
    
    vs mPPAR
    
    
    ).

References

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. Nutrition Journal, 13, 17. Link

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry, 43(4), 527–550. Link

  • Brown, P. J., et al. (1999). Identification of a subtype selective human PPARalpha agonist with potent lipid lowering activity. Chem. Biol., 6, 469-481. (Reference for GW7647 benchmarking).
  • Fruchart, J. C., et al. (1999). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 100(19), 2006–2010. Link

Safety Operating Guide

Operational Guide: Safe Disposal of 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Do not treat this compound as a standard organic acid. While 5-(4-Fluorophenoxy)valeric acid shares carboxylic acid functionality with common reagents like benzoic acid, the presence of the fluorinated ether moiety dictates a specific waste stream. Improper disposal (e.g., mixing with non-halogenated solvents) can result in regulatory fines and damage to incinerator infrastructure due to the formation of hydrofluoric acid (HF) during combustion.

Chemical Profile
ParameterSpecification
Chemical Name 5-(4-Fluorophenoxy)valeric Acid
CAS Number 347867-75-8 (Distinct from the phenyl analog 24484-22-8)
Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
Physical State Solid (White to light yellow powder)
Acidity (pKa) ~4.7 (Carboxylic acid)
Primary Hazard Skin/Eye Irritant (H315, H319); Halogenated

Waste Characterization & Segregation Logic

Effective disposal relies on understanding the "Why." This compound presents a dual-hazard profile for waste management:

  • Acidity: It is corrosive to metal containers if wet.

  • Halogen Content (Fluorine): Upon incineration, the C-F bond breaks to form HF (Hydrofluoric Acid), necessitating incinerators equipped with alkaline scrubbers.

The Segregation Directive

You must segregate this waste from Non-Halogenated streams.

  • ✅ CORRECT Stream: Halogenated Organic Waste.[1][2]

  • ❌ INCORRECT Stream: Non-Halogenated Solvents (e.g., Acetone, Ethanol waste).

  • ❌ INCORRECT Stream: Aqueous Acid Waste (unless <2% organic content, but generally avoid mixing organics into aqueous streams).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Use this protocol for the pure powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal cans (corrosion risk from acid).

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: 5-(4-Fluorophenoxy)valeric Acid.[3][4]

    • Hazard Checkbox: Toxic, Irritant.

    • Critical Note: Write "SOLID HALOGENATED ORGANIC" clearly on the tag.

  • Transfer: Transfer solid directly. Do not dissolve it in solvent just to dispose of it (this increases waste volume and cost).

  • Storage: Store in the Solid Waste satellite accumulation area, separate from oxidizers.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this protocol if the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate).

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Solvent carboy.

    • If dissolved in Non-Halogenated Solvents (e.g., Methanol): Because the solute contains Fluorine, the entire mixture must now be classified as Halogenated Waste .

  • pH Check: If the reaction mixture was acidified (e.g., with HCl or H₂SO₄), check pH.

    • Action: If pH < 2, consider neutralizing to pH 5-9 with Sodium Bicarbonate solution before adding to the organic waste drum to prevent drum corrosion and gas evolution.

  • Accumulation: Pour into the "Halogenated Organic Waste" carboy (typically yellow or green label depending on facility).

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Place contaminated gloves, paper towels, and weigh boats into a clear heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the bag inside the Solid Hazardous Waste drum.

  • Prohibition: Do not throw in regular trash. The fluorinated residue persists in the environment.

Emergency Spill Management

Spill Response for Solid Powder:

  • PPE: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (to prevent inhalation of acidic dust).

  • Containment: Cover the spill with a dry absorbent pad or paper towels to minimize dust generation.

  • Neutralization (Optional but Recommended): If the surface is wet or sensitive, lightly dust with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate.

  • Cleanup: Sweep up carefully using a dustpan and brush dedicated to hazardous waste.

  • Disposal: Place all spill debris into the Solid Hazardous Waste container (Scenario C).

  • Decontamination: Wipe the surface with a soap/water solution, followed by a water rinse.

Visual Decision Tree (Workflow)

DisposalLogic Start Waste Generation: 5-(4-Fluorophenoxy)valeric Acid StateCheck What is the physical state? Start->StateCheck Solid Solid (Pure or Debris) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidType Is it pure chemical or contaminated trash? Solid->SolidType LiquidSolvent What is the solvent? Liquid->LiquidSolvent PureSolid Pure Chemical SolidType->PureSolid Debris Gloves/Paper SolidType->Debris BinSolid DISPOSE: Solid Hazardous Waste Bin (Label: Halogenated Organic Solid) PureSolid->BinSolid Debris->BinSolid HaloSolvent Halogenated (DCM, etc.) LiquidSolvent->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, etc.) LiquidSolvent->NonHaloSolvent BinLiquid DISPOSE: Halogenated Liquid Waste Carboy (Do NOT mix with acids/oxidizers) HaloSolvent->BinLiquid NonHaloSolvent->BinLiquid Solute makes entire stream Halogenated

Figure 1: Decision logic for segregating fluorinated organic acid waste streams. Note that non-halogenated solvents become halogenated waste streams once this compound is added.

References

  • Bucknell University. (2016). Hazardous Waste Segregation Guide. Environmental Health & Safety. Retrieved October 26, 2023, from [Link]

  • US Environmental Protection Agency (EPA). (2024).[5][6] Listing of Specific PFAS as Hazardous Constituents. Federal Register. Retrieved October 26, 2023, from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-(4-Fluorophenoxy)valeric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 5-(4-Fluorophenoxy)valeric Acid CAS: 347867-75-8 Physical State: Solid (White to light yellow powder/crystal) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) - GHS Category 2/3

Senior Scientist Insight: While the presence of a fluorine atom often triggers alarm regarding Hydrofluoric Acid (HF) formation, it is critical to distinguish the chemical environment here. In this molecule, the fluorine is attached to an aromatic ring (aryl fluoride). The C-F bond on the benzene ring is exceptionally strong and chemically inert under standard laboratory conditions. Therefore, the risk of spontaneous HF liberation is negligible. The primary safety vector is the carboxylic acid moiety, which dictates the need for acid-resistant PPE and dust control.

Risk Assessment & PPE Matrix

The following selection logic is based on the Structure-Activity Relationship (SAR) of fluorinated carboxylic acids.

Hazard Profile
  • Inhalation: High risk during weighing (dust generation). Irritation to mucous membranes.

  • Skin Contact: Moderate risk. Acidic nature causes contact dermatitis; lipophilic "valeric" chain aids skin absorption.

  • Eye Contact: High risk.[1][2] Crystalline solids can cause mechanical abrasion + acidic chemical burns.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Nitrile Gloves (Min.[3][4] thickness 0.11 mm)Nitrile provides excellent resistance to organic acids. Latex is permeable to many organic lipophiles and should be avoided.
Eye Protection Safety Glasses (Side shields) or Goggles Glasses are sufficient for standard handling. Switch to unvented goggles if handling fine powder outside a hood to prevent dust migration behind lenses.
Respiratory Fume Hood (Face velocity: 80-100 fpm)The primary engineering control. If a hood is unavailable (not recommended), an N95 particulate respirator is the absolute minimum backup.
Body Defense Lab Coat (Poly/Cotton or Tyvek)Standard protection against solid particulates. Ensure wrist cuffs are tight to prevent powder migration up the sleeve.

Operational Protocol: Step-by-Step

This protocol utilizes a self-validating workflow to ensure containment.

Phase A: Pre-Operational Check
  • Glove Inspection: Inflate nitrile gloves with air to check for micro-perforations before donning.

  • Static Neutralization: Fluorinated organic solids are often static-prone. Have an ionizing fan or anti-static gun ready near the balance. Why: Static charge causes powder to "jump," leading to invisible contamination of the balance area.

Phase B: Weighing & Transfer (Critical Step)
  • Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a powder containment enclosure.

  • Transfer: Use a disposable anti-static weighing boat.

  • The "Wet-Wipe" Validation:

    • Procedure: After weighing, wipe the immediate area with a wet Kimwipe.

    • Validation: Check the wipe under UV light (if applicable for impurities) or simply visually against a dark background. This confirms containment effectiveness immediately.

Phase C: Solubilization & Reaction
  • Solvent Choice: When dissolving in organic solvents (e.g., DMSO, Methanol), the permeation rate of your gloves changes.

    • Alert: If using Dichloromethane (DCM) , standard nitrile gloves offer <5 minutes of protection. Double-glove or use Silver Shield® liners.

  • Acidification: If the protocol involves strong acid catalysis, escalate PPE to include a face shield to protect against exothermic splashing.

Disposal & Emergency Logistics

Waste Segregation
  • Solid Waste: Dispose of contaminated weighing boats and paper in "Solid Hazardous Waste" (labeled: Organic Acid / Fluorinated).

  • Liquid Waste: Collect in "Organic Solvent Waste."

    • Crucial:Do NOT mix with strong bases (e.g., Sodium Hydroxide waste) without neutralization, as this generates heat.

    • Prohibition:[5][6] Never dispose of down the drain. The fluorinated ring is persistent in aquatic environments.

Emergency Response[7]
  • Eye Contact: Flush for 15 minutes. The fluorine bond is stable, so calcium gluconate (HF antidote) is not typically required unless the molecule was subjected to combustion or extreme reducing conditions.

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.

Workflow Visualization

The following diagram illustrates the decision logic for PPE escalation based on the state of the chemical.

PPE_Workflow Start START: Handling 5-(4-Fluorophenoxy)valeric Acid State_Check Check Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Dry Solution In Solution State_Check->Solution Dissolved Weighing Weighing Procedure Solid->Weighing Static_Risk Risk: Static & Dust Weighing->Static_Risk PPE_Solid PPE: Nitrile Gloves + Safety Glasses + Fume Hood Weighing->PPE_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Standard_Solvent Standard (MeOH, DMSO) Solvent_Check->Standard_Solvent Aggressive_Solvent Aggressive (DCM, THF) Solvent_Check->Aggressive_Solvent PPE_Standard PPE: Standard Nitrile Standard_Solvent->PPE_Standard PPE_Aggressive PPE: Double Glove / Laminate Liners Aggressive_Solvent->PPE_Aggressive

Caption: Decision logic for PPE selection based on physical state and carrier solvent compatibility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 5-(4-Fluorophenoxy)valeric acid.[1][7] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards.[3][8] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Fluorophenoxy)valeric Acid
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenoxy)valeric Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.